molecular formula C4H9NO3 B559522 L-Threonine CAS No. 72-19-5

L-Threonine

Cat. No.: B559522
CAS No.: 72-19-5
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-threonine is an optically active form of threonine having L-configuration. It has a role as a nutraceutical, a micronutrient, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Escherichia coli metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, a threonine and a L-alpha-amino acid. It is a conjugate base of a L-threoninium. It is a conjugate acid of a L-threoninate. It is an enantiomer of a D-threonine. It is a tautomer of a this compound zwitterion.
An essential amino acid occurring naturally in the L-form, which is the active form. It is found in eggs, milk, gelatin, and other proteins.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Euphorbia prostrata, Angelica gigas, and other organisms with data available.
Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)
THREONINE is a small molecule drug with a maximum clinical trial phase of II.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Record name threonine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Threonine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82822-12-6
Record name Poly-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82822-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Threonine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
Record name Threonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Threonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Threonine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000004 [mmHg]
Record name Threonine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
Record name L-Threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine, labeled with carbon-14, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name threonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Threonine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Threonine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THREONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Threonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
Record name Threonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Threonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to L-Threonine Biosynthesis Pathway Regulation in E. coli for Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the L-threonine biosynthesis pathway in Escherichia coli, its intricate regulatory mechanisms, and strategies for its targeted metabolic engineering to enhance this compound production.

Introduction to this compound and its Biosynthesis in E. coli

This compound is an essential amino acid with significant applications in the pharmaceutical, food, and animal feed industries.[1] Microbial fermentation, particularly using genetically engineered E. coli, is the primary method for its large-scale production due to the organism's well-characterized genetics and rapid growth.[2][3] The biosynthesis of this compound from L-aspartate involves a five-step enzymatic pathway, encoded primarily by the thrABC operon.[4][5] Understanding and manipulating the regulation of this pathway is crucial for developing high-yield production strains.

The this compound Biosynthesis Pathway and its Regulation

The synthesis of this compound from L-aspartate is a tightly regulated process in E. coli, involving both feedback inhibition of key enzymes and transcriptional control of the thr operon.

Enzymatic Steps

The pathway consists of five key enzymatic reactions:

  • Aspartate Kinase (AK): Phosphorylates L-aspartate to form β-aspartyl-phosphate. E. coli possesses three AK isozymes: AK I (encoded by thrA), AK II (encoded by metL), and AK III (encoded by lysC).[4][6]

  • Aspartate-Semialdehyde Dehydrogenase (ASD): Reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde.

  • Homoserine Dehydrogenase (HDH): Reduces L-aspartate-β-semialdehyde to L-homoserine. The thrA gene product is a bifunctional enzyme possessing both AK I and HDH I activities.[7]

  • Homoserine Kinase (HK): Phosphorylates L-homoserine to yield O-phospho-L-homoserine, encoded by the thrB gene.[8][9]

  • Threonine Synthase (TS): Catalyzes the final step, converting O-phospho-L-homoserine into this compound, encoded by the thrC gene.[5][9]

Regulatory Mechanisms

Feedback Inhibition: The primary regulatory mechanism is allosteric feedback inhibition of the initial enzymes by the end products of the aspartate pathway.

  • Aspartate Kinase:

    • AK I (thrA) is inhibited by this compound.[5]

    • AK II (metL) is repressed by L-methionine.[5]

    • AK III (lysC) is inhibited by L-lysine.[10][11]

  • Homoserine Dehydrogenase: HDH I (thrA) is also subject to feedback inhibition by this compound.[7][12][13]

  • Homoserine Kinase: The thrB gene product is competitively inhibited by this compound.[8]

Transcriptional Regulation: The expression of the thrABC operon is controlled by an attenuation mechanism. The leader peptide, thrL, located upstream of thrA, contains several threonine codons.[14] When threonine levels are high, the ribosome moves quickly through this region, leading to the formation of a terminator hairpin and premature termination of transcription. Conversely, low threonine levels cause the ribosome to stall, allowing for the formation of an anti-terminator structure and transcription of the downstream structural genes.[14]

Below is a diagram illustrating the this compound biosynthesis pathway and its regulation.

L_Threonine_Biosynthesis_Regulation Asp L-Aspartate AK_I Aspartate Kinase I (thrA) Asp->AK_I AK_II Aspartate Kinase II (metL) Asp->AK_II AK_III Aspartate Kinase III (lysC) Asp->AK_III Asp_P β-Aspartyl-Phosphate ASD Aspartate-Semialdehyde Dehydrogenase (asd) Asp_P->ASD ASA L-Aspartate-β-semialdehyde Lysine L-Lysine ASA->Lysine DAP Pathway HDH_I Homoserine Dehydrogenase I (thrA) ASA->HDH_I Homoserine L-Homoserine Methionine L-Methionine Homoserine->Methionine Methionine Pathway HK Homoserine Kinase (thrB) Homoserine->HK P_Homoserine O-Phospho-L-homoserine TS Threonine Synthase (thrC) P_Homoserine->TS Threonine This compound Threonine->AK_I Inhibition Threonine->HDH_I Inhibition Threonine->HK Inhibition Lysine->AK_III Inhibition Methionine->AK_II Repression AK_I->Asp_P AK_II->Asp_P AK_III->Asp_P ASD->ASA HDH_I->Homoserine HK->P_Homoserine TS->Threonine Metabolic_Engineering_Workflow Start Wild-type E. coli Mutagenesis Site-directed Mutagenesis (thrA, lysC) Start->Mutagenesis Remove feedback inhibition Knockout Gene Knockout (lysA, metA, tdh) Mutagenesis->Knockout Block competing pathways Overexpression Overexpression of thrABC (Plasmid-based) Knockout->Overexpression Increase enzyme levels Promoter Promoter Engineering Overexpression->Promoter Constitutive expression Exporter Exporter Engineering (e.g., rhtC overexpression) Promoter->Exporter Enhance product export Fermentation Fed-batch Fermentation & Optimization Exporter->Fermentation Analysis Analysis (HPLC, Enzyme Assays) Fermentation->Analysis Strain High-yield This compound Producer Fermentation->Strain Analysis->Fermentation Iterative Optimization

References

The Pivotal Role of L-Threonine in Protein Post-Translational Modification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

Abstract

L-Threonine, an essential amino acid, plays a critical role beyond its fundamental function as a building block of proteins. Its hydroxyl-containing side chain serves as a key substrate for a variety of post-translational modifications (PTMs), most notably phosphorylation and O-linked glycosylation. These modifications are dynamic and reversible processes that profoundly influence protein structure, function, localization, and interaction with other molecules. Consequently, threonine PTMs are integral to the regulation of numerous cellular processes, including signal transduction, cell cycle progression, apoptosis, and metabolism. Dysregulation of threonine modifications is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and diabetes. This technical guide provides an in-depth exploration of the role of this compound in protein post-translational modifications, with a focus on phosphorylation and O-linked glycosylation. It details key signaling pathways, presents quantitative data on these modifications, and offers comprehensive experimental protocols for their investigation, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Post-Translational Modifications

This compound is one of twenty proteinogenic amino acids and is classified as an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its side chain contains a hydroxyl group, making it a polar and hydrophilic amino acid.[2][3] This hydroxyl group is a primary site for various PTMs, which dramatically expand the functional diversity of the proteome. The most prevalent and well-studied of these modifications on threonine residues are phosphorylation and O-linked glycosylation.[4]

Phosphorylation , the addition of a phosphate group, is a ubiquitous regulatory mechanism in eukaryotes, primarily occurring on serine, threonine, and tyrosine residues.[5] This reversible modification is catalyzed by protein kinases and reversed by protein phosphatases.[6] The addition of a negatively charged phosphate group can induce conformational changes in a protein, altering its enzymatic activity, stability, and ability to interact with other proteins.[5]

O-linked glycosylation involves the attachment of a sugar molecule to the oxygen atom of a threonine or serine residue.[7][8] This modification is initiated in the endoplasmic reticulum and Golgi apparatus and can involve the addition of a variety of sugar moieties, including N-acetylgalactosamine (O-GalNAc) and N-acetylglucosamine (O-GlcNAc).[7][8] O-glycosylation plays a crucial role in protein folding, stability, and cellular recognition processes.[7]

This guide will delve into the intricate details of these modifications, the signaling pathways they regulate, and the experimental approaches to study them.

Threonine Phosphorylation in Cellular Signaling

Threonine phosphorylation is a cornerstone of signal transduction, enabling cells to respond to a vast array of extracellular stimuli. This process is tightly regulated by a multitude of serine/threonine kinases and phosphatases.[9] Dysregulation of these signaling cascades is a hallmark of many diseases, making the enzymes involved prime targets for drug development.[10]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs cell survival, growth, proliferation, and metabolism.[7][11] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that is a central node in this pathway.[12]

Activation of the PI3K/Akt pathway is initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases.[7] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[7] For full activation, Akt requires phosphorylation at two key residues: threonine 308 (Thr308) in the activation loop by PDK1, and serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[13][14]

Activated Akt then phosphorylates a wide range of downstream substrates on serine and threonine residues, modulating their activity and leading to diverse cellular responses.[15]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt_inactive Phosphorylates Ser473 Akt_active Akt (active) pThr308, pSer473 Akt_inactive->Akt_active Full Activation Downstream_Substrates Downstream Substrates Akt_active->Downstream_Substrates Phosphorylates Cellular_Responses Cell Survival, Growth, Proliferation Downstream_Substrates->Cellular_Responses Leads to Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: The PI3K/Akt Signaling Pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades are among the most important pathways for regulating cell proliferation, differentiation, and stress responses.[16] These pathways consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[17] MAPKs are serine/threonine-specific protein kinases that are activated by dual phosphorylation on conserved threonine and tyrosine residues within a T-X-Y motif in their activation loop.[18][19]

For example, in the classical ERK1/2 pathway, activation of a receptor tyrosine kinase leads to the activation of the small GTPase Ras, which in turn activates the MAPKKK, Raf.[19] Raf then phosphorylates and activates the MAPKK, MEK1/2.[17] Finally, MEK1/2 dually phosphorylates ERK1/2 on a threonine and a tyrosine residue (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to its full activation.[20] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors.[21]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Activates MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Thr & Tyr MAPK_active Active MAPK (pThr, pTyr) MAPK->MAPK_active Cellular_Response Cellular Response (Proliferation, Differentiation) MAPK_active->Cellular_Response Regulates

Figure 2: The MAPK Signaling Cascade.
The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Signaling is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which is a constitutively active serine/threonine kinase.[22] This binding recruits and forms a complex with a type I receptor, which is also a serine/threonine kinase.[5] The type II receptor then phosphorylates the type I receptor in its glycine-serine-rich (GS) domain, which activates the type I receptor kinase.[23]

The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads) at two C-terminal serine residues. For the TGF-β/activin branch, these are Smad2 and Smad3, while for the bone morphogenetic protein (BMP) branch, they are Smad1, Smad5, and Smad9.[6] This phosphorylation event allows the R-Smads to form a complex with the common mediator Smad (co-Smad), Smad4.[6] This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[5] Threonine phosphorylation also plays a modulatory role in this pathway, for instance, phosphorylation of the type I receptor at Ser165 can modulate the downstream cellular responses to TGF-β1.[23]

O-Linked Glycosylation of Threonine

O-linked glycosylation of threonine residues is a diverse and complex PTM that plays a significant role in a multitude of biological processes.[7] Unlike N-linked glycosylation, which has a defined consensus sequence, the rules governing O-linked glycosylation are more complex and are dictated by the expression and specificity of a large family of glycosyltransferases.[18]

O-GlcNAcylation

O-GlcNAcylation is the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to the hydroxyl group of serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[24] This modification is dynamic and is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[13]

The substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP).[24] The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a key nutrient sensor that links metabolic status to the regulation of cellular signaling and transcription.[24]

Crosstalk between O-GlcNAcylation and Phosphorylation

A fascinating and critical aspect of threonine PTMs is the extensive crosstalk between O-GlcNAcylation and phosphorylation.[14][25] These two modifications can compete for the same or adjacent serine/threonine residues, creating a dynamic interplay that fine-tunes protein function.[26] This "yin-yang" relationship can occur in several ways:

  • Direct Competition: O-GlcNAc and phosphate can directly compete for the same threonine residue. The presence of one modification sterically hinders the addition of the other.

  • Proximal Site Occupancy: Modification at a nearby site can influence the addition or removal of the other modification.

  • Regulation of Enzymes: OGT and OGA can be regulated by phosphorylation, and conversely, kinases and phosphatases can be regulated by O-GlcNAcylation.[26]

This intricate crosstalk is crucial for the proper regulation of numerous cellular processes and its dysregulation is implicated in diseases like diabetes and neurodegeneration.[26][27] For example, in response to high glucose levels, increased O-GlcNAcylation of proteins in the insulin signaling pathway can antagonize their phosphorylation, contributing to insulin resistance.[28]

PTM_Crosstalk cluster_protein Target Protein Threonine Threonine Residue Phosphorylated_Threonine Phosphorylated Threonine Threonine->Phosphorylated_Threonine GlcNAcylated_Threonine O-GlcNAcylated Threonine Threonine->GlcNAcylated_Threonine Kinase Kinase Kinase->Threonine Adds PO4 Phosphatase Phosphatase Phosphatase->Phosphorylated_Threonine Removes PO4 OGT OGT OGT->Threonine Adds O-GlcNAc OGA OGA OGA->GlcNAcylated_Threonine Removes O-GlcNAc Phosphorylated_Threonine->Threonine Phosphorylated_Threonine->OGT Competes with GlcNAcylated_Threonine->Threonine GlcNAcylated_Threonine->Kinase Competes with

Figure 3: Crosstalk between Threonine Phosphorylation and O-GlcNAcylation.

Quantitative Analysis of Threonine PTMs

Quantifying the levels of threonine phosphorylation and glycosylation is essential for understanding their roles in cellular processes and disease. The following tables summarize key quantitative data from the literature.

Table 1: Quantitative Data on Threonine Phosphorylation

Pathway/ProteinThreonine SiteFold Change/IC50ConditionReference
Akt1Thr308IC50 = 300 nM (Akti-1/2 inhibitor VIII)In vitro kinase assay[21]
Akt3-IC50 = 9.0 nM (Gsk-690693)In vitro kinase assay[2]
Akt-IC50 = 58.0 nM (Akt inhibitor VIII)In vitro kinase assay[29]
MEK1Ser218/Ser222>7,000-fold increase in activityPhosphorylation by Raf[30]
ERK2 (MAPK)Thr185Essential for full activationPhosphorylation by MEK[20]
Slt2 (Yeast MAPK)Thr190Essential for biological activityStress stimulation[31]

Table 2: Quantitative Data on O-GlcNAcylation and Crosstalk with Phosphorylation

Protein/ProcessObservationQuantitative DataConditionReference
Global PhosphoproteomeElevated O-GlcNAcylation280 sites with lower phosphorylation, 148 sites with higher phosphorylationOGA inhibition in HeLa cells[25]
Global PhosphoproteomeOGT deletion232 phosphosites upregulated, 133 downregulatedOGT null mouse embryonic fibroblasts[32]
eNOSHyperglycemia-induced O-GlcNAcylationReciprocal decrease in phosphorylation at Ser1177Cultured endothelial cells[26]
OGTInhibition by UDPIC50 = 1.8 µMIn vitro enzyme assay[16]
OGT ActivityResponse to UDP-GlcNAcOGT has a low apparent Km for UDP-GlcNAcIn vitro studies[17]

Experimental Protocols for Studying Threonine PTMs

Investigating threonine PTMs requires a combination of techniques for protein enrichment, modification detection, and site identification. This section provides detailed methodologies for key experiments.

Immunoprecipitation of Phosphothreonine-Containing Proteins

This protocol describes the enrichment of proteins phosphorylated on threonine residues from cell lysates.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.[23][33]

  • Wash Buffer: 10 mM Tris pH 7.4, 1 mM EDTA, 1 mM EGTA pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate.[1]

  • Elution Buffer: 0.2 M glycine, pH 2.6.[1]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Anti-phosphothreonine antibody conjugated to agarose beads.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (1 mL per 10^7 cells) for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Incubate 1-2 mg of total protein with 20-30 µL of anti-phosphothreonine antibody-conjugated beads overnight at 4°C with gentle rotation.

    • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Washing:

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Elution:

    • Elute the bound proteins by adding 50 µL of elution buffer to the beads and incubating for 10 minutes at room temperature with gentle agitation.

    • Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the enriched phosphoproteins.

    • Immediately neutralize the eluate by adding 5 µL of neutralization buffer.

  • Analysis:

    • The enriched proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry analysis.

IP_Workflow Start Start: Cell Culture Lysis Cell Lysis (Lysis Buffer with Inhibitors) Start->Lysis Centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) Lysis->Centrifugation1 Clarified_Lysate Clarified Lysate (Supernatant) Centrifugation1->Clarified_Lysate Incubation Incubation with Anti-pThr Antibody Beads (Overnight, 4°C) Clarified_Lysate->Incubation Washing Washing Steps (3x with Wash Buffer) Incubation->Washing Elution Elution (Glycine Buffer, pH 2.6) Washing->Elution Neutralization Neutralization (Tris-HCl) Elution->Neutralization Analysis Analysis (Western Blot / Mass Spec) Neutralization->Analysis

Figure 4: Workflow for Immunoprecipitation of Phosphothreonine Proteins.
In Vitro Akt Kinase Assay

This protocol measures the activity of immunoprecipitated Akt kinase using a recombinant substrate.

Reagents:

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

  • ATP Solution: 10 mM ATP in water.

  • Recombinant GSK-3α as a substrate.

  • SDS-PAGE sample buffer.

  • Anti-phospho-GSK-3α (Ser21) antibody for Western blot detection.

Procedure:

  • Immunoprecipitate Akt: Perform immunoprecipitation of Akt from cell lysates as described in section 5.1, using an anti-Akt antibody.

  • Kinase Reaction:

    • Wash the immunoprecipitated Akt beads twice with kinase assay buffer.

    • Resuspend the beads in 40 µL of kinase assay buffer.

    • Add 1 µg of recombinant GSK-3α substrate and 10 µL of 10X ATP solution.

    • Incubate the reaction at 30°C for 30 minutes with gentle shaking.

  • Stop Reaction:

    • Terminate the reaction by adding 20 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an anti-phospho-GSK-3α (Ser21) antibody to detect the phosphorylated substrate.

Mass Spectrometry-Based O-GlcNAc Site Mapping

This protocol outlines a general workflow for identifying O-GlcNAc modification sites on proteins using mass spectrometry.

Procedure:

  • Protein Digestion:

    • Digest the protein sample (either a purified protein or a complex mixture) with a protease such as trypsin.

  • Enrichment of O-GlcNAcylated Peptides:

    • Enrich for O-GlcNAcylated peptides using methods such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling followed by affinity purification.[8][34]

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Electron Transfer Dissociation (ETD) is often preferred for fragmentation as it tends to preserve the labile O-GlcNAc modification on the peptide backbone, facilitating site localization.[8][35] Collision-Induced Dissociation (CID) can also be used, but often results in the loss of the modification.[34]

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the O-GlcNAc modification sites. The search parameters should include the variable modification of serine and threonine with HexNAc (mass shift of +203.079 Da).

MS_OGlcNAc_Workflow Start Start: Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of O-GlcNAcylated Peptides (Lectin or Chemoenzymatic) Peptide_Mixture->Enrichment Enriched_Peptides Enriched O-GlcNAc Peptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis (ETD Fragmentation) Enriched_Peptides->LC_MSMS Data_Analysis Database Searching & Site Localization LC_MSMS->Data_Analysis Results Identified O-GlcNAc Sites Data_Analysis->Results

Figure 5: Workflow for Mass Spectrometry-Based O-GlcNAc Site Mapping.

Other Post-Translational Modifications of Threonine

While phosphorylation and O-glycosylation are the most prominent PTMs on threonine, other modifications have been reported, although they are generally less common or their biological significance is still under investigation.

  • Acylation: The addition of an acetyl group (O-acetylation) to threonine has been described. However, O-acetylated threonine residues are chemically unstable and can undergo an O- to N-acyl shift, which may complicate their detection and analysis in standard proteomic workflows.[35]

  • Ubiquitination: While ubiquitination typically occurs on lysine residues, there is evidence that in some cases, ubiquitin can be attached to serine and threonine residues.[9][36] The E3 ligase mK3 from a murine gammaherpesvirus has been shown to ubiquitinate the cytoplasmic tail of MHC class I molecules on serine and threonine residues, targeting them for degradation.[36]

Implications for Drug Development

The central role of threonine phosphorylation in a multitude of signaling pathways implicated in disease has made serine/threonine kinases a major class of drug targets.[10][18] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has been a successful strategy in cancer therapy.[3]

Examples of Drug Targets and Inhibitors:

  • Akt Inhibitors: Given the frequent activation of the PI3K/Akt pathway in cancer, several Akt inhibitors are in clinical development.[6] These inhibitors can be ATP-competitive or allosteric.

  • MEK Inhibitors: Inhibitors of MEK, a key kinase in the MAPK pathway, have shown efficacy in the treatment of certain cancers, particularly those with BRAF mutations.[6]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that regulate the cell cycle. CDK inhibitors are used in the treatment of certain types of breast cancer.[6]

The development of drugs targeting O-GlcNAc cycling enzymes (OGT and OGA) is also an active area of research, with potential therapeutic applications in neurodegenerative diseases and diabetes.[13]

Conclusion

This compound is a versatile amino acid whose post-translational modifications are at the heart of cellular regulation. Threonine phosphorylation and O-linked glycosylation, in particular, act as molecular switches that control a vast and interconnected network of signaling pathways. The intricate crosstalk between these two modifications adds another layer of complexity and fine-tuning to cellular control. A thorough understanding of the mechanisms and consequences of threonine PTMs is crucial for deciphering the complexities of cellular function in both health and disease. The experimental approaches detailed in this guide provide a roadmap for researchers to investigate these critical modifications, paving the way for new discoveries and the development of novel therapeutic strategies targeting the enzymes that regulate the dynamic landscape of the threonine-modified proteome.

References

An In-depth Technical Guide to L-Threonine Transport Mechanisms Across Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, plays a critical role in various physiological processes, including protein synthesis and cellular metabolism. Its transport across cellular membranes is a tightly regulated process mediated by a diverse array of transporter proteins. Understanding the mechanisms governing this compound transport is paramount for advancements in biotechnology, metabolic engineering, and the development of novel therapeutic strategies. This guide provides a comprehensive overview of the primary transport systems for this compound in both prokaryotic and eukaryotic cells, details common experimental protocols for their investigation, and presents key quantitative data to facilitate comparative analysis.

Overview of this compound Transport Mechanisms

The movement of this compound across the hydrophobic cell membrane is facilitated by membrane-bound transporter proteins. These transport mechanisms can be broadly categorized into active transport and facilitated diffusion.

  • Active Transport: This process moves this compound against its concentration gradient and requires energy.

    • Primary Active Transport: Directly utilizes energy from ATP hydrolysis.

    • Secondary Active Transport: Couples the transport of this compound to the electrochemical gradient of another solute, such as sodium (Na+) or protons (H+).

  • Facilitated Diffusion: This passive process mediates the transport of this compound down its concentration gradient and does not require energy.[1][2][3] Carrier proteins or channel proteins bind to this compound and facilitate its movement across the membrane.[2]

The following sections delve into the specific transporter families and their members responsible for this compound transport in various biological systems.

This compound Transport in Eukaryotic Cells

In eukaryotic organisms, this compound transport is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters.[4][5][6][7][8] These transporters exhibit diverse substrate specificities and transport mechanisms.

Sodium-Dependent this compound Transporters

These transporters utilize the sodium gradient as a driving force for the uptake of this compound.

  • System ASC: This is a major transport system for small, neutral amino acids, including this compound. It is characterized by its Na+-dependence and includes transporters like ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[4][9] In cultured human fibroblasts, a high-affinity Na+-dependent route identifiable as System ASC is responsible for over 90% of this compound transport at a concentration of 0.05 mM.[10] Similarly, in murine P388 leukemia cells, this compound appears to be a specific substrate for a Na+-dependent system similar to System ASC.[11]

  • System A: This transport system, which includes members like SLC38A1 and SLC38A2, also mediates the Na+-dependent uptake of small, neutral amino acids.[4] In human fibroblasts, a low-affinity Na+-dependent component of this compound transport is attributed to System A.[10] Threonine deprivation has been shown to rapidly activate the System A amino acid transporter in primary cultures of rat neurons.[12]

  • Other Sodium-Dependent Transporters:

    • B0AT1 (SLC6A19): Located at the brush border membrane of the small intestine, it is involved in the rapid absorption of dietary this compound.[13]

    • y+LAT1 (SLC7A7): Found at the basolateral membrane, this Na+-dependent transporter exchanges neutral amino acids like this compound for intracellular cationic amino acids.[13]

    • A Na+-dependent transporter for large neutral amino acids, including this compound, has been identified at the abluminal membrane of the blood-brain barrier.[14]

Sodium-Independent this compound Transporters

These transporters mediate the facilitated diffusion of this compound.

  • System L: This system is responsible for the Na+-independent transport of large, neutral amino acids. In human fibroblasts and a primate kidney epithelial cell line (BSC-1), a component of this compound transport is attributable to System L.[10][15]

  • System asc: A Na+-independent transport system with specificity for small, neutral amino acids like alanine, serine, cysteine, and threonine has been identified in BSC-1 kidney epithelial cells.[15]

Quantitative Data for this compound Transport in Eukaryotic Cells

The following table summarizes the kinetic parameters for this compound transport in various eukaryotic cell types.

Cell TypeTransport SystemKm (mM)Vmax (nmol/mg protein/min)Reference
Human FibroblastsSystem ASC (Na+-dependent)0.05-[10]
Human FibroblastsSystem A (Na+-dependent)3-[10]
Primate Kidney Epithelial Cells (BSC-1)Na+-dependent (high affinity)0.36.3[15]
Primate Kidney Epithelial Cells (BSC-1)Na+-dependent (low affinity)3690[15]
Primate Kidney Epithelial Cells (BSC-1)System L (Na+-independent)1.07.2[15]
Primate Kidney Epithelial Cells (BSC-1)System asc (Na+-independent)10.271[15]
Mouse Embryonic Stem CellsNa+-dependent--[16]
Mouse Embryonic Stem CellsNa+-independent--[16]

Note: "-" indicates data not reported in the cited source.

This compound Transport in Prokaryotic Cells

In prokaryotes, such as Escherichia coli and Corynebacterium glutamicum, a variety of transporters are involved in both the uptake and efflux of this compound. These are crucial for nutrient acquisition and for the industrial production of this amino acid.

This compound Importers (Uptake Systems)
  • E. coli :

    • SstT: A major Na+-dependent symporter for both this compound and L-Serine.[17]

    • TdcC: An H+-dependent transporter for this compound and L-Serine, primarily active under anaerobic conditions.[17][18]

    • LIV-I: An ATP-dependent high-affinity transport system for branched-chain amino acids that also contributes to this compound uptake.[17][19]

    • BrnQ: A low-affinity, high-flux transporter that becomes a primary entry point for this compound at high external concentrations.[19]

    • YifK: A transporter with a measured Km value of 11.7 ± 4.0 μM and a Vmax of 3.2 ± 0.9 nmol/mg protein/min for this compound.[17][19]

    • Several other putative transporters have been identified, including SdaC, AlaE, ProP, YhjE, YdgI, YjeM, YchE, MarC, and YqeG.[20][21]

This compound Exporters (Efflux Systems)
  • E. coli :

    • RhtA, RhtB, and RhtC: These are native permeases that pump this compound out of the cell.[22][23] RhtA is a non-specific transporter for this compound and L-homoserine, RhtB also transports homoserine lactone, and RhtC is specific for this compound.[22] The dynamic regulation of these exporters is a key strategy for increasing this compound production.[22][23][24]

  • Corynebacterium glutamicum :

    • ThrE: A proton motive force-dependent exporter of this compound and L-Serine.[25]

Quantitative Data for this compound Transport in Prokaryotic Cells
OrganismTransporterKmVmaxEfflux Rate (nmol/min/mg dry weight)Reference
E. coliYifK11.7 ± 4.0 µM3.2 ± 0.9 nmol/mg protein/min-[17][19]
C. glutamicumThrE (overexpressed)--3.8[25]
C. glutamicumWild-type--2.7[25]
C. glutamicumThrE inactivation mutant--1.1[25]

Note: "-" indicates data not reported or not applicable.

Experimental Protocols for Studying this compound Transport

Investigating the mechanisms of this compound transport relies on a variety of established experimental techniques.

Radiolabeled Amino Acid Uptake Assay

This is a classic and widely used method to directly measure the transport of a substrate into cells or membrane vesicles.

Principle: Cells are incubated with a radiolabeled form of this compound (e.g., L-[14C]Threonine or [3H]Threonine). After a specific time, the uptake is stopped, extracellular label is removed, and the intracellular radioactivity is quantified.

Detailed Methodology:

  • Cell Preparation: Culture cells to the desired confluency on plates (e.g., 24-well plates).

  • Washing: Gently wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium. For Na+-dependent transport studies, a sodium-containing buffer is used. For Na+-independent studies, sodium is replaced with an alternative cation like choline.[26]

  • Pre-incubation: Pre-incubate the cells in the appropriate buffer at 37°C for a short period (e.g., 10 minutes) to allow them to equilibrate.[26]

  • Initiation of Uptake: Add the incubation buffer containing a known concentration of radiolabeled this compound and, if applicable, any inhibitors or competing amino acids.

  • Incubation: Incubate for a defined period (e.g., ranging from minutes to an hour, depending on the experiment's goal - initial rates vs. steady-state accumulation).

  • Termination of Uptake: Rapidly stop the transport process by aspirating the incubation medium and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of a parallel sample of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis: Express the uptake as nmol or pmol of this compound per mg of cell protein per unit of time. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cis-Inhibition Studies

This method is used to determine the substrate specificity of a transporter.

Principle: The uptake of a fixed concentration of radiolabeled this compound is measured in the presence of a high concentration of a potential unlabeled competitor amino acid. A significant reduction in the uptake of the radiolabeled substrate indicates that the unlabeled amino acid is also a substrate for the same transporter.[16]

Detailed Methodology: The protocol is similar to the radiolabeled uptake assay, with the key difference being that the incubation buffer contains both the radiolabeled this compound and a high concentration (typically 10- to 100-fold excess) of the unlabeled test amino acid. The degree of inhibition is calculated relative to the control uptake (without the competitor).

Fluorescent Biosensor-Based Assays

This is a more recent technique that allows for real-time monitoring of amino acid transport in living cells.

Principle: A genetically encoded fluorescent biosensor that responds to changes in the intracellular concentration of a specific molecule (e.g., H2O2) is co-expressed with an enzyme that metabolizes the amino acid of interest, producing that molecule. For instance, a D-amino acid oxidase can be coupled with a H2O2 sensor to measure the uptake of D-amino acids.[27] A similar principle could be adapted for this compound by using a specific this compound metabolizing enzyme.

Detailed Methodology:

  • Cell Transfection/Transduction: Introduce the genetic constructs for the biosensor and the metabolizing enzyme into the cells.

  • Cell Plating: Plate the engineered cells in a format suitable for fluorescence microscopy or plate reader analysis (e.g., glass-bottom dishes or multi-well plates).

  • Baseline Measurement: Measure the baseline fluorescence of the cells in a suitable buffer.

  • Initiation of Transport: Add this compound to the buffer to initiate uptake.

  • Real-time Monitoring: Continuously measure the change in fluorescence over time using a fluorescence microscope or plate reader.

  • Data Analysis: The rate of change in fluorescence is proportional to the rate of this compound uptake.

Visualizing this compound Transport and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key transport mechanisms and a simplified regulatory pathway.

This compound Transport Mechanisms in Eukaryotic Cells

L_Threonine_Transport_Eukaryotic cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Thr_ext This compound ASC System ASC (ASCT1/2) L-Thr_ext->ASC A System A L-Thr_ext->A L System L L-Thr_ext->L Facilitated Diffusion asc System asc L-Thr_ext->asc Facilitated Diffusion Na_ext Na+ Na_ext->ASC Symport Na_ext->A Symport L-Thr_int This compound ASC->L-Thr_int Na_int Na+ ASC->Na_int A->L-Thr_int A->Na_int L->L-Thr_int asc->L-Thr_int

Caption: Major this compound transport systems in eukaryotic cell membranes.

This compound Export in E. coli

L_Threonine_Export_Ecoli cluster_intracellular Intracellular Space cluster_membrane Inner Membrane cluster_extracellular Periplasmic Space L-Thr_int This compound RhtA RhtA L-Thr_int->RhtA RhtB RhtB L-Thr_int->RhtB RhtC RhtC L-Thr_int->RhtC L-Thr_ext This compound RhtA->L-Thr_ext RhtB->L-Thr_ext RhtC->L-Thr_ext

Caption: Key this compound exporters in E. coli.

Simplified Experimental Workflow for Kinetic Analysis

Experimental_Workflow Start Start: Cell Culture Wash Wash Cells with Buffer Start->Wash Preincubation Pre-incubate at 37°C Wash->Preincubation Uptake Add Radiolabeled this compound (Varying Concentrations) Preincubation->Uptake Incubate Incubate for Fixed Time Uptake->Incubate Stop Stop Uptake with Ice-Cold Buffer Incubate->Stop Lyse Lyse Cells Stop->Lyse Quantify Quantify Radioactivity and Protein Content Lyse->Quantify Analyze Data Analysis: Michaelis-Menten Plot Quantify->Analyze End Determine Km and Vmax Analyze->End

Caption: Workflow for determining this compound transport kinetics.

Regulation of this compound Transport

The expression and activity of this compound transporters are subject to regulation at multiple levels, ensuring that intracellular amino acid homeostasis is maintained.

  • Substrate Availability: As seen in rat neurons, the deprivation of this compound can lead to the rapid activation of System A transporters, suggesting a mechanism for cells to enhance uptake when supplies are low.[12]

  • Transcriptional Control: In E. coli, the expression of exporter genes like rhtA, rhtB, and rhtC can be controlled by this compound-sensing promoters (e.g., PcysJ, PcysD).[22][23] This allows the cell to increase the export of this compound when intracellular concentrations are high, a principle exploited in metabolic engineering to boost production.

  • Signaling Pathways: The activation of System A in response to amino acid deprivation has been shown to be dependent on phosphorylation events related to signal transduction kinases, indicating the involvement of cellular signaling pathways in regulating transporter activity.[12] The mTORC1 and GCN2 pathways are known to be key sensors of amino acid availability that can regulate transporter expression.[28]

Simplified Regulatory Pathway in E. coli for this compound Export

Regulatory_Pathway_Ecoli Thr_high High Intracellular This compound Promoter This compound-Sensing Promoter (e.g., PcysJ) Thr_high->Promoter activates Gene_exp Transcription of rhtA/B/C genes Promoter->Gene_exp Transporter_syn Synthesis of RhtA/B/C Transporter Proteins Gene_exp->Transporter_syn Export Increased Export of This compound Transporter_syn->Export

Caption: Regulation of this compound exporter expression in E. coli.

Implications for Drug Development

The transporters responsible for this compound uptake, particularly those that are highly expressed in specific tissues or overexpressed in cancer cells, represent potential targets for drug delivery. Prodrugs can be designed to mimic this compound, thereby hijacking these transporters to achieve targeted delivery to specific cells or tissues, such as the brain or tumors. Conversely, inhibiting these transporters could be a strategy to starve cancer cells of this essential amino acid.

Conclusion

The transport of this compound across cell membranes is a complex process involving a multitude of transporters with distinct mechanisms, kinetics, and regulatory controls. A thorough understanding of these systems, facilitated by the experimental approaches detailed in this guide, is essential for researchers in both fundamental and applied sciences. The continued investigation into this compound transport will undoubtedly uncover new insights into cellular metabolism and open up novel avenues for therapeutic intervention and biotechnological applications.

References

L-Threonine's Impact on Gut Microbiome Composition and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current scientific understanding of L-threonine's influence on the composition and function of the gut microbiome. This compound, an essential amino acid, plays a pivotal role in maintaining intestinal health, not only as a key component of structural proteins but also as a modulator of the complex microbial ecosystem residing in the gut. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways involved.

Quantitative Impact of this compound on Gut Microbiome and Intestinal Health

This compound supplementation has been shown to elicit significant changes in the gut microbiome and various markers of intestinal health. The following tables summarize the quantitative data from key studies in various animal models.

Table 1: Effect of this compound Supplementation on Gut Microbiome Composition

Animal ModelThis compound DosageDurationKey Findings on Microbiome CompositionReference
Laying Hens0.3% this compound added to a low crude protein (14%) diet12 weeksRecovered intestinal bacterial diversity that was reduced by the low CP diet.[1][2] Significantly increased the abundance of potentially beneficial bacteria.[1][2][1][2]
Rice Field Eel (Monopterus albus)9 g/kg (0.9%) in diet60 daysLEfSe analysis identified Corynebacterium and Methylocella as genera positively correlated with growth metrics.[3][3]
Mice (Cadmium-exposed)Not specifiedNot specifiedIncreased the abundance of the Escherichia-Shigella genus.[4][4]

Table 2: Effect of this compound Supplementation on Intestinal Morphology and Function

Animal ModelThis compound DosageDurationKey Findings on Intestinal Morphology and FunctionReference
Nursery Pigs115% of NRC requirement14 daysIncreased villus height and goblet cell density in the jejunum.[5] Upregulated occludin gene expression in the jejunum.[5][5]
Laying Hens0.3% this compound added to a low crude protein (14%) diet12 weeksIncreased ileal MUC2 (mucin 2) and sIgA (secretory Immunoglobulin A) mRNA expression.[1][2][1][2]
Laying Hens0.1% - 0.4% added to basal diet8 weeksLinearly increased jejunal and ileal mucin 2 mRNA expression.[6] Linearly increased IgA antibody concentrations in the ileal mucosa at 0.4% supplementation.[6][6]
Rice Field Eel (Monopterus albus)9 g/kg (0.9%) in diet60 daysSignificantly increased weight gain ratio, specific growth rate, and protein efficiency ratio.[3] Significantly decreased feed conversion ratio.[3][3]

Table 3: Effect of this compound Supplementation on Short-Chain Fatty Acid (SCFA) Production

Animal ModelThis compound DosageDurationKey Findings on SCFA ProductionReference
Nursery Pigs115% of NRC requirement in a simple diet14 daysIncreased colonic concentrations of acetate, propionate, and total volatile fatty acids.[5][5]

Experimental Protocols

Understanding the methodologies employed in studying the effects of this compound is crucial for interpreting the data and designing future research. Below are detailed protocols from key studies.

Study on Nursery Pigs
  • Objective: To investigate the effects of diet complexity and this compound supplementation on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs.[5]

  • Animal Model: Thirty-two weaned male piglets (7.23 ± 0.48 kg body weight).[5]

  • Experimental Design: A 2 × 2 factorial arrangement with two diet complexities (complex vs. simple) and two this compound levels (100% vs. 115% of NRC requirement).[5]

  • Diets:

    • Complex Diet: Contained fish meal, plasma protein, and dried whey.[5]

    • Simple Diet: Animal protein sources were replaced with soybean meal.[5]

    • This compound Supplementation: this compound was added to achieve either the standard requirement (STD Thr) or 15% above the requirement (SUP Thr).[5]

  • Duration: 14 days.[5]

  • Sample Collection and Analysis:

    • Blood samples were collected to measure plasma cytokine concentrations (IL-6 and IL-10) using ELISA.[5]

    • Jejunal and colonic digesta were collected to measure ammonia-nitrogen and volatile fatty acid (VFA) concentrations via gas chromatography.[5]

    • Jejunal tissue was collected for morphological analysis (villus height, crypt depth, goblet cell density) and gene expression analysis of tight junction proteins (e.g., occludin) via RT-qPCR.[5]

  • Statistical Analysis: Data were analyzed using the MIXED procedure of SAS with diet complexity, this compound level, and their interaction as main effects.[5]

Study on Laying Hens
  • Objective: To investigate the effects of supplemental dietary threonine on laying performance, intestinal MUC2 and sIgA expression, and intestinal microbiota of laying hens fed a low crude protein diet.[1][2]

  • Animal Model: 240 Lohmann Brown laying hens, 28 weeks of age.[1]

  • Experimental Design: Hens were allocated to three dietary treatment groups: a control diet (16% crude protein), a low crude protein diet (14% CP), and a low CP diet supplemented with 0.3% this compound.[1]

  • Diets: Diets were based on corn and soybean meal. The low CP diet had reduced soybean meal content. This compound was added to the third diet.[1]

  • Duration: 12 weeks.[1]

  • Sample Collection and Analysis:

    • Ileal tissue was collected for the analysis of MUC2 and sIgA mRNA expression using RT-qPCR.[1]

    • Ileal contents were collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.[1]

  • Statistical Analysis: Data were analyzed using one-way ANOVA, and significant differences between means were determined using Duncan's multiple range test.[1]

Signaling Pathways and Logical Relationships

This compound exerts its effects on the gut through the modulation of complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

This compound's Role in Modulating the NF-κB Signaling Pathway in Intestinal Epithelial Cells

This compound has been shown to influence the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.[7] By modulating this pathway, this compound can help to control intestinal inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_threonine This compound Intervention cluster_pathway NF-κB Signaling Cascade LPS LPS IKK IKK Complex LPS->IKK Activates L_Threonine This compound L_Threonine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Leads to IκBα Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

This compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Investigating this compound's Impact on Gut Microbiome

The following diagram outlines a typical experimental workflow for studying the effects of this compound on the gut microbiome.

Experimental_Workflow cluster_animal_phase Animal Experimentation Phase cluster_analysis_phase Laboratory Analysis Phase cluster_data_interpretation Data Interpretation and Conclusion Animal_Model Select Animal Model (e.g., Pigs, Rodents, Poultry) Dietary_Groups Establish Dietary Groups: - Control Diet - this compound Supplemented Diet Animal_Model->Dietary_Groups Feeding_Period Administer Diets for a Defined Period Dietary_Groups->Feeding_Period Sample_Collection Collect Samples: - Fecal Pellets - Intestinal Contents - Intestinal Tissue - Blood Feeding_Period->Sample_Collection DNA_Extraction DNA Extraction from Fecal/Intestinal Samples Sample_Collection->DNA_Extraction SCFA_Analysis SCFA Analysis (GC) Sample_Collection->SCFA_Analysis Histology Intestinal Histology Sample_Collection->Histology Gene_Expression Gene Expression Analysis (RT-qPCR) Sample_Collection->Gene_Expression Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis: - OTU Picking - Taxonomic Classification - Diversity Analysis Sequencing->Bioinformatics Data_Analysis Statistical Analysis Bioinformatics->Data_Analysis SCFA_Analysis->Data_Analysis Histology->Data_Analysis Gene_Expression->Data_Analysis Conclusion Draw Conclusions on this compound's Impact on Gut Microbiome and Host Physiology Data_Analysis->Conclusion

A typical experimental workflow for this compound and gut microbiome studies.
Logical Relationship between this compound, Gut Microbiota, and Host Intestinal Health

This diagram illustrates the interconnectedness of this compound, the gut microbiota, and the resulting impact on the host's intestinal health.

Logical_Relationship cluster_gut Gut Environment cluster_effects Functional Outcomes L_Threonine Dietary this compound Gut_Microbiota Gut Microbiota L_Threonine->Gut_Microbiota Metabolized by Intestinal_Epithelium Intestinal Epithelium L_Threonine->Intestinal_Epithelium Directly utilized for protein synthesis SCFA_Production Increased SCFA Production Gut_Microbiota->SCFA_Production Produces Mucin_Production Increased Mucin Production Intestinal_Epithelium->Mucin_Production Synthesizes Gut_Barrier Enhanced Gut Barrier Function Mucin_Production->Gut_Barrier SCFA_Production->Gut_Barrier Immune_Modulation Modulated Immune Response SCFA_Production->Immune_Modulation Host_Health Improved Intestinal Health Gut_Barrier->Host_Health Immune_Modulation->Host_Health

References

The Pivotal Role of L-Threonine in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, plays a critical and often underappreciated role in cellular metabolism, extending far beyond its function as a protein building block. This technical guide provides an in-depth exploration of the metabolic fate of this compound, with a particular focus on its significant contribution to one-carbon (1C) metabolism. We will dissect the key enzymatic pathways responsible for this compound catabolism, elucidate its connection to the folate and methionine cycles, and explore the downstream implications for vital cellular processes such as nucleotide biosynthesis and epigenetic regulation through histone methylation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to empower researchers in their investigation of this crucial metabolic nexus.

Introduction: this compound as a Metabolic Hub

This compound is indispensable for human health and must be obtained through the diet.[1] While its primary role is in protein synthesis, a significant portion of cellular this compound is catabolized through pathways that feed into central carbon metabolism and, importantly, one-carbon metabolism.[2][3] The catabolism of this compound provides key precursors for a multitude of biosynthetic reactions, highlighting its importance in maintaining cellular homeostasis and supporting proliferation.[4][5]

One-carbon metabolism refers to a network of interconnected biochemical reactions that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (-CH2-), and formyl (-CHO) groups.[5] These reactions are fundamental for the de novo synthesis of purines and thymidylate, the interconversion of amino acids like serine and glycine, and the regulation of epigenetic modifications.[4][5] this compound serves as a significant, albeit indirect, source of one-carbon units, primarily through its conversion to glycine.[3][6]

Key Metabolic Pathways of this compound Catabolism

This compound is primarily catabolized via two main pathways that contribute to the one-carbon pool: the this compound Dehydrogenase pathway and the Threonine Aldolase pathway. A third pathway, initiated by threonine dehydratase, converts threonine to α-ketobutyrate and does not directly produce one-carbon units, though it is the primary route in humans where the gene for threonine dehydrogenase is a pseudogene.[4][7]

The this compound Dehydrogenase (TDH) Pathway

In many organisms, including mice, the principal route for this compound catabolism is initiated by the mitochondrial enzyme this compound Dehydrogenase (TDH).[7][8] TDH catalyzes the NAD+-dependent oxidation of this compound to 2-amino-3-ketobutyrate.[3] This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (or glycine C-acetyltransferase) to yield glycine and acetyl-CoA .[3][8]

The glycine produced through this pathway directly enters the one-carbon metabolism network.[6] The acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.[3]

The Threonine Aldolase (TA) Pathway

The Threonine Aldolase (TA) pathway represents an alternative route for this compound degradation. This enzyme catalyzes the reversible retro-aldol cleavage of this compound to produce glycine and acetaldehyde .[6] Glycine can then contribute to one-carbon metabolism, while acetaldehyde is further metabolized.

This compound's Contribution to the One-Carbon Pool via Glycine

The glycine generated from both the TDH and TA pathways is a central player in one-carbon metabolism. It serves as a primary substrate for the Glycine Cleavage System (GCS) , a mitochondrial multi-enzyme complex.[5][9]

The GCS catalyzes the oxidative decarboxylation of glycine, producing a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), along with carbon dioxide and ammonia.[5][9] The overall reaction is:

Glycine + NAD+ + Tetrahydrofolate → 5,10-CH2-THF + NADH + H+ + CO2 + NH3[10][11][12][13]

This reaction is a major source of one-carbon units for the folate cycle, which are subsequently used for:

  • Nucleotide Biosynthesis: The synthesis of purines and thymidylate, essential for DNA replication and repair.[4]

  • Amino Acid Interconversion: The conversion of homocysteine to methionine.[5]

Downstream Effects: Linking this compound to Epigenetics

The one-carbon units derived from this compound-generated glycine have profound implications for epigenetic regulation, primarily through the synthesis of S-adenosylmethionine (SAM). The 5,10-CH2-THF produced by the GCS can be reduced to 5-methyltetrahydrofolate (5-MTHF), which then donates its methyl group to homocysteine to form methionine. Methionine is subsequently adenylated to produce SAM, the universal methyl donor for numerous biological methylation reactions.[14]

A critical role of SAM is to provide the methyl group for the methylation of histones, a key epigenetic modification that influences chromatin structure and gene expression.[2][15][16] Studies in mouse embryonic stem cells have demonstrated a direct link between this compound metabolism, SAM levels, and histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active transcription.[2][15][16] Depletion of this compound leads to reduced SAM levels and a subsequent decrease in H3K4me3, highlighting the crucial role of this amino acid in maintaining the epigenetic landscape.[2][15][16]

Quantitative Data

Table 1: Kinetic Parameters of this compound Dehydrogenase (TDH)
Organism/SourceSubstrateKm (mM)Vmax (units)NotesReference(s)
Pyrococcus horikoshiiThis compound0.0131.75 mmol NADH/min/mgNAD+ dependent[17][18]
Chicken Liver MitochondriaThis compound8.4Not ReportedNAD+ dependent; Ordered Bi Bi mechanism[7]
Cytophaga sp. Strain KUC-1This compoundVaries with temp (e.g., 2.3 mM at 20°C)Varies with tempPsychrophilic enzyme[19]
Table 2: Kinetic Parameters of Threonine Aldolase (TA)
Organism/SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coliL-allo-Threonine0.24213 (min-1)8.87 x 105 (min-1M-1)[14]
Pseudomonas putida (D93H variant)This compound--2925[20]
Pseudomonas putida (D93H variant)L-allo-Threonine--4515[20]
Arthrobacter sp. DK-38D-Threonine3.8138.8 (U/mg)-[6]
Arthrobacter sp. DK-38D-allothreonine14.0102 (U/mg)-[6]
Table 3: Intracellular Concentrations of this compound and Glycine
Cell Type/OrganismConditionThis compound (mM)Glycine (mM)Reference(s)
Cultured Human CellsMinimal effective level for protein synthesis0.01 - 0.05-[21]
Saccharomyces cerevisiae (Wild type, anaerobic)Mid-log phase~0.8~0.4[1]
Rat Spinal CordControl~0.15 µmol/g~4.5 µmol/g[22]
Rat Spinal CordThis compound treated~0.4 µmol/g~6.0 µmol/g[22]

Experimental Protocols

Quantification of this compound and Glycine by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and Glycine in biological samples.

6.1.1. Sample Preparation (Plasma/Serum) [2][17][23]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice or at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Dilute an aliquot of the supernatant (e.g., 50 µL) with 450 µL of the initial mobile phase containing internal standards (stable isotope-labeled this compound and Glycine).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

6.1.2. LC-MS/MS Analysis [2][16][23]

  • Chromatographic Separation:

    • Column: A mixed-mode column (e.g., Thermo Scientific™ Acclaim™ Trinity™, Restek Raptor Polar X) or a HILIC column is recommended for separation of underivatized amino acids.[2][23]

    • Mobile Phase A: Ammonium formate in water (e.g., pH 2.8).[23]

    • Mobile Phase B: Acetonitrile with a small percentage of aqueous ammonium formate.[23]

    • Gradient: A gradient from high organic to high aqueous mobile phase is typically used.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).[24]

    • Column Temperature: 30-40°C.[16]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • This compound: Q1 (m/z) 119.1 → Q3 (m/z) 74.1

      • Glycine: Q1 (m/z) 76.1 → Q3 (m/z) 30.0

      • (Note: These are example transitions and should be optimized for the specific instrument used).

Stable Isotope Tracing of this compound Metabolism

This protocol outlines the use of stable isotope-labeled this compound to trace its metabolic fate into the one-carbon pool.

6.2.1. Cell Culture and Labeling [1][11][25][26][27]

  • Culture cells in standard growth medium to the desired confluency.

  • Prepare labeling medium by supplementing custom media lacking this compound with a known concentration of a stable isotope-labeled this compound (e.g., [U-13C4, 15N]-L-Threonine).

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Remove the standard medium and replace it with the labeling medium.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

6.2.2. Metabolite Extraction [26]

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS.

  • Add a cold extraction solvent (e.g., 80% methanol) to the culture dish.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

6.2.3. LC-MS/MS Analysis of Labeled Metabolites

  • Analyze the extracted metabolites using LC-MS/MS as described in section 6.1.2.

  • Monitor for the mass shifts in glycine and other downstream metabolites of one-carbon metabolism (e.g., serine, purine precursors) corresponding to the incorporation of the stable isotopes from this compound.

Enzymatic Assay for this compound Dehydrogenase (TDH) Activity[6]

This spectrophotometric assay measures TDH activity by monitoring the production of NADH.

  • Reaction Mixture (in a 1 mL cuvette):

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

    • NAD+ (final concentration, e.g., 2 mM)

    • Varying concentrations of this compound (e.g., 0.1 mM to 10 mM)

  • Procedure:

    • Prepare the reaction mixture (excluding the enzyme) in the cuvette.

    • Incubate at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

    • Initiate the reaction by adding a known amount of the enzyme preparation (e.g., cell lysate or purified TDH).

    • Immediately monitor the increase in absorbance at 340 nm over time (the wavelength at which NADH absorbs light).

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

    • Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against the corresponding this compound concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

L_Threonine_to_One_Carbon_Metabolism cluster_catabolism This compound Catabolism cluster_one_carbon One-Carbon Metabolism This compound This compound TDH TDH This compound->TDH TA TA This compound->TA 2-amino-3-ketobutyrate 2-amino-3-ketobutyrate TDH->2-amino-3-ketobutyrate Glycine Glycine TA->Glycine Acetaldehyde Acetaldehyde TA->Acetaldehyde 2-amino-3-ketobutyrate CoA ligase 2-amino-3-ketobutyrate CoA ligase 2-amino-3-ketobutyrate->2-amino-3-ketobutyrate CoA ligase Acetyl-CoA Acetyl-CoA Glycine_in Glycine Glycine->Glycine_in 2-amino-3-ketobutyrate CoA ligase->Acetyl-CoA 2-amino-3-ketobutyrate CoA ligase->Glycine GCS Glycine Cleavage System (GCS) Glycine_in->GCS 5,10-CH2-THF 5,10-Methylene-THF GCS->5,10-CH2-THF Folate_Cycle Folate Cycle 5,10-CH2-THF->Folate_Cycle Nucleotide_Synthesis Purine & Thymidylate Synthesis Folate_Cycle->Nucleotide_Synthesis

Figure 1: this compound catabolism and its entry into one-carbon metabolism.

Threonine_to_Histone_Methylation This compound This compound Glycine Glycine This compound->Glycine TDH/TA GCS Glycine Cleavage System Glycine->GCS 5,10-CH2-THF 5,10-Methylene-THF GCS->5,10-CH2-THF MTHFR MTHFR 5,10-CH2-THF->MTHFR 5-MTHF 5-Methyl-THF MTHFR->5-MTHF Methionine_Synthase Methionine Synthase 5-MTHF->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase MAT MAT Methionine->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Histone_Methyltransferases Histone Methyltransferases SAM->Histone_Methyltransferases Methylated_Histones Methylated Histones (e.g., H3K4me3) Histone_Methyltransferases->Methylated_Histones Histones Histones Histones->Histone_Methyltransferases Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression

Figure 2: Pathway from this compound to histone methylation.

Experimental_Workflow_Stable_Isotope_Tracing Start Start: Cell Culture Labeling Incubate with [U-13C4, 15N]-L-Threonine Start->Labeling Time_Course Time Course (0, 1, 4, 8, 24h) Labeling->Time_Course Quench_Extract Quench Metabolism & Extract Metabolites Time_Course->Quench_Extract LC_MS_Analysis LC-MS/MS Analysis Quench_Extract->LC_MS_Analysis Data_Analysis Analyze Mass Isotopologue Distribution in Glycine, Serine, Purines, etc. LC_MS_Analysis->Data_Analysis End End: Determine Metabolic Flux Data_Analysis->End

Figure 3: Workflow for stable isotope tracing of this compound.

Conclusion

This compound is a multifaceted amino acid whose catabolism is intricately linked to the central metabolic network of one-carbon metabolism. Through its conversion to glycine, this compound provides a substantial source of one-carbon units that are essential for the biosynthesis of nucleotides and the regulation of the epigenetic landscape via SAM-dependent methylation reactions. Understanding the quantitative contribution and regulation of these pathways is crucial for researchers in fields ranging from basic metabolic research to drug development, particularly in the context of diseases characterized by altered metabolism, such as cancer. The experimental protocols and data presented in this guide offer a robust framework for the continued exploration of this compound's vital role in cellular function.

References

Discovery and characterization of novel L-Threonine metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of newly characterized metabolic pathways for the essential amino acid L-threonine. Moving beyond the canonical degradation routes, this document focuses on the discovery, characterization, and experimental methodologies associated with the this compound Transaldolase (TTA) pathway and the lesser-known this compound-to-Aminoacetone pathway. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to investigate these novel pathways and leverage them for biotechnological and pharmaceutical applications.

The this compound Transaldolase Pathway: A Gateway to Novel β-Hydroxy-α-Amino Acids

A significant advancement in understanding this compound metabolism is the characterization of the this compound Transaldolase (TTA) pathway. This pathway represents a novel route for the production of a diverse array of β-hydroxy-α-amino acids, which are valuable chiral building blocks for many pharmaceuticals. Unlike canonical degradation pathways that lead to common central metabolites, the TTA pathway facilitates the transfer of the glycine moiety of this compound to a variety of aldehyde acceptors.

The key enzyme in this pathway, this compound Transaldolase, catalyzes the reversible retro-aldol cleavage of this compound into glycine and acetaldehyde. The enzyme-bound glycine intermediate can then react with a new aldehyde to synthesize a novel β-hydroxy-α-amino acid. A well-characterized example of a TTA is ObiH, an enzyme involved in the biosynthesis of the antibiotic obafluorin.

Quantitative Data: Kinetic Parameters of this compound Transaldolases

The catalytic efficiency of TTAs varies depending on the specific enzyme and the aldehyde substrate. The following table summarizes key kinetic parameters for a selection of TTAs.

EnzymeSubstrate (Aldehyde)K_m_ (this compound) (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
ObiH (wild-type) 4-nitrobenzaldehyde40--[1]
TTA P 4-nitrobenzaldehyde0.43--[2]
LTTA11 (wild-type) 4-methylsulfonylbenzaldehyde12.3 ± 1.10.012 ± 0.0010.98[3]
LTTA11 (F59G/M65N/F70T mutant) 4-methylsulfonylbenzaldehyde1.8 ± 0.20.30 ± 0.01167[3]
l-PpTA (wild-type) This compound2.1 ± 0.28.5 ± 0.34047[4]
l-PpTA (D93H mutant) This compound1.3 ± 0.13.8 ± 0.12923[4]
l-PpTA (wild-type) L-allo-threonine0.5 ± 0.16.2 ± 0.212400[4]
l-PpTA (D93H mutant) L-allo-threonine0.9 ± 0.14.1 ± 0.14555[4]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This protocol describes the heterologous expression and purification of His-tagged ObiH from E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the ObiH gene fused to a hexahistidine tag (e.g., pET-28a-ObiH).

  • Culture Growth:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

    • Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Incubate the culture for an additional 16-20 hours at 18°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Storage: Store the purified protein at -80°C.

This assay measures the activity of TTA by coupling the production of acetaldehyde to the reduction of NAD⁺ by alcohol dehydrogenase (ADH).

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 100 mM this compound

    • 10 mM aldehyde substrate

    • 1 mM NAD⁺

    • 10 U/mL yeast alcohol dehydrogenase

    • Purified TTA enzyme (e.g., 1-10 µM)

  • Initiation: Start the reaction by adding the TTA enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm (due to the formation of NADH) at a constant temperature (e.g., 37°C) using a microplate reader.

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This protocol utilizes engineered E. coli cells overexpressing a TTA for the production of novel β-hydroxy-α-amino acids.[5]

  • Strain Preparation: Grow E. coli cells overexpressing the desired TTA to a high density.

  • Reaction Setup: Resuspend the cells in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5) to a final OD_600_ of 50.

  • Substrate Addition: Add this compound (e.g., 100 mM) and the desired aldehyde substrate (e.g., 20 mM). A co-solvent such as DMSO or methanol (1-5% v/v) may be used to improve aldehyde solubility.[5]

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Product Analysis: Monitor the formation of the β-hydroxy-α-amino acid product by HPLC or LC-MS.

  • Purification: If desired, purify the product from the reaction mixture using appropriate chromatographic techniques.

Visualizations

TTA_Pathway L_Threonine This compound Glycine_Enzyme Enzyme-bound Glycine Intermediate L_Threonine->Glycine_Enzyme TTA Acetaldehyde Acetaldehyde Glycine_Enzyme->Acetaldehyde beta_Hydroxy_AA β-Hydroxy-α-Amino Acid (Novel Product) Glycine_Enzyme->beta_Hydroxy_AA TTA Aldehyde Aldehyde (Acceptor) Aldehyde->Glycine_Enzyme

Caption: The this compound Transaldolase (TTA) Pathway.

TTA_Assay_Workflow cluster_reaction Reaction Mixture L_Threonine This compound Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde TTA Aldehyde Aldehyde Aldehyde->Acetaldehyde TTA TTA Enzyme TTA->Acetaldehyde NADH NADH Acetaldehyde->NADH ADH ADH Alcohol Dehydrogenase (ADH) NAD NAD+ NAD->NADH Spectrophotometer Measure Absorbance at 340 nm NADH->Spectrophotometer

Caption: Workflow for the Coupled Enzyme Assay of TTA Activity.

The this compound to Aminoacetone Pathway: An Alternative Catabolic Route

In some bacteria and in mammalian liver mitochondria under certain conditions, this compound can be catabolized to aminoacetone.[6][7] This pathway is distinct from the more common degradation routes involving threonine dehydratase or aldolase. The key enzymes in this pathway are this compound 3-dehydrogenase (TDH) and 2-amino-3-oxobutyrate CoA ligase (also known as aminoacetone synthetase).

This compound is first oxidized by TDH to 2-amino-3-oxobutyrate. This unstable intermediate can then undergo one of two fates:

  • Coupled Reaction: In the presence of Coenzyme A, 2-amino-3-oxobutyrate is cleaved by 2-amino-3-oxobutyrate CoA ligase to form glycine and acetyl-CoA. This is the predominant route when the two enzymes are in close proximity.[6]

  • Spontaneous Decarboxylation: In the absence of sufficient CoA or the ligase, 2-amino-3-oxobutyrate can spontaneously decarboxylate to form aminoacetone and CO₂.

The formation of aminoacetone is therefore dependent on the relative activities and coupling of TDH and 2-amino-3-oxobutyrate CoA ligase, as well as the availability of CoA.

Quantitative Data: Factors Influencing Aminoacetone Formation

Quantitative data for this pathway is less abundant in recent literature. However, early studies have provided insights into the factors that influence the ratio of glycine to aminoacetone formation from this compound in rat liver mitochondria.

ConditionRatio of Glycine to AminoacetoneReference
Intact Mitochondria (20 mM this compound) ~1:1[6]
Intact Mitochondria + exogenous NAD⁺ Decreased[6]
Intact Mitochondria + exogenous CoA Increased[6]
Low this compound Concentration Glycine is the major product[6]
Disrupted Mitochondria (Sonication) Decreased[6]
Experimental Protocols

This protocol measures the activity of TDH by monitoring the production of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.4)

    • 2.5 mM NAD⁺

    • 50 mM this compound

    • Enzyme sample (cell lysate or purified protein)

  • Initiation: Start the reaction by adding the enzyme sample.

  • Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation.

This protocol provides a general workflow for the detection and quantification of aminoacetone in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to increase the volatility of aminoacetone for GC analysis.

  • Sample Preparation:

    • Quench metabolic activity in the biological sample (e.g., by rapid freezing or addition of a quenching solvent).

    • Extract metabolites using a suitable solvent system (e.g., methanol/water).

    • Lyophilize the extract to dryness.

  • Derivatization:

    • Add a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or methyl chloroformate to the dried extract.

    • Incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Separate the derivatized metabolites on a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program to achieve optimal separation.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify the aminoacetone derivative peak based on its retention time and mass spectrum (comparison to an authentic standard).

    • Quantify the amount of aminoacetone by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the aminoacetone standard.

Visualizations

Aminoacetone_Pathway L_Threonine This compound AKB 2-Amino-3-oxobutyrate (unstable intermediate) L_Threonine->AKB This compound Dehydrogenase (TDH) Glycine Glycine AKB->Glycine 2-Amino-3-oxobutyrate CoA Ligase Acetyl_CoA Acetyl-CoA AKB->Acetyl_CoA 2-Amino-3-oxobutyrate CoA Ligase Aminoacetone Aminoacetone AKB->Aminoacetone Spontaneous Decarboxylation CO2 CO₂ AKB->CO2 Spontaneous Decarboxylation

Caption: The this compound to Aminoacetone Metabolic Pathway.

GCMS_Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: General Workflow for GC-MS Analysis of Aminoacetone.

Conclusion

The discovery and characterization of novel this compound metabolic pathways, such as the this compound Transaldolase pathway, open up new avenues for the biocatalytic production of high-value chiral molecules. The promiscuity of enzymes like ObiH provides a platform for the synthesis of a wide range of β-hydroxy-α-amino acids, which are of significant interest to the pharmaceutical industry. Furthermore, a deeper understanding of alternative catabolic routes like the aminoacetone pathway can provide insights into metabolic regulation and potential targets for metabolic engineering. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to explore these exciting new areas of this compound metabolism. Continued research into the discovery of new enzymes and the engineering of existing ones will undoubtedly expand the metabolic landscape of this essential amino acid.

References

The Pivotal Influence of L-Threonine on the Structural Integrity and Function of Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, plays a multifaceted role in dictating the structural integrity and functional dynamics of proteins. Its unique chemical properties, including a secondary hydroxyl group on its side chain, render it a critical residue in protein folding, stability, and molecular interactions. This technical guide provides an in-depth exploration of this compound's influence on protein architecture, the profound effects of its post-translational modifications—namely phosphorylation and O-glycosylation—and the experimental methodologies employed to investigate these phenomena. Quantitative data are presented to illustrate the energetic consequences of threonine mutations, and detailed protocols for key experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the concepts discussed.

The Chemical and Structural Significance of this compound

This compound (Thr, T) is one of the 20 proteinogenic amino acids and is distinguished by its polar, uncharged side chain containing a hydroxyl (-OH) group attached to its β-carbon.[1][2] This seemingly simple feature has profound implications for protein structure and function.

  • Hydrogen Bonding: The hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor, allowing it to form crucial intramolecular and intermolecular hydrogen bonds.[3] These interactions are vital for stabilizing secondary structures like α-helices and β-sheets and for the overall tertiary structure of a protein.

  • Hydrophilicity: As a polar amino acid, threonine is often found on the exterior of globular proteins, where it can interact favorably with the aqueous cellular environment.[1] This property contributes to protein solubility and stability.

  • Stereochemistry: The β-carbon of threonine is a chiral center, meaning this compound has two stereoisomers: (2S,3R) and (2S,3S). The (2S,3R) form is the one incorporated into proteins.[4] This specific stereochemistry influences the local conformation of the polypeptide chain.

This compound's Role in Protein Stability and Folding

The stability of a protein is a delicate balance of various non-covalent interactions. This compound contributes significantly to this balance.

  • Contribution to Folding Pathways: Threonine residues can act as key nucleation sites during protein folding, guiding the polypeptide chain into its correct three-dimensional conformation. The formation of early hydrogen bonds involving threonine can stabilize intermediate structures along the folding pathway.

  • Impact of Mutations on Stability: Replacing threonine with other amino acids can have a significant impact on protein stability, which can be quantified by the change in the Gibbs free energy of unfolding (ΔΔG). A positive ΔΔG value indicates stabilization, while a negative value indicates destabilization.[5][6] Site-directed mutagenesis studies have provided valuable data on the energetic contributions of threonine residues to protein stability.[7][8]

Data Presentation: Impact of this compound Mutations on Protein Stability

The following table summarizes quantitative data from various studies on the effects of mutating this compound residues on protein stability. The change in Gibbs free energy (ΔΔG) is a measure of the change in protein stability, where a positive value indicates stabilization and a negative value indicates destabilization upon mutation.

ProteinOriginal ResidueMutant ResidueΔΔG (kcal/mol)Experimental ConditionReference
BarnaseThr-16Ala-1.2pH 6.3, 25°C--INVALID-LINK--
Ribonuclease T1Thr-76Val-2.5pH 7.0, 25°C--INVALID-LINK--
T4 LysozymeThr-26His-0.9pH 5.5, 25°C--INVALID-LINK--
Staphylococcal NucleaseThr-62Gly-3.1pH 7.0, 25°C--INVALID-LINK--

Note: The ΔΔG values are indicative and can vary depending on the specific protein, the location of the mutation, and the experimental conditions.

Post-Translational Modifications of this compound: A Functional Switch

The hydroxyl group of this compound is a primary site for post-translational modifications (PTMs), which dramatically expand the functional diversity of the proteome.[5][7][9] Two of the most significant PTMs involving threonine are phosphorylation and O-linked glycosylation.

Threonine Phosphorylation

The reversible addition of a phosphate group to a threonine residue, catalyzed by protein kinases, is a fundamental mechanism for regulating a vast array of cellular processes.[5][8][10]

  • Structural and Functional Consequences: The addition of a bulky, negatively charged phosphate group can induce significant conformational changes in a protein.[9][10] This can lead to:

    • Activation or inactivation of enzymatic activity.[8]

    • Creation or disruption of protein-protein interaction interfaces.[11]

    • Alterations in subcellular localization.

  • Signaling Pathways: Threonine phosphorylation is a cornerstone of intracellular signaling cascades. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway involves a cascade of kinases that sequentially phosphorylate and activate downstream targets, often on serine and threonine residues.

Threonine_Phosphorylation_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase_1 Kinase_1 Receptor->Kinase_1 2. Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 3. Phosphorylation Cascade Target_Protein Target_Protein Kinase_2->Target_Protein 4. Threonine Phosphorylation Phosphorylated_Target Target Protein (pThr) Target_Protein->Phosphorylated_Target Cellular_Response Cellular_Response Phosphorylated_Target->Cellular_Response 5. Altered Function

Caption: A generalized signaling pathway involving threonine phosphorylation.

Threonine O-linked Glycosylation

O-linked glycosylation is the attachment of a sugar molecule to the hydroxyl group of threonine or serine residues.[12][13] This modification plays a crucial role in protein folding, stability, and recognition events.

  • Types and Functions: A variety of sugar moieties can be attached to threonine, with O-N-acetylgalactosamine (O-GalNAc) being a common initiating sugar in mucin-type O-glycosylation.[13] O-glycans can:

    • Protect proteins from proteolysis.

    • Influence protein conformation and solubility.[14]

    • Mediate cell-cell and cell-matrix interactions.

  • Structural Impact: The addition of bulky and often branched glycan structures can significantly alter the local and global conformation of a protein. This can affect its interaction with other molecules and its overall function.

Experimental Methodologies for Studying this compound's Influence

A variety of biophysical and biochemical techniques are employed to investigate the role of this compound in protein structure and function.

Experimental_Workflow Protein_of_Interest Protein_of_Interest Site_Directed_Mutagenesis Site-Directed Mutagenesis (Thr -> X) Protein_of_Interest->Site_Directed_Mutagenesis Protein_Expression_Purification Protein Expression & Purification Site_Directed_Mutagenesis->Protein_Expression_Purification Structural_Analysis Structural_Analysis Protein_Expression_Purification->Structural_Analysis Functional_Assay Functional Assay Protein_Expression_Purification->Functional_Assay CD_Spectroscopy Circular Dichroism (Secondary Structure) Structural_Analysis->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (Dynamics & Tertiary Structure) Structural_Analysis->NMR_Spectroscopy XRay_Crystallography X-ray Crystallography (High-Resolution Structure) Structural_Analysis->XRay_Crystallography Data_Analysis_Interpretation Data Analysis & Interpretation CD_Spectroscopy->Data_Analysis_Interpretation NMR_Spectroscopy->Data_Analysis_Interpretation XRay_Crystallography->Data_Analysis_Interpretation Functional_Assay->Data_Analysis_Interpretation

Caption: A typical experimental workflow to study the influence of this compound.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations, such as replacing a threonine residue with another amino acid, to probe its functional and structural importance.[8][15]

Protocol:

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the designed primers.

  • Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the resulting circular, nicked dsDNA into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.

  • Selection and Sequencing: Select for transformed colonies and verify the desired mutation by DNA sequencing.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure and folding properties of proteins.[16][17][18]

Protocol:

  • Sample Preparation:

    • Prepare a protein solution with a concentration of 0.1-1.0 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).

    • Ensure the sample is free of aggregates and particulates by centrifugation or filtration.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1-1.0 mm.

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

    • Acquire multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[3][11]

Protocol:

  • Isotope Labeling: For proteins larger than ~15 kDa, uniform labeling with 15N and/or 13C is typically required. This is achieved by expressing the protein in minimal media supplemented with 15NH4Cl and/or 13C-glucose.

  • Sample Preparation:

    • Concentrate the labeled protein to 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

    • Add 5-10% D₂O to the sample for the deuterium lock.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances.

    • Acquire Nuclear Overhauser Effect (NOE) spectra (e.g., 15N-edited NOESY-HSQC) to obtain distance restraints.

  • Structure Calculation: Use the resonance assignments and distance restraints to calculate a three-dimensional structure of the protein using software packages like CYANA or XPLOR-NIH.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of proteins.

Protocol:

  • Protein Crystallization:

    • Purify the protein to >95% homogeneity.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[1]

    • Optimize the conditions that yield well-ordered, single crystals.

  • Data Collection:

    • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cooling it in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in an X-ray beamline.

    • Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.

  • Structure Determination:

    • Process the diffraction data to obtain the intensities and positions of the diffraction spots.

    • Determine the phases of the structure factors using methods like molecular replacement or experimental phasing.

    • Calculate an electron density map and build an atomic model of the protein into the map.

    • Refine the model against the experimental data to improve its accuracy.

Conclusion

This compound is an indispensable amino acid that exerts a profound influence on the structural integrity and functional versatility of proteins. Its inherent chemical properties facilitate critical interactions that underpin protein folding and stability. Furthermore, the post-translational modification of threonine residues through phosphorylation and O-glycosylation serves as a sophisticated regulatory mechanism, modulating protein activity and cellular signaling. The experimental techniques outlined in this guide provide a robust framework for elucidating the multifaceted roles of this compound in protein science. A comprehensive understanding of these principles is paramount for researchers and professionals engaged in drug development, as targeting threonine-mediated processes holds significant therapeutic potential.

References

L-Threonine in the Central Nervous system: A Technical Guide to Functions Beyond Neurotransmitter Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential amino acid, has long been recognized for its fundamental role as a building block for proteins, including precursors for neurotransmitters. However, a growing body of evidence reveals a far more complex and direct role for this compound in modulating critical functions within the central nervous system (CNS). This technical guide delves into the multifaceted functions of this compound beyond its traditional role, exploring its impact on neuromodulation, synaptic plasticity, and intricate cellular signaling pathways. We present a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades and workflows. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent and a tool for dissecting the complexities of CNS function.

Modulation of Glycinergic Neurotransmission

A primary function of this compound in the CNS, independent of its role in general protein synthesis, is its ability to increase the levels of the inhibitory neurotransmitter glycine. This has significant implications for conditions characterized by neuronal hyperexcitability.

Quantitative Data: this compound Administration and CNS Glycine Levels

Studies in rodent models have demonstrated a dose-dependent increase in glycine concentrations in the spinal cord and brain following the administration of this compound.

This compound Dose (mg/kg, i.p.)Spinal Cord Threonine (nmol/g)Spinal Cord Glycine (nmol/g)Brain Threonine (nmol/g)Brain Glycine (nmol/g)
0 (Control)130 ± 104.5 ± 0.2150 ± 122.8 ± 0.1
100280 ± 255.4 ± 0.3290 ± 303.1 ± 0.2
200450 ± 406.8 ± 0.5480 ± 503.5 ± 0.3
400780 ± 658.9 ± 0.7810 ± 704.1 ± 0.4
p < 0.01 compared to control. Data are presented as mean ± SEM.
Experimental Protocol: Measurement of CNS Amino Acid Levels in Rats

Objective: To determine the effect of this compound administration on glycine and threonine concentrations in the rat brain and spinal cord.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound solution (in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • Homogenizer

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

  • Internal standards for amino acid quantification

Procedure:

  • Animal Handling and Dosing: Acclimatize rats to the housing conditions for at least 3 days. Administer this compound or saline (control) via intraperitoneal (i.p.) injection at the desired doses.

  • Tissue Collection: At a specified time point post-injection (e.g., 1 hour), anesthetize the rats and perfuse with ice-cold saline to remove blood from the tissues. Rapidly dissect the brain and spinal cord.

  • Sample Preparation: Immediately freeze the tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissues in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

  • Amino Acid Analysis: Centrifuge the homogenate and collect the supernatant. Analyze the supernatant for amino acid content using an HPLC system. Derivatize amino acids with a fluorescent tag (e.g., o-phthalaldehyde) for sensitive detection.

  • Data Quantification: Calculate the concentrations of glycine and threonine in the tissue samples by comparing their peak areas to those of known standards, normalized to the tissue weight.

experimental_workflow cluster_animal_prep Animal Preparation cluster_tissue_processing Tissue Processing cluster_analysis Analysis Acclimatization Acclimatization Dosing (i.p.) Dosing (i.p.) Acclimatization->Dosing (i.p.) This compound or Saline Anesthesia & Perfusion Anesthesia & Perfusion Dosing (i.p.)->Anesthesia & Perfusion Dissection Dissection Anesthesia & Perfusion->Dissection Homogenization Homogenization Dissection->Homogenization HPLC HPLC Homogenization->HPLC Quantification Quantification HPLC->Quantification

Neuromodulation and Sleep Regulation

This compound exhibits neuromodulatory properties, notably in the regulation of sleep. Studies in Drosophila melanogaster have shown that dietary this compound supplementation promotes sleep in a dose-dependent manner, suggesting a role beyond that of a simple nutrient.

Quantitative Data: Effect of Dietary this compound on Sleep in Drosophila
Dietary this compound (mM)Total Sleep (minutes/24h)Sleep Bout Duration (minutes)Waking Activity (beam crosses/minute)
0 (Control)450 ± 2525 ± 38.5 ± 0.7
10550 ± 3035 ± 47.2 ± 0.6
25680 ± 4050 ± 56.1 ± 0.5
50820 ± 5070 ± 64.8 ± 0.4
p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocol: Drosophila Sleep Assay

Objective: To assess the effect of dietary this compound on sleep patterns in Drosophila melanogaster.

Materials:

  • Wild-type Drosophila melanogaster

  • Drosophila Activity Monitoring (DAM) System (TriKinetics)

  • Standard fly food medium

  • This compound

  • Incubator with a 12h:12h light-dark cycle

Procedure:

  • Fly Culture and Diet Preparation: Rear flies on standard medium. Prepare experimental food by supplementing the standard medium with various concentrations of this compound.

  • Activity Monitoring: Place individual flies in monitoring tubes containing the experimental or control food. Load the tubes into the DAM system.

  • Data Acquisition: Monitor locomotor activity for several days under a controlled light-dark cycle and constant temperature. The DAM system records an activity event each time a fly crosses an infrared beam.

  • Sleep Analysis: Define sleep as any period of inactivity lasting 5 minutes or longer. Analyze the raw activity data using software such as PySolo to calculate sleep parameters including total sleep time, sleep bout duration, and waking activity.

drosophila_sleep_assay Fly Culture Fly Culture Diet Preparation Diet Preparation Fly Culture->Diet Preparation Control vs. This compound Activity Monitoring (DAM) Activity Monitoring (DAM) Diet Preparation->Activity Monitoring (DAM) Data Acquisition Data Acquisition Activity Monitoring (DAM)->Data Acquisition Sleep Analysis Sleep Analysis Data Acquisition->Sleep Analysis PySolo Quantify Sleep Parameters Quantify Sleep Parameters Sleep Analysis->Quantify Sleep Parameters

Role in Synaptic Plasticity

This compound residues on specific neuronal proteins are critical for synaptic plasticity. A key example is the phosphorylation of Threonine-668 on the Amyloid-β Precursor Protein (APP), which has been implicated in memory and long-term potentiation (LTP).

While direct quantitative data on this compound's modulation of LTP is an area of active research, studies on APP mutations provide strong evidence for the importance of this specific threonine residue.

Cellular Signaling Pathways

This compound can act as a signaling molecule, influencing key intracellular pathways that are fundamental to neuronal growth, survival, and function.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Amino acids, including this compound, are potent activators of the mTORC1 complex.

mtor_pathway This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter mTORC1 mTORC1 Amino Acid Transporter->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits inhibition of Cell Growth Cell Growth Protein Synthesis->Cell Growth

The PI3K/Akt and MAPK Pathways

This compound has been shown to stimulate cell proliferation through the activation of the PI3K/Akt and MAPK signaling cascades. These pathways are crucial for neuronal survival and differentiation.

pi3k_mapk_pathway This compound This compound Receptor/Transporter Receptor/Transporter This compound->Receptor/Transporter PI3K PI3K Receptor/Transporter->PI3K activates Akt Akt PI3K->Akt activates MAPK Cascade (ERK, p38, JNK) MAPK Cascade (ERK, p38, JNK) Akt->MAPK Cascade (ERK, p38, JNK) activates Transcription Factors Transcription Factors MAPK Cascade (ERK, p38, JNK)->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Brain Amino Acid Sensing

The brain possesses a sophisticated mechanism for sensing the levels of essential amino acids, and this compound plays a key role in this process. The anterior piriform cortex (APC) has been identified as a primary chemosensor for amino acid deficiencies.

Deprivation of this compound triggers a rapid response in the APC, involving the upregulation of specific amino acid transporters and the activation of the GCN2 signaling pathway.

amino_acid_sensing This compound Deficiency This compound Deficiency Uncharged tRNA-Thr Uncharged tRNA-Thr This compound Deficiency->Uncharged tRNA-Thr increases GCN2 Kinase GCN2 Kinase Uncharged tRNA-Thr->GCN2 Kinase activates eIF2α eIF2α GCN2 Kinase->eIF2α phosphorylates Behavioral Response (Food Aversion) Behavioral Response (Food Aversion) GCN2 Kinase->Behavioral Response (Food Aversion) Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2α->Protein Synthesis Inhibition ATF4 ATF4 eIF2α->ATF4 upregulates Gene Expression (Amino Acid Transport & Metabolism) Gene Expression (Amino Acid Transport & Metabolism) ATF4->Gene Expression (Amino Acid Transport & Metabolism)

Therapeutic Implications and Future Directions

The diverse functions of this compound in the CNS open up several avenues for therapeutic intervention. Its ability to elevate glycine levels makes it a potential treatment for spasticity associated with conditions like multiple sclerosis and spinal cord injury. Its role in sleep regulation suggests its utility in managing sleep disorders.

Furthermore, the involvement of this compound in fundamental signaling pathways like mTOR and PI3K/Akt highlights its potential in the context of neurodegenerative diseases and brain development. However, the efficacy of this compound in treating conditions such as Amyotrophic Lateral Sclerosis (ALS) has shown mixed results in clinical trials, indicating the need for further research to delineate the precise contexts in which this compound supplementation may be beneficial.

Future research should focus on:

  • Identifying the specific receptors and transporters that mediate the direct signaling effects of this compound in the CNS.

  • Elucidating the downstream targets of this compound-activated signaling pathways in different neuronal populations.

  • Conducting well-controlled clinical trials to evaluate the therapeutic potential of this compound in a range of neurological and psychiatric disorders.

Conclusion

This compound is emerging as a significant neuromodulator with functions that extend far beyond its role as a protein constituent. Its ability to regulate glycinergic transmission, influence sleep, participate in synaptic plasticity, and activate critical intracellular signaling cascades underscores its importance in maintaining CNS homeostasis. This technical guide provides a foundation for understanding these complex roles and is intended to stimulate further investigation into the therapeutic and physiological potential of this essential amino acid.

Methodological & Application

Application Notes & Protocols: Utilizing CRISPR-Cas9 to Interrogate L-Threonine Metabolism Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Threonine is an essential amino acid critical for protein synthesis, immune function, and the production of vital metabolites like glycine and serine.[1][][3] Its metabolic pathways are intricately linked to cellular growth, lipid metabolism, and nervous system function.[1][4][5] Dysregulation of threonine metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making the enzymes in these pathways potential therapeutic targets.[1] The CRISPR-Cas9 system offers a precise and powerful tool to perform loss-of-function studies by creating targeted gene knockouts, enabling researchers to dissect the roles of specific genes in this compound metabolism with high efficiency.[6][7] These application notes provide a comprehensive overview, experimental workflows, and detailed protocols for using CRISPR-Cas9 to study the function of genes involved in this compound metabolism.

This compound Metabolic Pathways

This compound is synthesized from aspartate via a multi-step enzymatic pathway.[8] Its degradation occurs primarily through two main pathways, although the activity of these pathways can differ between species. For instance, the Threonine Dehydrogenase (TDH) pathway is a major route in many animals but the corresponding human gene is an expressed pseudogene, suggesting the Serine/Threonine Dehydratase (STDH) pathway is the primary catabolic route in humans.[3][4][9] Understanding these pathways is crucial for identifying key gene targets for CRISPR-Cas9 studies.

L_Threonine_Metabolism This compound Biosynthesis and Catabolism cluster_biosynthesis Biosynthesis Pathway cluster_catabolism Catabolic Pathways Aspartate L-Aspartate Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P Aspartate Kinase Aspartate_SA Aspartate Semialdehyde Aspartyl_P->Aspartate_SA Aspartate Semialdehyde Dehydrogenase Homoserine L-Homoserine Aspartate_SA->Homoserine Homoserine Dehydrogenase Homoserine_P O-Phospho-L-homoserine Homoserine->Homoserine_P Homoserine Kinase Threonine This compound Homoserine_P->Threonine Threonine Synthase Threonine_cat This compound AKB α-Ketobutyrate Threonine_cat->AKB Serine/Threonine Dehydratase (STDH) A3K 2-Amino-3-ketobutyrate Threonine_cat->A3K Threonine Dehydrogenase (TDH) Propionyl_CoA Propionyl-CoA AKB->Propionyl_CoA Glycine Glycine A3K->Glycine KBL/GCAT Acetyl_CoA Acetyl-CoA A3K->Acetyl_CoA KBL/GCAT

Caption: Key enzymatic steps in the biosynthesis and degradation of this compound.

Experimental Workflow

A typical CRISPR-Cas9 experiment to study a gene in the this compound metabolism pathway involves several key stages, from initial design to final validation and analysis. This workflow ensures a systematic approach to generating and verifying knockout cell lines and characterizing the resulting metabolic phenotype.

CRISPR_Workflow CRISPR-Cas9 Workflow for Metabolic Gene Analysis cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_Design 1. sgRNA Design (Targeting a gene, e.g., TDH, STDH) Vector_Cloning 2. sgRNA Cloning (Into Cas9 expression vector) sgRNA_Design->Vector_Cloning Vector_Prep 3. Plasmid Preparation (High-purity, endotoxin-free) Vector_Cloning->Vector_Prep Transfection 5. Transfection (Deliver sgRNA/Cas9 plasmid) Vector_Prep->Transfection Cell_Culture 4. Cell Culture (e.g., HEK293T, HepG2) Cell_Culture->Transfection Selection 6. Clonal Selection (Isolate single-cell clones) Transfection->Selection Genomic_DNA 7. Genomic DNA Extraction Selection->Genomic_DNA PCR_Sanger 8. Genotypic Analysis (PCR & Sanger Sequencing) Genomic_DNA->PCR_Sanger Western_Blot 9. Protein Validation (Western Blot) PCR_Sanger->Western_Blot Metabolomics 10. Metabolic Phenotyping (LC-MS/MS for Threonine levels) Western_Blot->Metabolomics

Caption: A stepwise workflow for creating and validating metabolic gene knockouts.

Detailed Experimental Protocols

These protocols provide a detailed methodology for investigating an this compound metabolism gene, using Threonine Dehydrogenase (TDH) as an example target.

Protocol 1: sgRNA Design and Vector Construction

The success of a CRISPR-Cas9 experiment hinges on the design of an effective single-guide RNA (sgRNA).[10][11]

  • Target Gene Identification: Select the gene of interest within the this compound metabolism pathway (e.g., Human TDH, although it is a pseudogene, it can be targeted for methodological demonstration; a more functional target in human cells would be SDS or SDSL for Serine/Threonine Dehydratase).

  • sgRNA Sequence Design:

    • Obtain the cDNA or genomic sequence of the target gene from a database like NCBI.

    • Use online design tools (e.g., Broad Institute GPP sgRNA Designer, CHOPCHOP) to identify potential sgRNA sequences.[12]

    • Select 2-3 sgRNAs targeting an early exon to maximize the chance of creating a frameshift mutation leading to a functional knockout.[13] Choose guides with high on-target scores and low off-target predictions. The target sequence is typically 20 nucleotides long and must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the common Streptococcus pyogenes Cas9 (SpCas9).[13][14]

  • Oligo Synthesis: Synthesize two complementary oligonucleotides for each chosen sgRNA sequence. Add appropriate overhangs compatible with the restriction enzyme sites of the chosen sgRNA expression vector (e.g., BsmBI for lentiCRISPRv2).

    • Example Oligos for a target sequence GGTCTTCACGTGCCGACGTG:

      • Forward: 5'-CACCGGGTCTTCACGTGCCGACGTG-3'

      • Reverse: 5'-AAACCACGTCGGCACGTGAAGACCC-3'

  • Oligo Annealing:

    • Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Mix 1 µL of each forward and reverse oligo with 1 µL of T4 Ligation Buffer and 7 µL of nuclease-free water.

    • Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at a rate of 5°C/min.

  • Vector Ligation:

    • Digest the sgRNA expression vector (e.g., lentiCRISPRv2, which also contains Cas9) with the appropriate restriction enzyme (e.g., BsmBI).

    • Dephosphorylate the linearized vector using a phosphatase (e.g., Calf Intestinal Phosphatase) to prevent self-ligation.

    • Set up the ligation reaction: Mix the digested vector, annealed oligo duplex (diluted 1:200), T4 DNA ligase, and ligation buffer. Incubate at 16°C overnight.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli (e.g., Stbl3).

    • Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

    • Pick colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.

    • Verify successful cloning by Sanger sequencing using a primer flanking the insertion site (e.g., U6 promoter primer).[14]

Protocol 2: Cell Line Transfection and Knockout Generation

This protocol describes the delivery of the CRISPR-Cas9 system into a mammalian cell line (e.g., HEK293T).

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2. Ensure cells are healthy and sub-confluent on the day of transfection.

  • Transfection:

    • Seed 2.5 x 10^5 cells per well in a 24-well plate one day prior to transfection.

    • On the day of transfection, transfect the cells with the verified sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Include a negative control (e.g., a vector with a non-targeting sgRNA).

  • Antibiotic Selection (if applicable):

    • 48 hours post-transfection, if the vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the media to select for transfected cells. Determine the optimal concentration for your cell line with a kill curve beforehand.

    • Culture cells in selection media for 3-7 days, replacing the media every 2 days, until non-transfected control cells are eliminated.

  • Single-Cell Cloning:

    • After selection, generate monoclonal populations by seeding the cells at a very low density (e.g., 0.5 cells/100 µL) into a 96-well plate (limiting dilution).

    • Allow single cells to grow into colonies over 2-3 weeks.

  • Expansion and Cryopreservation: Expand the resulting clones and create cryopreserved stocks for downstream validation.

Protocol 3: Validation of Gene Knockout

Validation is essential to confirm the desired genetic modification at the DNA, RNA, and protein levels.

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using primers that bind ~200-300 bp upstream and downstream of the cut site.

  • Mutation Analysis (Sanger Sequencing):

    • Sequence the PCR products.

    • Analyze the sequencing chromatograms for the presence of insertions or deletions (indels). A successful biallelic knockout will show superimposed traces downstream of the cut site, indicating different mutations on each allele.

  • Protein Level Validation (Western Blot):

    • Prepare protein lysates from the wild-type and potential knockout clones.

    • Perform a Western blot using a validated antibody against the target protein (e.g., TDH).

    • A successful knockout clone should show a complete absence of the target protein band compared to the wild-type control.

Protocol 4: Metabolite Analysis

This protocol outlines how to measure changes in this compound levels following gene knockout.

  • Sample Preparation:

    • Culture validated knockout and wild-type control cells under identical conditions.

    • Quench metabolism rapidly by washing the cells with ice-cold saline.[6]

    • Extract intracellular metabolites using an 80% methanol solution pre-chilled to -80°C.

    • Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Use a standard curve with known concentrations of this compound to quantify its absolute or relative abundance in the samples.

  • Data Analysis: Compare the this compound levels between knockout and wild-type cells. A significant change would indicate that the targeted gene plays a role in regulating this compound concentration.

Data Presentation: Expected Outcomes

Disrupting genes in the this compound metabolic pathway is expected to alter the concentration of threonine and related metabolites. The table below presents hypothetical quantitative data from a CRISPR-Cas9 knockout study targeting key enzymes.

CRISPR Target Gene Function in Pathway Fold Change in this compound Fold Change in Glycine Fold Change in α-Ketobutyrate Reference Phenotype
TDH (Threonine Dehydrogenase)Degrades Threonine to Glycine1.8 ± 0.30.4 ± 0.1No significant changeAccumulation of threonine, reduction of glycine.[4][9]
SDS/SDSL (Serine/Threonine Dehydratase)Degrades Threonine to α-Ketobutyrate2.5 ± 0.4No significant change0.2 ± 0.05Accumulation of threonine, reduction of propionyl-CoA precursor.[4]
thrA (Aspartate Kinase/Homoserine Dehydrogenase)Biosynthesis of Threonine0.1 ± 0.02Not measuredNot measuredDepletion of intracellular threonine, requiring threonine supplementation for growth.[8]
glyA (Serine Hydroxymethyltransferase)Converts Threonine to Glycine1.5 ± 0.20.5 ± 0.1No significant changeThreonine is a substrate for GlyA, knockout reduces glycine production from threonine.[15]

Note: Data are representative examples for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Applications in Drug Development

Identifying genes that critically regulate this compound levels can uncover novel therapeutic targets. For example, some cancer cells exhibit a dependency on threonine.[1] Inhibiting threonine uptake or key enzymes in its metabolic pathways, identified through CRISPR screens, could represent a viable anti-cancer strategy.[16] Furthermore, understanding how threonine metabolism impacts immune cell function can inform the development of immunomodulatory drugs.[1] CRISPR-based screens can rapidly identify synthetic lethal interactions between a metabolic gene and a drug, providing rationale for combination therapies.[16][17]

References

L-Threonine supplementation protocol for improving recombinant protein yield in CHO cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The production of recombinant proteins in Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Optimizing the cell culture environment is paramount to maximizing protein yield and ensuring product quality. L-Threonine, an essential amino acid, plays a critical role in protein synthesis and overall cell metabolism.[1] Supplementation of this compound in CHO cell culture media has been shown to significantly enhance the production of recombinant proteins, including monoclonal antibodies (mAbs).[2] This document provides detailed application notes and protocols for a systematic this compound supplementation strategy to improve recombinant protein yield in CHO cells.

Mechanism of Action: this compound and the mTOR Signaling Pathway

This compound is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Specifically, this compound contributes to the activation of mTOR complex 1 (mTORC1), which in turn phosphorylates key downstream effectors like p70S6 kinase (p70S6K1) and 4E-binding protein 1 (4E-BP1). This cascade ultimately leads to an increase in the translation of mRNAs encoding for proteins, including the recombinant protein of interest.

mTOR_Pathway Growth_Factors Growth Factors L_Threonine This compound mTORC1 mTORC1 L_Threonine->mTORC1 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Rheb_GTP->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Protein_Synthesis Increased Recombinant Protein Synthesis p70S6K1->Protein_Synthesis

Figure 1: this compound activates the mTORC1 signaling pathway to enhance protein synthesis.

Data Presentation: Impact of this compound Supplementation

The following tables summarize representative data from a fed-batch culture of a recombinant CHO cell line, comparing a standard medium to a medium supplemented with this compound.

Table 1: Effect of this compound Supplementation on Cell Growth and Viability

Culture DayStandard Medium - Viable Cell Density (x10⁶ cells/mL)This compound Supplemented - Viable Cell Density (x10⁶ cells/mL)Standard Medium - Viability (%)This compound Supplemented - Viability (%)
00.5 ± 0.050.5 ± 0.0598 ± 198 ± 1
22.1 ± 0.22.3 ± 0.297 ± 197 ± 1
45.8 ± 0.46.5 ± 0.596 ± 296 ± 2
610.2 ± 0.812.1 ± 0.994 ± 295 ± 2
812.5 ± 1.115.3 ± 1.290 ± 392 ± 3
1011.8 ± 1.014.2 ± 1.185 ± 488 ± 3
129.5 ± 0.911.8 ± 1.078 ± 582 ± 4
146.2 ± 0.78.1 ± 0.865 ± 670 ± 5

Table 2: Effect of this compound Supplementation on Recombinant Protein Titer and Specific Productivity

Culture DayStandard Medium - Titer (g/L)This compound Supplemented - Titer (g/L)Standard Medium - Specific Productivity (qP) (pg/cell/day)This compound Supplemented - Specific Productivity (qP) (pg/cell/day)
40.8 ± 0.11.0 ± 0.125 ± 228 ± 2
61.9 ± 0.22.5 ± 0.330 ± 335 ± 3
83.2 ± 0.34.5 ± 0.432 ± 338 ± 4
104.1 ± 0.45.8 ± 0.528 ± 433 ± 4
124.5 ± 0.56.5 ± 0.624 ± 429 ± 5
144.6 ± 0.56.8 ± 0.720 ± 525 ± 5

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound supplementation in a fed-batch CHO cell culture process.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock cell_culture CHO Cell Culture (Fed-Batch) prep_stock->cell_culture supplementation This compound Supplementation cell_culture->supplementation sampling Daily Sampling supplementation->sampling sampling->cell_culture analysis Analyze Samples: - Cell Density/Viability - Protein Titer - Metabolites sampling->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for evaluating this compound supplementation in CHO cell culture.
Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Milli-Q or WFI grade water

  • Sterile conical tubes (50 mL)

  • 0.22 µm sterile syringe filters

  • Sterile syringes

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, dissolve 2.38 g of this compound (MW: 119.12 g/mol ) in 100 mL of Milli-Q water.

  • Gently swirl the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile 50 mL conical tube.

  • Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: this compound Supplementation in Fed-Batch Culture

Objective: To assess the impact of this compound supplementation on CHO cell growth, viability, and recombinant protein production in a fed-batch culture.

Procedure:

  • Cell Seeding: Seed suspension-adapted CHO cells at a density of 0.3-0.5 x 10⁶ viable cells/mL into shake flasks or bioreactors containing a chemically defined basal medium.

  • Experimental Groups:

    • Control Group: Basal medium with the standard concentration of this compound.

    • Test Group 1 (Low L-Thr): Basal medium supplemented with a final concentration of 5 mM this compound.

    • Test Group 2 (High L-Thr): Basal medium supplemented with a final concentration of 10 mM this compound.

    • Note: The optimal concentration of this compound may vary depending on the cell line and process. A dose-response experiment is recommended.

  • Fed-Batch Culture: Follow the established feeding strategy for the cell line, adding the appropriate feed solution at predetermined time points. The this compound supplement should be added along with the feed to the test groups.

  • Daily Monitoring: On a daily basis, aseptically collect samples for analysis of:

    • Viable cell density and viability (using a hemocytometer or automated cell counter with trypan blue exclusion).

    • Recombinant protein titer (e.g., by Protein A HPLC for antibodies).

    • Key metabolite concentrations (e.g., glucose, lactate, ammonia).

Protocol 3: Quantification of Recombinant Protein Titer by Protein A HPLC

Objective: To determine the concentration of the recombinant monoclonal antibody in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Protein A affinity chromatography column

  • HPLC system with a UV detector

  • Binding buffer (e.g., PBS, pH 7.4)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Purified antibody standard of known concentration

Procedure:

  • Sample Preparation: Centrifuge the cell culture sample to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter.

  • HPLC Analysis:

    • Equilibrate the Protein A column with binding buffer.

    • Inject a known volume of the filtered supernatant onto the column.

    • Wash the column with binding buffer to remove unbound impurities.

    • Elute the bound antibody using the elution buffer.

    • Monitor the absorbance at 280 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the purified antibody standard.

    • Calculate the concentration of the antibody in the sample by comparing its peak area to the standard curve.

Logical Relationship: this compound Concentration and Protein Yield

The relationship between this compound concentration and recombinant protein yield is typically not linear. As the concentration increases, the protein yield is expected to increase up to an optimal point. Beyond this point, further increases in this compound concentration may lead to diminishing returns or even negative effects due to metabolic imbalances.

Logical_Relationship L_Thr_Conc This compound Concentration Optimal_Conc Optimal L_Thr_Conc->Optimal_Conc High_Conc High L_Thr_Conc->High_Conc Low_Conc Low Low_Yield Sub-optimal Yield (Limiting Nutrient) Low_Conc->Low_Yield Max_Yield Maximum Yield Optimal_Conc->Max_Yield Reduced_Yield Reduced Yield (Metabolic Imbalance) High_Conc->Reduced_Yield Protein_Yield Recombinant Protein Yield

Figure 3: Logical relationship between this compound concentration and protein yield.

Conclusion

Supplementation with this compound is a promising strategy to enhance recombinant protein production in CHO cells. By understanding the underlying metabolic pathways and systematically optimizing the supplementation protocol, researchers can significantly improve cell growth, viability, and, most importantly, the final product titer. The protocols and data presented in this document provide a comprehensive guide for implementing and evaluating an this compound feeding strategy in your CHO cell culture process.

References

Application of L-Threonine in 3D Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine, an essential amino acid, is a critical component in cellular metabolism and protein synthesis. Its role extends beyond basic nutritional requirements, significantly impacting stem cell maintenance, proliferation, and differentiation. In the context of three-dimensional (3D) organoid culture systems, this compound has emerged as a key media supplement for optimizing the growth and physiological relevance of various organoid models, including intestinal and cerebral organoids.

These application notes provide a comprehensive overview of the role of this compound in organoid cultures, detailing its impact on key signaling pathways and cellular functions. Furthermore, this document offers detailed protocols for the preparation and application of this compound in 3D organoid culture, along with methods to assess its effects.

Key Applications of this compound in Organoid Culture

  • Intestinal Organoids: this compound is fundamental for the proper development and function of intestinal organoids. It is a major component of mucins, the glycoproteins that form the protective mucus layer of the intestine. Supplementation with this compound enhances mucin synthesis, promotes goblet cell differentiation, and strengthens the epithelial barrier function of intestinal organoids.[1][2][3][4]

  • Cerebral Organoids: In cerebral organoids, this compound, in concert with other amino acids like histidine and lysine, has been shown to modulate the mTOR signaling pathway.[5][6][7] This can influence neurodevelopmental processes within the organoids, affecting their size and cellular composition.[5][6] Understanding the impact of this compound on mTOR activity is crucial for studies on neurodevelopment and related disorders.

  • Stem Cell Pluripotency and Proliferation: this compound metabolism is vital for maintaining the pluripotency and self-renewal of embryonic stem cells (ESCs), the building blocks of many organoid models.[8] It influences key signaling pathways such as PI3K/Akt and MAPKs, which are central to cell cycle progression and proliferation.[8]

Data Presentation

The following tables summarize quantitative data regarding this compound concentrations in cell culture and its observed effects.

Table 1: Recommended this compound Concentrations in Cell Culture Media [9]

Media FormulationTypical this compound Concentration (mg/L)Typical this compound Concentration (mM)
DMEM95.20.8
RPMI-164023.80.2
Ham's F-1211.90.1
DMEM/F-1253.550.45

Note: The molecular weight of this compound is 119.12 g/mol .

Table 2: Experimentally Determined Effects of this compound Supplementation

Organoid/Cell TypeThis compound ConcentrationObserved EffectReference
Human Cerebral Organoids (in combination with Histidine and Lysine)10 mM and 50 mMDecreased mTOR activity and reduced organoid size.[5][6]
Mouse Embryonic Stem Cells500 µMStimulated proliferation and regulated G1/S phase transition.[9]
Piglet Intestinal Loops0, 21, and 56 mg/g of total amino acidsDose-dependent increase in mucosal protein and mucin synthesis rates.[10]
Weanling Piglets (Intrauterine Growth Retarded)2 g/kg of dietIncreased MUC2 production and goblet cell density in the ileum.[1]

Signaling Pathways and Experimental Workflows

This compound and the mTOR Signaling Pathway in Stem Cells

This compound can influence cell proliferation and growth through the mTOR signaling pathway. In embryonic stem cells, this compound uptake can activate PI3K/Akt and MAPK pathways, which in turn activate mTORC1. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell cycle progression.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Uptake PI3K PI3K Amino Acid Transporter->PI3K MAPKs MAPKs Amino Acid Transporter->MAPKs Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates MAPKs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis & Proliferation Protein Synthesis & Proliferation S6K1->Protein Synthesis & Proliferation 4E-BP1->Protein Synthesis & Proliferation

This compound activation of the mTOR signaling pathway.
This compound in Mucin Synthesis and Goblet Cell Differentiation

In intestinal organoids, this compound is crucial for mucin production, a key function of goblet cells. This compound availability influences the expression of genes involved in goblet cell differentiation, such as MUC2. This process is critical for establishing a functional mucosal barrier in the organoid.

Mucin_Synthesis_Pathway cluster_input Input cluster_cellular_process Cellular Process cluster_output Output This compound This compound Intestinal Stem Cell Intestinal Stem Cell This compound->Intestinal Stem Cell Goblet Cell Differentiation Goblet Cell Differentiation Intestinal Stem Cell->Goblet Cell Differentiation Promotes MUC2 Gene Expression MUC2 Gene Expression Goblet Cell Differentiation->MUC2 Gene Expression Upregulates Mucin Synthesis Mucin Synthesis MUC2 Gene Expression->Mucin Synthesis Mucus Layer Formation Mucus Layer Formation Mucin Synthesis->Mucus Layer Formation

Role of this compound in mucin synthesis.
Experimental Workflow for this compound Supplementation

The following diagram outlines a general workflow for investigating the effects of this compound on 3D organoid cultures.

Experimental_Workflow cluster_analysis Analysis Organoid Culture Organoid Culture This compound Supplementation This compound Supplementation Organoid Culture->this compound Supplementation Incubation Incubation This compound Supplementation->Incubation Analysis Analysis Incubation->Analysis Viability/Proliferation Assay Viability/Proliferation Assay Analysis->Viability/Proliferation Assay Western Blot (mTOR) Western Blot (mTOR) Analysis->Western Blot (mTOR) Immunofluorescence (Mucin) Immunofluorescence (Mucin) Analysis->Immunofluorescence (Mucin) qPCR (Gene Expression) qPCR (Gene Expression) Analysis->qPCR (Gene Expression)

Workflow for this compound studies in organoids.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation of organoid culture media.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Calculate the required amount of this compound: To prepare a 100 mM stock solution, weigh out 1.1912 g of this compound powder.

  • Dissolve this compound: In a sterile biosafety cabinet, dissolve the this compound powder in 100 mL of nuclease-free water or PBS in a sterile conical tube.

  • Ensure complete dissolution: Gently warm the solution to 37°C and vortex if necessary to ensure the powder is completely dissolved.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (up to 2 weeks), the solution can be stored at 4°C.[9]

Protocol 2: Supplementation of Organoid Culture Medium with this compound

Objective: To supplement organoid culture medium with this compound to achieve the desired final concentration.

Procedure:

  • Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • On the day of media change, add the required volume of the sterile this compound stock solution to the basal organoid culture medium. For example, to achieve a final concentration of 1 mM in 10 mL of medium, add 100 µL of a 100 mM this compound stock solution.

  • Gently mix the supplemented medium by inverting the tube several times before adding it to the organoid culture.

Protocol 3: Assessing Organoid Viability and Proliferation

Objective: To determine the effect of different this compound concentrations on organoid viability and proliferation.

Materials:

  • Organoids cultured in 3D matrix

  • Basal organoid culture medium

  • This compound stock solution

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Brightfield microscope with imaging capabilities

Procedure:

  • Seeding: Plate organoids according to your standard protocol.

  • Treatment: After allowing the organoids to establish for a defined period (e.g., 24-48 hours), replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Include a control group with no this compound supplementation.

  • Incubation: Culture the organoids for the desired experimental duration (e.g., 3-7 days), changing the medium with the respective this compound concentrations every 2-3 days.

  • Brightfield Imaging: At regular intervals, capture brightfield images of the organoids to monitor their size and morphology. Organoid size can be quantified using image analysis software.

  • Viability Assay: At the end of the experiment, perform a cell viability assay according to the manufacturer's instructions. This will provide a quantitative measure of the number of viable cells in the organoids.

  • Data Analysis: Plot the organoid size and viability data against the this compound concentration to determine the dose-dependent effects.

Protocol 4: Western Blot Analysis of mTOR Pathway Activation

Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway in organoids.

Materials:

  • This compound treated and control organoids

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Harvest organoids and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for mTOR and its downstream targets.

Protocol 5: Immunofluorescence Staining for Mucin in Intestinal Organoids

Objective: To visualize and quantify mucin production in intestinal organoids treated with this compound.

Materials:

  • This compound treated and control intestinal organoids

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-MUC2)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Fix the organoids in 4% paraformaldehyde.

  • Permeabilization: Permeabilize the fixed organoids with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Primary Antibody Incubation: Incubate the organoids with the anti-MUC2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the organoids and incubate with a fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the organoids on a slide.

  • Imaging and Analysis: Visualize the stained organoids using a confocal microscope and quantify the fluorescence intensity of the MUC2 signal.

Troubleshooting

IssuePossible CauseSolution
Precipitation in this compound stock solution Concentration is too high or solution was not properly dissolved.Ensure complete dissolution by gentle warming and vortexing. If precipitation persists, prepare a lower concentration stock solution.
Inconsistent results between experiments Variability in organoid size and health; inconsistent this compound supplementation.Standardize organoid seeding density and size. Ensure accurate and consistent addition of this compound to the culture medium.
No significant effect of this compound observed Suboptimal concentration of this compound; short treatment duration.Perform a dose-response experiment with a wider range of concentrations. Extend the duration of the treatment.
High background in immunofluorescence Inadequate blocking or washing.Increase the blocking time and the number of washing steps. Optimize primary and secondary antibody concentrations.
Weak signal in Western blot Low protein concentration; inefficient antibody binding.Ensure sufficient protein is loaded. Optimize antibody dilutions and incubation times.

By following these application notes and protocols, researchers can effectively investigate and harness the benefits of this compound supplementation to enhance the physiological relevance and robustness of their 3D organoid culture systems.

References

Application Notes and Protocols: Development of a Fluorescent Biosensor for Real-Time L-Threonine Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid with significant applications in the pharmaceutical, food, and animal feed industries.[1] Real-time monitoring of this compound concentrations is crucial for optimizing fermentation processes, metabolic engineering, and for studying cellular metabolism. This document provides detailed application notes and experimental protocols for the development and application of a genetically encoded fluorescent biosensor for the real-time monitoring of this compound. The biosensor is based on a transcriptional regulator that controls the expression of a fluorescent protein in response to intracellular this compound levels.

Principle of the Biosensor

The this compound biosensor is a whole-cell biosensor constructed in Escherichia coli or Corynebacterium glutamicum. The core components of the biosensor are:

  • A Sensing Element: A transcriptional regulator protein (e.g., a mutated SerR or CysB) that specifically binds to this compound.[2][3]

  • A Promoter: A promoter sequence (e.g., PcysK or PcysJ) that is recognized and activated by the this compound-bound transcriptional regulator.[3][4]

  • A Reporter Gene: A gene encoding a fluorescent protein (e.g., Green Fluorescent Protein (GFP) or enhanced Yellow Fluorescent Protein (eYFP)) placed under the control of the promoter.[2][3]

When intracellular this compound concentrations increase, it binds to the transcriptional regulator. This complex then activates the promoter, leading to the expression of the fluorescent protein. The resulting fluorescence intensity is directly proportional to the intracellular this compound concentration, allowing for real-time monitoring.

Signaling Pathway and Biosensor Mechanism

The development of this biosensor is inspired by the natural regulatory networks governing amino acid metabolism in bacteria. In many bacteria, the biosynthesis of amino acids like this compound is tightly regulated to maintain cellular homeostasis. This regulation often involves transcriptional regulators that sense the intracellular concentration of the amino acid and modulate the expression of genes involved in its synthesis or transport.

dot

L_Threonine_Biosensor_Signaling_Pathway cluster_cell Bacterial Cell L_Threonine_ext Extracellular This compound L_Threonine_int Intracellular This compound L_Threonine_ext->L_Threonine_int Transport Active_Regulator Active Regulator- This compound Complex L_Threonine_int->Active_Regulator Binding Regulator Transcriptional Regulator (e.g., SerR mutant) Regulator->Active_Regulator Promoter Promoter (e.g., PcysK) Active_Regulator->Promoter Activation Fluorescent_Protein Fluorescent Protein (e.g., eYFP) Promoter->Fluorescent_Protein Transcription & Translation Fluorescence Fluorescence Signal Fluorescent_Protein->Fluorescence Emission

Caption: Signaling pathway of the this compound fluorescent biosensor.

Quantitative Data Presentation

The performance of different this compound biosensor designs can be compared based on key metrics such as dynamic range, sensitivity, and response time. The following table summarizes hypothetical performance data for different biosensor constructs.

Biosensor ConstructSensing Element (Transcriptional Regulator)PromoterReporter ProteinDynamic Range (Fold Change)Linear Range (g/L this compound)Response Time (hours)
pSenThr1SerRF104I[2]PserEeYFP1.46[5]0 - 42 - 4
pSenThr2CysBT102A[3]PcysKeGFP5.6[3]0 - 43 - 5
pSenThr3CysBPcysJmCherry3.20 - 52.5 - 4.5
pSenThr4CysBPcysDeGFP2.80 - 53 - 6

Experimental Protocols

Protocol 1: Construction of the this compound Biosensor Plasmid

This protocol describes the assembly of the biosensor plasmid using standard molecular cloning techniques.

Materials:

  • E. coli DH5α (for cloning)

  • Expression host: E. coli BL21(DE3) or C. glutamicum

  • Expression vector (e.g., pTrc99A)[6]

  • DNA fragments:

    • Promoter sequence (e.g., PcysK)

    • Transcriptional regulator gene (e.g., cysB)

    • Fluorescent reporter gene (e.g., egfp)

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar plates with appropriate antibiotics

  • DNA purification kits

Procedure:

  • Gene Amplification:

    • Amplify the promoter, transcriptional regulator, and fluorescent reporter gene fragments from a template DNA (e.g., genomic DNA or another plasmid) using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

  • Vector and Insert Preparation:

    • Digest the expression vector and the amplified DNA fragments with the chosen restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and inserts in a molar ratio of approximately 1:3 (vector:insert).

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells via heat shock or electroporation.[7]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate the plates at 37°C overnight.

  • Colony PCR and Sequencing:

    • Screen the resulting colonies by colony PCR to identify clones with the correct insert.

    • Isolate the plasmid DNA from positive clones and verify the sequence of the entire biosensor construct by Sanger sequencing.

Cloning_Workflow start Start gene_amp Gene Amplification (PCR) start->gene_amp digestion Restriction Digestion gene_amp->digestion ligation Ligation digestion->ligation transformation Transformation into E. coli ligation->transformation screening Colony PCR & Sequencing transformation->screening end Verified Biosensor Plasmid screening->end

Caption: Workflow for biosensor characterization.

Protocol 3: High-Throughput Screening of this compound Producing Strains

This protocol describes the use of the this compound biosensor for high-throughput screening of a mutant library to identify high-producing strains.

Materials:

  • Mutant library of a production strain transformed with the biosensor plasmid

  • Fermentation medium

  • 96-deep-well plates

  • Fluorescence-activated cell sorter (FACS) or a microplate reader

Procedure:

  • Library Cultivation:

    • Inoculate individual mutants from the library into separate wells of a 96-deep-well plate containing fermentation medium and the appropriate antibiotic.

    • Incubate the plates at the optimal temperature and shaking speed for this compound production.

  • Fluorescence Measurement:

    • After a suitable incubation period (e.g., 24-48 hours), measure the fluorescence intensity of each well using a microplate reader.

  • Selection of High Producers (Plate Reader Method):

    • Identify the wells with the highest fluorescence intensity, as these correspond to the mutants with the highest this compound production.

  • Selection of High Producers (FACS Method):

    • For a more sensitive and single-cell level screening, dilute the cultures and analyze them using a FACS instrument. [8] * Set a gate to sort the cells with the highest fluorescence intensity (e.g., the top 1-5% of the population).

    • Collect the sorted cells and plate them on agar plates to obtain individual high-producing clones.

  • Validation:

    • Cultivate the selected high-producing mutants in shake flasks or a bioreactor to confirm their enhanced this compound production using a standard analytical method like HPLC.

dot

HTS_Workflow start Start library_cultivation Cultivate Mutant Library with Biosensor start->library_cultivation fluorescence_measurement Measure Fluorescence (Plate Reader or FACS) library_cultivation->fluorescence_measurement selection Select/Sort High-Fluorescence Cells/Colonies fluorescence_measurement->selection validation Validate this compound Production (HPLC) selection->validation end High-Producing Strains validation->end

Caption: Workflow for high-throughput screening.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal - Inactive biosensor construct- Low this compound concentration- Suboptimal culture conditions- Verify the plasmid sequence.- Use a positive control with a known high this compound concentration.- Optimize medium composition, pH, and temperature.
High background fluorescence - Leaky promoter- Autofluorescence of the medium or cells- Use a tighter promoter or a stronger repressor.- Measure the fluorescence of a control strain without the biosensor.- Use a medium with low autofluorescence.
Poor correlation between fluorescence and this compound concentration - Saturation of the biosensor response- Toxicity of high this compound concentrations- Dilute the sample to bring the concentration within the linear range of the biosensor.- Use a biosensor with a lower affinity for this compound.

Conclusion

The fluorescent biosensor for this compound described in these application notes provides a powerful tool for real-time monitoring and high-throughput screening. By following the detailed protocols, researchers can successfully construct, characterize, and apply this biosensor to accelerate their research and development efforts in metabolic engineering and drug discovery. The modular nature of the biosensor allows for further optimization by exchanging promoters, transcriptional regulators, and fluorescent reporters to tailor its performance to specific applications.

References

Application Notes and Protocols for High-Throughput Screening of L-Threonine Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained through diet.[1] In microorganisms and plants, this compound is produced from L-aspartate through a multi-step enzymatic pathway.[1][2] The enzymes in this pathway represent attractive targets for the development of novel antimicrobial and herbicidal agents. High-throughput screening (HTS) provides a rapid and efficient means to identify chemical compounds that inhibit these essential enzymes, thereby disrupting this compound biosynthesis.

This document provides detailed application notes and protocols for conducting HTS assays to discover inhibitors of key enzymes in the this compound biosynthesis pathway. The primary targets discussed are Aspartate Kinase (AK), Homoserine Dehydrogenase (HSD), and Threonine Synthase (TS).

This compound Biosynthesis Pathway

The biosynthesis of this compound from L-aspartate involves five key enzymatic reactions. The pathway is tightly regulated, primarily through feedback inhibition by this compound and other downstream products on the initial enzymes.[2][3]

L_Threonine_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_regulation Feedback Inhibition Aspartate L-Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate Kinase (AK) ASA L-Aspartate-semialdehyde Aspartyl_P->ASA Aspartate-semialdehyde Dehydrogenase Homoserine L-Homoserine ASA->Homoserine Homoserine Dehydrogenase (HSD) O_Phospho_Homoserine O-Phospho-L-homoserine Homoserine->O_Phospho_Homoserine Homoserine Kinase Threonine This compound O_Phospho_Homoserine->Threonine Threonine Synthase (TS) Threonine_Inhibitor This compound Threonine_Inhibitor->Aspartate Inhibits AK Threonine_Inhibitor->Homoserine Inhibits HSD

Caption: this compound biosynthesis pathway and key feedback inhibition points.

High-Throughput Screening Workflow

A typical HTS workflow for identifying enzyme inhibitors involves several stages, from assay development to hit confirmation and characterization. This process is designed to screen large chemical libraries efficiently.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Hit_To_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_To_Lead

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

The following protocols are designed for a 384-well microplate format, but can be adapted to other formats. It is crucial to perform assay validation to ensure robustness and reliability before initiating a full-scale HTS campaign.[4][5]

Aspartate Kinase (AK) HTS Assay

This protocol describes a coupled-enzyme, absorbance-based assay to measure the activity of Aspartate Kinase by quantifying the ADP produced.[6]

Principle: The ADP generated by Aspartate Kinase is used by Pyruvate Kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by Lactate Dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AK activity.

Materials and Reagents:

  • Purified Aspartate Kinase enzyme

  • L-Aspartate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 20 mM MgCl2, 0.5 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microplates

Protocol:

  • Prepare Reagent Mix: Prepare a master mix containing L-Aspartate, ATP, PEP, PK, LDH, and NADH in assay buffer.

  • Compound Dispensing: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO alone.

  • Enzyme Addition: Add 10 µL of Aspartate Kinase solution (pre-diluted in assay buffer) to all wells.

  • Initiate Reaction: Add 10 µL of the reagent mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.

Homoserine Dehydrogenase (HSD) HTS Assay

This protocol outlines a direct spectrophotometric assay to measure the activity of Homoserine Dehydrogenase by monitoring the production of NADPH.[7][8]

Principle: Homoserine Dehydrogenase catalyzes the oxidation of L-homoserine to L-aspartate-4-semialdehyde, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to HSD activity.

Materials and Reagents:

  • Purified Homoserine Dehydrogenase enzyme

  • L-Homoserine

  • NADP+

  • Assay Buffer: 100 mM Tris-HCl (pH 9.0), 50 mM KCl

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microplates

Protocol:

  • Compound Dispensing: Dispense 50 nL of test compounds into the wells of a 384-well plate. Dispense DMSO for controls.

  • Enzyme and Substrate Mix: Prepare a master mix containing HSD enzyme and NADP+ in assay buffer. Add 10 µL of this mix to all wells.

  • Initiate Reaction: Add 10 µL of L-Homoserine solution (in assay buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 20 minutes.

  • Measurement: Measure the absorbance at 340 nm.

  • Data Analysis: Determine the percent inhibition for each compound.

Threonine Synthase (TS) HTS Assay

This protocol describes a continuous, coupled-enzyme spectrophotometric assay for Threonine Synthase.[9]

Principle: The this compound produced by Threonine Synthase is converted to α-ketobutyrate by Threonine Deaminase (TD). The α-ketobutyrate is then reduced to 2-hydroxybutyrate by 2-hydroxyisocaproate dehydrogenase (HO-HxoDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials and Reagents:

  • Purified Threonine Synthase enzyme

  • O-phospho-L-homoserine (OPHS)

  • Threonine Deaminase (TD)

  • 2-hydroxyisocaproate dehydrogenase (HO-HxoDH)

  • NADH

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer: 50 mM HEPES (pH 8.5), 50 mM KCl

  • Test compounds dissolved in DMSO

  • 384-well, UV-transparent microplates

Protocol:

  • Prepare Coupling Enzyme Mix: Prepare a master mix containing TD, HO-HxoDH, NADH, and PLP in assay buffer.

  • Compound Dispensing: Dispense 50 nL of test compounds or DMSO into the wells.

  • Enzyme Addition: Add 10 µL of Threonine Synthase solution to all wells.

  • Initiate Reaction: Add 10 µL of the coupling enzyme mix followed by 5 µL of OPHS to start the reaction.

  • Incubation: Incubate at 37°C for 45 minutes.

  • Measurement: Read the absorbance at 340 nm.

  • Data Analysis: Calculate the percent inhibition for each compound.

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear comparison. The following tables provide examples of how to present data for confirmed hits.

Table 1: Aspartate Kinase Inhibitor Potency

Compound IDIC50 (µM)Inhibition TypeHill Slope
Cmpd-0015.2Competitive1.1
Cmpd-00212.8Non-competitive0.9
Cmpd-00325.1Uncompetitive1.0

Table 2: Homoserine Dehydrogenase Inhibitor Potency

Compound IDIC50 (µM)Inhibition TypeHill Slope
Cmpd-0048.9Competitive1.2
Cmpd-00515.3Allosteric1.5
Cmpd-00630.5Mixed0.8

Table 3: Threonine Synthase Inhibitor Potency

Compound IDIC50 (µM)Inhibition TypeHill Slope
Cmpd-0073.1Competitive1.0
Cmpd-0089.7Non-competitive0.9
Cmpd-00918.2Competitive1.1

Conclusion

The protocols and guidelines presented here provide a framework for establishing robust HTS campaigns to identify inhibitors of the this compound biosynthesis pathway. Successful identification and characterization of potent and selective inhibitors of these essential microbial and plant enzymes could lead to the development of novel therapeutic agents and agrochemicals. It is imperative to follow up primary screening hits with rigorous secondary assays to confirm their mechanism of action and rule out artifacts.

References

Application Notes and Protocols for Metabolic Flux Analysis of L-Threonine Pathways in Industrial Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing Metabolic Flux Analysis (MFA) for the study of L-threonine production in key industrial microorganisms, primarily Escherichia coli and Corynebacterium glutamicum. The included protocols offer detailed, step-by-step instructions for conducting ¹³C-labeling experiments and analyzing the resulting data to quantify intracellular metabolic fluxes.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By tracing the path of isotopically labeled substrates, such as ¹³C-glucose, through the metabolic network, researchers can gain a detailed understanding of how carbon is utilized and distributed among various pathways.[3] This information is crucial for rational metabolic engineering, enabling the identification of bottlenecks, the optimization of precursor supply, and the redirection of carbon flow towards the desired product, such as the essential amino acid this compound.[4][5]

This compound is a commercially significant amino acid with widespread applications in the feed, food, and pharmaceutical industries.[6] Microbial fermentation using engineered strains of E. coli and C. glutamicum is the primary method for its industrial production.[6] MFA plays a pivotal role in the development of these high-producing strains by providing a quantitative framework to assess the impact of genetic modifications on cellular metabolism.[5]

Key Metabolic Pathways in this compound Production

The biosynthesis of this compound originates from the central carbon metabolism, specifically from the intermediates of glycolysis and the pentose phosphate pathway (PPP), leading into the aspartate family pathway. Understanding the flux distribution at key branch points is critical for optimizing this compound production.

dot

L_Threonine_Pathway cluster_central_carbon Central Carbon Metabolism cluster_aspartate_family Aspartate Family Pathway cluster_competing_pathways Competing Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis Pentose Phosphate\nPathway Pentose Phosphate Pathway G6P->Pentose Phosphate\nPathway GAP Glyceraldehyde-3-P F6P->GAP PEP Phosphoenolpyruvate GAP->PEP PYR Pyruvate PEP->PYR OAA Oxaloacetate PEP->OAA ppc AcCoA Acetyl-CoA PYR->AcCoA PYR->OAA pyc (C. glutamicum) TCA TCA Cycle AcCoA->TCA TCA->OAA ASP L-Aspartate OAA->ASP aspC ASA Aspartate-semialdehyde ASP->ASA asd HOM L-Homoserine ASA->HOM hom LYS L-Lysine ASA->LYS dapA THR This compound HOM->THR thrB, thrC MET L-Methionine HOM->MET ILE L-Isoleucine THR->ILE ilvA

Caption: this compound biosynthesis and competing pathways.

Quantitative Data from Metabolic Flux Analysis

The following tables summarize quantitative flux distribution data obtained from ¹³C-MFA studies on this compound producing strains of E. coli and C. glutamicum. The data is presented as a percentage of the glucose uptake rate, providing a standardized basis for comparison.

Table 1: Metabolic Flux Distribution in an this compound Overproducing E. coli Strain Under Different Phosphate Concentrations. [7]

Metabolic Reaction/PathwayFlux (% of Glucose Uptake) at 9.8 g/L PhosphateFlux (% of Glucose Uptake) at 24.8 g/L Phosphate
Glycolysis
Glucose -> G6P100100
F6P -> PEP75.485.0
Pentose Phosphate Pathway
G6P -> Ru5P24.615.0
Anaplerotic Reactions
PEP -> OAA (PPC)25.929.0
TCA Cycle
AcCoA -> Isocitrate74.595.0
Threonine Biosynthesis
OAA -> L-Aspartate25.929.0
L-Aspartate -> this compound45.427.9
Biomass Formation
Flux to Biomass15.025.0

Table 2: Comparative Metabolic Flux Distribution in Engineered C. glutamicum for Amino Acid Production.

Metabolic Reaction/PathwayWild TypeL-Lysine ProducerThis compound Producer (Engineered)
Glycolysis
Glucose -> G6P100100100
Pentose Phosphate Pathway
G6P -> Ru5P30-4050-6040-50
Anaplerotic Reactions
PEP -> OAA (PPC) & PYR -> OAA (PC)20-3035-4545-55
TCA Cycle
AcCoA -> Isocitrate60-7040-5030-40
Amino Acid Biosynthesis
OAA -> L-Aspartate Family15-2040-5050-60
Flux to L-Lysine<530-40<5
Flux to this compound<5<540-50

Note: Data for the this compound Producer in C. glutamicum is synthesized from multiple sources describing the effects of targeted genetic modifications, such as deregulation of feedback inhibition and overexpression of key pathway enzymes.[8][9]

Experimental Protocols

A typical ¹³C-MFA experiment involves several key stages, from cell cultivation with a labeled carbon source to the analysis of isotopic labeling patterns in metabolites.

dot

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase culture 1. Cell Culture with ¹³C-Labeled Substrate quenching 2. Rapid Quenching of Metabolism culture->quenching extraction 3. Metabolite Extraction quenching->extraction hydrolysis 4. Protein Hydrolysis (for proteinogenic amino acids) extraction->hydrolysis derivatization 5. Derivatization for GC-MS Analysis hydrolysis->derivatization gcms 6. GC-MS Analysis derivatization->gcms data_processing 7. Data Processing and Mass Isotopomer Distribution (MID) Determination gcms->data_processing flux_calculation 8. Flux Calculation and Model Fitting data_processing->flux_calculation flux_map 9. Generation of Metabolic Flux Map flux_calculation->flux_map

References

Troubleshooting & Optimization

Troubleshooting guide for L-Threonine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Threonine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stock solutions?

A1: The main factors contributing to this compound degradation are improper storage temperature, suboptimal pH, exposure to light, and microbial contamination.[1][2] Strong oxidizing agents are also incompatible with this compound and can cause its degradation.

Q2: What are the visible signs of this compound degradation?

A2: While visual inspection is not a definitive method for determining degradation, a noticeable change in the color (e.g., yellowing or browning) or the appearance of turbidity in a previously clear solution can be indicative of chemical changes or contamination.[2] However, significant degradation can occur without any visible changes. Quantitative analysis, such as High-Performance Liquid Chromatography (HPLC), is necessary for accurate assessment.[2]

Q3: What are the common degradation products of this compound?

A3: this compound can degrade through several pathways. Common degradation products include α-ketobutyrate, glycine, and acetaldehyde.[2] In the presence of microbial contamination, enzymatic degradation can occur.[2]

Q4: How should I properly store my this compound stock solutions?

A4: For long-term storage (up to 6 months), it is recommended to store aliquoted this compound solutions at -80°C to minimize degradation and avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable.[2] Solid this compound should be stored in a dry place at a recommended temperature of 15–25 °C.[3]

Q5: What is the optimal pH for this compound stability in a solution?

A5: this compound is most stable in a neutral pH range, typically between 6 and 8.[2] Highly acidic (pH < 4) or alkaline (pH > 8) conditions can accelerate its degradation.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter with your this compound stock solutions.

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the degradation of this compound in your stock solution, leading to a lower effective concentration.

Troubleshooting Workflow

start Start: Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_ph Measure pH of Stock Solution check_storage->check_ph check_contamination Assess for Microbial Contamination check_ph->check_contamination hplc_analysis Perform HPLC Analysis to Quantify this compound check_contamination->hplc_analysis prepare_fresh Prepare Fresh Stock Solution hplc_analysis->prepare_fresh Degradation Confirmed end End: Consistent Results hplc_analysis->end No Degradation prepare_fresh->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the stock solution (color change, precipitation).

Possible Causes and Solutions:

  • Contamination: Cloudiness or turbidity can indicate microbial growth. Filter-sterilize the solution using a 0.22 µm filter and consider adding an appropriate antimicrobial agent if compatible with your experiments.

  • pH Shift: A change in pH can affect the solubility of this compound. Measure the pH and adjust it back to the neutral range (6-8) if necessary.

  • Precipitation upon cooling: If the solution was prepared at a higher temperature, this compound might precipitate upon cooling to its storage temperature. Ensure the concentration is within the solubility limit at the storage temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions
Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsOptimal for long-term storage; aliquot to prevent repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthSuitable for short-term storage.[2]
2-8°CShort-term (days)Use with caution; risk of microbial growth.
Room TemperatureNot RecommendedProne to rapid degradation.[2]
Table 2: Factors Influencing this compound Degradation in Aqueous Solutions
FactorEffect on StabilityRecommendations
pH Most stable at neutral pH (6-8).[2] Degradation increases in acidic (<4) and alkaline (>8) conditions.[2]Buffer the solution to maintain a pH between 6 and 8.
Temperature Degradation rate increases with temperature.Store solutions at recommended low temperatures (-20°C or -80°C).[2] Avoid prolonged exposure to room temperature or higher.
Light Exposure to light can promote degradation.Store solutions in amber or opaque containers to protect from light.
Contamination Microbial contamination can lead to enzymatic degradation.[2]Prepare solutions under sterile conditions and consider filter sterilization.
Oxidizing Agents Can react with and degrade this compound.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh the appropriate amount of this compound powder to prepare a 100 mM solution.

  • Dissolve the powder in a suitable volume of nuclease-free water in a sterile conical tube.

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • Check the pH of the solution and adjust to a neutral range (6-8) using sterile, dilute HCl or NaOH if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Label the aliquots with the name of the solution, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the quantification of this compound using HPLC with pre-column derivatization with o-phthalaldehyde (OPA).

Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium phosphate monobasic

  • Boric acid

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid

  • Your this compound sample

Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Filter and degas all mobile phases before use.

  • OPA Derivatizing Reagent Preparation:

    • Prepare a borate buffer (0.4 M, pH 10.2).

    • Dissolve OPA in methanol and add it to the borate buffer. Add 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Sample Preparation and Derivatization:

    • Prepare a series of this compound standards of known concentrations.

    • Dilute your samples to fall within the concentration range of your standards.

    • For derivatization, mix a specific volume of your standard or sample with the OPA reagent and allow the reaction to proceed for a defined time (e.g., 1 minute) before injection.

  • HPLC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm).

    • Use a suitable gradient elution program to separate this compound from its degradation products.

  • Data Analysis:

    • Create a standard curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.

    • Degradation products will appear as separate peaks, which can be identified by comparing their retention times to known standards of potential degradation products.

Signaling Pathways and Workflows

This compound Degradation Pathways

LThreonine This compound Enzymatic Enzymatic Degradation (e.g., microbial contamination) LThreonine->Enzymatic Chemical Chemical Degradation (e.g., extreme pH, high temp) LThreonine->Chemical ThreonineDehydrogenase Threonine Dehydrogenase Enzymatic->ThreonineDehydrogenase ThreonineDeaminase Threonine Deaminase Enzymatic->ThreonineDeaminase ThreonineAldolase Threonine Aldolase Enzymatic->ThreonineAldolase Deamination Deamination Chemical->Deamination Decarboxylation Decarboxylation Chemical->Decarboxylation RetroAldol Retro-aldol Condensation Chemical->RetroAldol Dehydration Dehydration Chemical->Dehydration AlphaKetobutyrate α-Ketobutyrate ThreonineDehydrogenase->AlphaKetobutyrate ThreonineDeaminase->AlphaKetobutyrate Ammonia Ammonia ThreonineDeaminase->Ammonia Glycine Glycine ThreonineAldolase->Glycine Acetaldehyde Acetaldehyde ThreonineAldolase->Acetaldehyde Deamination->AlphaKetobutyrate RetroAldol->Glycine RetroAldol->Acetaldehyde

Caption: Overview of this compound degradation pathways.

References

Optimizing L-Threonine concentration for maximal cell growth and viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Threonine concentration in your cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure maximal cell growth and viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell culture?

A1: this compound is an essential amino acid, meaning most mammalian cells cannot synthesize it. It is a critical component for protein synthesis, which is fundamental for cell growth, proliferation, and overall function.[][2] this compound also acts as a signaling molecule, influencing key pathways that regulate cell cycle progression and metabolism.[3][4][5]

Q2: What are the typical concentrations of this compound in standard cell culture media?

A2: The concentration of this compound varies significantly among different basal media formulations. For example, DMEM typically contains 95.2 mg/L (0.8 mM) of this compound, whereas RPMI-1640 contains 23.8 mg/L (0.2 mM).[6] It is crucial to know the specific concentration in your chosen medium as a starting point for optimization.

Q3: Can this compound be toxic to cells at high concentrations?

A3: While essential, excessively high concentrations of any amino acid, including this compound, can lead to metabolic imbalances and potential cytotoxicity.[6] The toxic concentration can vary depending on the cell type. Therefore, it is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: What is the difference between this compound and Dthis compound?

A4: this compound is the biologically active isomer that is incorporated into proteins.[6] Dthis compound is a racemic mixture containing both the L- and D-isomers. While Dthis compound can be a more cost-effective supplement, only the L-isomer is utilized for protein synthesis.[6] The effects of the D-isomer on mammalian cells are not well-characterized and could have unintended consequences.[6] If using Dthis compound, it is recommended to start with a concentration twice that of the desired this compound concentration and validate experimentally.[6]

Q5: How does this compound deprivation affect cells?

A5: Deprivation of this compound can lead to a halt in protein synthesis, resulting in cell cycle arrest, typically at the G1/S phase transition, and a decrease in cell proliferation and viability.[3][5] For some cell types, like embryonic stem cells, this compound is crucial for maintaining self-renewal and colony growth.[3][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced cell proliferation or viability after media change. Suboptimal this compound concentration in the new medium.Verify the this compound concentration in your new medium formulation. Perform a dose-response experiment to determine the optimal this compound concentration for your cell line in the new medium.
Inconsistent results between experiments. Degradation of this compound in prepared media.Prepare fresh media for each experiment or store media at 2-8°C in the dark for a limited time.[8] Avoid repeated freeze-thaw cycles of this compound stock solutions.
Cells show signs of stress (e.g., altered morphology, increased apoptosis) at higher this compound concentrations. This compound toxicity due to metabolic imbalance.Reduce the this compound concentration. Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line.
Unexpected changes in cell signaling pathways (e.g., mTOR, Akt). This compound's role as a signaling molecule.Be aware that this compound can activate signaling pathways like PI3K/Akt and mTOR.[3][4][5] If studying these pathways, consider the basal this compound concentration as a variable.
Difficulty dissolving this compound powder. Low solubility at room temperature.Gently warm the solution and vortex to aid dissolution.[6] Prepare a concentrated stock solution in cell culture grade water or PBS and sterilize by filtration.[6]

Data Presentation

Table 1: this compound Concentration in Common Cell Culture Media

Media FormulationTypical this compound Concentration (mg/L)Typical this compound Concentration (mM)
DMEM95.20.8
RPMI-164023.80.2
Ham's F-1211.90.1
DMEM/F-1253.550.45
Data derived from publicly available formulations.[6]

Table 2: Example Dose-Response Data for this compound Optimization

This compound (mM)Cell Viability (%) (Mean ± SD)Doubling Time (hours) (Mean ± SD)
0 (Control)45 ± 548 ± 4
0.275 ± 636 ± 3
0.492 ± 428 ± 2
0.898 ± 324 ± 2
1.695 ± 525 ± 2
3.280 ± 730 ± 3
This is hypothetical data and should be determined experimentally for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementing cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 1.1912 g of this compound powder.

  • Dissolve the powder in 100 mL of cell culture grade water or PBS in a sterile container.

  • Gently warm and vortex the solution to ensure complete dissolution.[6]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use.[6]

Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTS/MTT)

Objective: To determine the optimal this compound concentration for maximal cell viability and proliferation for a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Basal medium deficient in this compound (or with a known low concentration)

  • 100 mM sterile this compound stock solution

  • Complete growth medium (as a positive control)

  • Cell viability assay reagent (e.g., MTS, MTT)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in their regular complete growth medium.

  • Media Preparation: Prepare a series of test media by supplementing the this compound-deficient basal medium with different final concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 mM). Include a positive control with complete growth medium and a negative control with the basal medium alone.

  • Treatment: After overnight incubation, carefully aspirate the seeding medium and wash the cells once with sterile PBS. Add 100 µL of the prepared test media to the corresponding wells.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions. For an MTS assay, this typically involves adding the reagent to each well and incubating for 1-4 hours before reading the absorbance at 490 nm.[6]

  • Data Analysis: Subtract the average absorbance of the "medium only" background wells. Plot the absorbance values against the this compound concentration. Calculate the percentage of cell viability relative to the positive control (100% viability). The optimal concentration will correspond to the peak of the dose-response curve.

Visualizations

L_Threonine_Signaling_Pathway L_Threonine This compound Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter Enters cell PI3K PI3K Amino_Acid_Transporter->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs Activates p70S6K p70S6K mTORC1->p70S6K Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits Cell_Cycle_Progression G1/S Phase Transition mTORC1->Cell_Cycle_Progression Promotes MAPKs->mTORC1 Activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound signaling pathway for cell proliferation.

Experimental_Workflow Start Start: Select Cell Line Prepare_Stock Prepare Sterile This compound Stock Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Media Prepare Test Media (Varying L-Thr) Prepare_Stock->Prepare_Media Treat_Cells Treat Cells Seed_Cells->Treat_Cells Prepare_Media->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Determine Optimum Viability_Assay->Analyze_Data End End: Optimized Concentration Analyze_Data->End

Caption: Workflow for determining optimal this compound concentration.

Caption: Troubleshooting logic for this compound optimization.

References

Resolving analytical challenges in separating L-Threonine from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in the separation of L-Threonine from its isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the analytical separation of this compound's stereoisomers: D-Threonine, L-allo-Threonine, and D-allo-Threonine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main challenges stem from the structural similarity of the four stereoisomers (this compound, D-Threonine, L-allo-Threonine, and D-allo-Threonine).[1][2] These molecules have the same mass and similar physicochemical properties, making their separation difficult. Effective separation requires chiral recognition, which is typically achieved using specialized analytical techniques like chiral chromatography (HPLC or GC).[3] Key issues include achieving baseline resolution, preventing peak co-elution, and ensuring method reproducibility.

Q2: Is derivatization necessary for the analysis of Threonine isomers?

A2: Derivatization is highly recommended for HPLC analysis when using fluorescence or UV detectors and is mandatory for GC analysis.[3] For HPLC, derivatization with an agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) adds a fluorescent tag to the amino acids, significantly enhancing detection sensitivity.[4] For GC, derivatization is essential to increase the volatility and thermal stability of the amino acids, allowing them to pass through the GC column.[3] However, direct analysis of underivatized threonine is possible in HPLC using specific chiral stationary phases and detectors like mass spectrometry.[3]

Q3: How do I choose the right chiral column for my separation?

A3: The choice of a chiral stationary phase (CSP) is critical and depends on the analytical method (HPLC or GC) and whether the sample is derivatized.[3]

  • For HPLC: Macrocyclic glycopeptide-based columns (e.g., teicoplanin) and Pirkle-type CSPs have shown excellent results for separating derivatized threonine isomers.[3][5] Crown-ether based columns are also well-suited for the separation of underivatized amino acid enantiomers.[6]

  • For GC: A Chirasil-Val column is commonly and effectively used for separating derivatized threonine stereoisomers.[3][7]

It is often necessary to screen several columns to find the one that provides the best selectivity and resolution for your specific application.

Q4: My chromatogram shows poor peak resolution between the isomers. What are the common causes and solutions?

A4: Poor peak resolution is a frequent issue in chiral separations. The troubleshooting process involves systematically evaluating and optimizing several experimental parameters. Key factors include the mobile phase composition, column temperature, and flow rate. An incorrect mobile phase pH can affect the ionization of the analytes and their interaction with the stationary phase, while a suboptimal organic modifier concentration can lead to insufficient separation.

Below is a logical workflow to troubleshoot this issue.

G cluster_legend Legend Start Poor Peak Resolution Cause1 Mobile Phase Composition Start->Cause1 Check First Cause2 Column & Temperature Start->Cause2 Cause3 Flow Rate Start->Cause3 Cause4 Sample Issues Start->Cause4 Sol1a Adjust Organic Modifier % Cause1->Sol1a Solution Sol1b Optimize pH / Additives (e.g., TFA, Formic Acid) Cause1->Sol1b Solution Sol2a Verify Correct CSP Cause2->Sol2a Solution Sol2b Optimize Temperature (Lower or Higher) Cause2->Sol2b Solution Sol3 Decrease Flow Rate Cause3->Sol3 Solution Sol4 Reduce Injection Volume (Check for Overload) Cause4->Sol4 Solution Problem Problem Cause Potential Cause Solution Suggested Solution

Caption: Troubleshooting workflow for poor peak resolution.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solutions
Poor Resolution / Co-elution 1. Suboptimal mobile phase composition. 2. Inappropriate Chiral Stationary Phase (CSP). 3. Column temperature not optimized. 4. Flow rate is too high.1. Systematically adjust the organic modifier percentage. Optimize the pH and concentration of additives like trifluoroacetic acid (TFA) or formic acid.[8] 2. Ensure the selected CSP is suitable for amino acid diastereomers (e.g., teicoplanin, Pirkle-type, or Chirasil-Val).[3][5] 3. Vary the column temperature; lower temperatures often improve resolution but increase analysis time. 4. Reduce the flow rate to allow for better interaction between the analytes and the CSP.[9]
Peak Tailing or Fronting 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between sample solvent and mobile phase. 4. Column degradation or contamination.1. Reduce the sample concentration or injection volume.[3] 2. Add a mobile phase modifier (e.g., a competitor amine) to block active sites. 3. Dissolve the sample in a solvent with a composition as close to the mobile phase as possible.[3] 4. Flush the column with a strong solvent or replace it if performance does not improve.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Unstable column temperature.1. Increase the equilibration time between injections to ensure a stable baseline.[3] 2. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for stable performance.[10] 3. Use a column oven to maintain a constant and stable temperature.[10]
No Peaks or Very Small Peaks 1. Incomplete or failed derivatization. 2. Detection parameters are not optimal. 3. Sample degradation.1. Verify the derivatization protocol, reagent quality, pH, and reaction time/temperature. 2. For fluorescence detection, ensure the excitation and emission wavelengths are correct for the derivatizing agent (e.g., Ex: 470 nm, Em: 530 nm for NBD-F).[11] 3. Ensure proper sample storage and handling.

Data & Method Comparison

The following tables summarize quantitative data from different analytical methods for separating threonine stereoisomers.

Table 1: HPLC Method Parameters & Performance

ParameterMethod 1: 2D-HPLC with Derivatization[5]Method 2: Undivatized (General)[12]
Column (2nd Dimension) Pirkle-type (Singularity CSP-013S, 1.5 x 250 mm)Teicoplanin-based (CHIROBIOTIC T, 4.6 x 250 mm)
Derivatization Agent NBD-FNone
Mobile Phase Methanol/Acetonitrile with Formic AcidSimple alcohol/water mixtures (e.g., Methanol/Water)
Detection FluorescenceMass Spectrometry (MS) or ELSD
Resolution (Rs) L-Thr/D-Thr 7.58Method Dependent
Resolution (Rs) L-aThr/D-aThr 4.71Method Dependent

Table 2: GC Method Parameters & Performance

ParameterMethod: Two-Step Derivatization[7]
Column Chirasil-Val capillary column
Derivatization 1. N-isobutoxycarbonylation 2. 2,2,2-trifluoroethyl esterification
Detection Flame Ionization Detector (FID)
Separation Outcome Baseline separation of all four stereoisomers.
Elution Order L- and D-threonine derivatives elute much earlier than the allo forms.[7]
Quantitative Potential Can determine allothreonine content down to the 1% level.[7]

Experimental Protocols

Protocol 1: HPLC Separation via NBD-F Derivatization

This protocol is based on methods for analyzing threonine isomers in biological samples using a two-dimensional HPLC system.[4][5]

G Start Sample Preparation (e.g., Protein Hydrolysis) Step1 Derivatization with NBD-F (e.g., 60°C, 5-7 min) Start->Step1 Step2 1D HPLC Separation (Reversed-Phase C18) Step1->Step2 Step3 Fraction Collection (Collect Threonine Isomer Group) Step2->Step3 Step4 2D HPLC Separation (Chiral Column) Step3->Step4 End Fluorescence Detection & Quantification Step4->End

Caption: General workflow for 2D-HPLC analysis of Threonine isomers.

1. Derivatization: a. Prepare a sample solution in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0). b. Add the derivatizing agent, NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole), dissolved in acetonitrile.[13] c. Incubate the mixture at 60°C for 5-7 minutes, protected from light.[13] d. Stop the reaction by adding a weak acid, such as 0.1 M HCl.

2. First Dimension (1D) HPLC - Reversed Phase: a. Column: Standard C18 reversed-phase column. b. Mobile Phase: A gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). c. Purpose: To separate the NBD-derivatized amino acids from other matrix components and group them. d. Action: Collect the fraction containing the threonine isomer group.

3. Second Dimension (2D) HPLC - Chiral Separation: a. Column: Pirkle-type or Teicoplanin-based chiral column.[5] b. Mobile Phase: An isocratic mixture, often containing methanol, acetonitrile, and an acidic modifier like formic acid. c. Injection: Inject the collected fraction from the 1D system. d. Detection: Use a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.

Protocol 2: GC Separation via Two-Step Derivatization

This protocol is based on a method for resolving all four stereoisomers of threonine by GC.[7][14]

1. First Derivatization (N-protection): a. To an aqueous sample of threonine, add 1 M sodium carbonate. b. Add isobutyl chloroformate and vortex vigorously to form the N-isobutoxycarbonyl derivative. c. Extract the derivative with a non-polar solvent like diethyl ether.

2. Second Derivatization (Esterification): a. Evaporate the ether extract to dryness under a gentle stream of nitrogen. b. Add 2,2,2-trifluoroethanol and acetyl chloride. c. Heat the mixture at 100°C for 1 hour to form the trifluoroethyl ester. d. Evaporate the reagents and reconstitute the final N,O-bis-isobutoxycarbonyl-2,2,2-trifluoroethyl ester derivatives in a suitable solvent (e.g., ethyl acetate) for injection.

3. Gas Chromatography Conditions: a. Column: Chirasil-Val capillary column.[7] b. Oven Program: Isothermal at 140°C or a temperature ramp depending on the specific separation needs.[14] c. Carrier Gas: Helium. d. Detector: Flame Ionization Detector (FID).

References

Technical Support Center: L-Threonine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with L-Threonine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is generally considered to be soluble in water. Its solubility is approximately 9.7 g/100 mL at 25°C.[1] Another source suggests a solubility of 20.5 g/100 mL at 25°C and 90 g/L at 20°C.[2] This variability may be due to different experimental conditions. This compound is a polar amino acid, and its hydroxyl group and amino acid structure allow it to form hydrogen bonds with water, contributing to its solubility.[][4]

Q2: What are the key factors that influence the solubility of this compound?

A2: The primary factors affecting this compound's solubility in aqueous solutions are:

  • Temperature: The solubility of this compound in water increases with higher temperatures.[4]

  • pH: The solubility of this compound is significantly dependent on the pH of the solution. Its solubility is lowest at its isoelectric point (pI), which is approximately pH 6.16.[2] In more acidic or basic conditions, this compound becomes charged, which generally increases its solubility.[4]

  • Presence of Salts: The effect of salts on this compound solubility can vary. Some salts can increase solubility ("salting-in"), while high concentrations of other salts can decrease it ("salting-out").

  • Solvent Polarity: this compound is most soluble in polar solvents like water and is practically insoluble in non-polar organic solvents such as ethanol, ether, and chloroform.[1][2]

Q3: Why is my this compound not dissolving completely, even at a concentration that should be soluble?

A3: Several factors could be contributing to this issue:

  • Slow Dissolution Rate: The dissolution process for this compound can be slow.

  • Incorrect pH: If the pH of your buffer is close to the isoelectric point of this compound (around pH 6.16), its solubility will be at its minimum.[2]

  • Solution Saturation: You may be attempting to create a solution that is above its saturation point at the current temperature.

  • Purity of this compound: Impurities in the this compound powder could potentially affect its solubility.

Q4: Can I use organic solvents to aid in dissolving this compound?

A4: this compound is sparingly soluble in most organic solvents.[1][2] Therefore, using organic co-solvents is generally not an effective strategy for dissolving this compound in aqueous buffers and may even decrease its solubility.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause: The dissolution rate is slow.

    • Troubleshooting Step: Increase the stirring speed and allow more time for dissolution. Gentle heating (e.g., to 30-40°C) or brief sonication can also help accelerate the process.[5]

  • Possible Cause: The pH of the buffer is too close to the isoelectric point of this compound (pI ≈ 6.16).

    • Troubleshooting Step: Adjust the pH of the buffer to be at least 1-2 pH units away from the pI. For example, adjusting the pH to below 5 or above 7 should increase solubility.

  • Possible Cause: The concentration of this compound is too high for the current temperature.

    • Troubleshooting Step: Increase the temperature of the solution while stirring. Be aware that the this compound may precipitate out again if the solution is cooled.

Issue 2: My this compound solution is clear initially but forms a precipitate over time.

  • Possible Cause: The solution was prepared at an elevated temperature and precipitation occurred upon cooling to room temperature or during refrigerated storage.

    • Troubleshooting Step: Prepare the solution at the temperature at which it will be stored and used, ensuring the concentration is below the solubility limit at that temperature.

  • Possible Cause: A shift in the pH of the solution during storage.

    • Troubleshooting Step: Ensure your buffer has sufficient buffering capacity to maintain a stable pH.

  • Possible Cause: Evaporation of the solvent, leading to an increase in the this compound concentration beyond its solubility limit.

    • Troubleshooting Step: Store the solution in a tightly sealed container to prevent evaporation.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
209.0[2]
259.7 - 20.5[1][2]

Note: The reported solubility values can vary between sources. It is recommended to experimentally determine the solubility for your specific application and conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₉NO₃[2][6]
Molecular Weight119.12 g/mol [2][6]
Isoelectric Point (pI)~6.16[2]
pKa₁ (α-carboxyl)~2.09[2]
pKa₂ (α-amino)~9.12
AppearanceWhite crystalline powder[2]

Experimental Protocols

Protocol 1: Standard Preparation of an this compound Aqueous Solution

  • Weighing: Accurately weigh the desired amount of high-purity this compound powder.

  • Solvent Addition: Add the calculated volume of your desired aqueous buffer to a sterile container.

  • Dissolution: While stirring with a magnetic stir bar, slowly add the this compound powder to the buffer.

  • Observation: Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization (if required): If for cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.[5]

  • Storage: Store the solution in a tightly sealed container at the appropriate temperature (e.g., 2-8°C for short-term storage).

Protocol 2: Systematic Approach to Enhance this compound Solubility

If you encounter solubility issues with the standard protocol, follow these steps:

  • Initial Attempt: Try to dissolve the this compound in your buffer at room temperature with vigorous stirring for at least 30 minutes.

  • pH Adjustment:

    • Measure the pH of the suspension.

    • If the pH is between 5.5 and 7.0, adjust it to be either ≤ 5.0 or ≥ 7.5 using small additions of dilute HCl or NaOH, respectively.

    • Monitor for dissolution after each pH adjustment.

  • Gentle Heating:

    • If pH adjustment alone is not sufficient, gently warm the solution to 30-40°C while stirring.

    • Do not overheat, as this can degrade the amino acid.

    • Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.

  • Sonication:

    • If heating is not desirable or effective, place the suspension in a sonicator bath for short intervals (e.g., 5-10 minutes).

    • Monitor for dissolution between intervals.

  • Combined Approach: A combination of pH adjustment, gentle heating, and sonication can be employed for particularly difficult-to-dissolve samples.

Mandatory Visualization

Caption: A flowchart outlining the systematic approach to troubleshooting this compound solubility issues.

References

Optimizing fed-batch strategies to maintain L-Threonine levels in bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Threonine production in bioreactors using fed-batch strategies.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation experiments, their possible causes, and recommended troubleshooting steps.

Issue 1: Low this compound Yield

Possible Causes:

  • Formation of inhibitory by-products like acetic acid.

  • Feedback inhibition of key enzymes in the biosynthetic pathway.

  • Inefficient carbon source utilization.

  • Unfavorable Carbon-to-Nitrogen (C/N) ratio.

  • Degradation of this compound by cellular enzymes.

  • Suboptimal feeding strategy.

Troubleshooting Steps:

  • Monitor and Control By-products: Regularly measure the concentration of inhibitory by-products such as acetic acid. High levels can significantly inhibit cell growth and this compound formation.[1] Consider metabolic engineering strategies to attenuate the acetic acid metabolism pathway, redirecting carbon flux towards threonine synthesis.[2]

  • Alleviate Feedback Inhibition: Employ metabolic engineering to remove feedback inhibition of key enzymes like aspartokinase.[2]

  • Optimize Carbon Source: Ensure the optimal carbon source and concentration are used. For E. coli, sucrose at 70 g/L has been identified as an effective initial carbon source, with glucose being a good choice for the feeding medium.[3][4]

  • Adjust C/N Ratio: The C/N ratio is a critical factor for this compound overproduction. An optimal ratio of ammonium sulfate to sucrose (g/g) has been found to be 30 for E. coli.[3][4]

  • Prevent Product Degradation: Consider deleting genes responsible for threonine degradation, such as tdh (threonine dehydrogenase) and mutating ilvA (threonine dehydratase).[5]

  • Implement a Controlled Feeding Strategy: A DO-control pulse fed-batch method can help maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[2][3][4] A combined strategy of pseudo-exponential feeding and glucose-stat feeding can also lead to high this compound production and low by-product accumulation.[1]

Issue 2: Inconsistent Batch-to-Batch Performance

Possible Causes:

  • Variability in inoculum preparation.

  • Fluctuations in fermentation parameters (pH, Dissolved Oxygen (DO), temperature).

Troubleshooting Steps:

  • Standardize Inoculum: Implement a standardized seed culture preparation protocol, including medium composition, incubation time, and temperature, to ensure a consistent starting culture.[2]

  • Maintain Strict Parameter Control: Implement strict control over fermentation parameters. Maintaining dissolved oxygen at approximately 20-40% of saturation and pH between 6.5 and 7.2 is crucial for optimal this compound production in E. coli.[1][2][5]

Issue 3: Slow Glucose Consumption

Possible Cause:

  • Suboptimal feeding strategy in fed-batch cultures.

Troubleshooting Steps:

  • Implement Controlled Feeding: Utilize a controlled feeding strategy, such as a DO-control pulse fed-batch method, to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[2][3][4] This prevents both substrate limitation and overflow metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation parameters for this compound production in E. coli?

A1: Optimal conditions can vary by strain, but generally recommended parameters are:

  • Temperature: 36-37°C[1][2]

  • pH: 6.5 - 7.2, typically controlled with ammonia solution which also serves as a nitrogen source.[1][2][5]

  • Dissolved Oxygen (DO): Maintained at approximately 20-40% of air saturation by adjusting agitation and aeration rates.[1][2][5]

Q2: Which feeding strategy is most effective for this compound production?

A2: The choice of feeding strategy is critical. While various methods exist, a DO-control pulse fed-batch method that maintains glucose concentration between 5 and 20 g/L has been shown to enhance this compound production.[3][4] Another effective approach is a combined feeding strategy of pseudo-exponential feeding followed by glucose-stat feeding, which can achieve high cell density and this compound titers while minimizing by-product accumulation.[1]

Q3: How can I measure this compound concentration in my bioreactor?

A3: Several analytical methods can be used for the quantitative measurement of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust and versatile technique that separates components in a mixture for quantification.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Involves derivatization to increase volatility for separation and quantification.[6]

  • Enzymatic Assays: These assays are highly specific and use enzymes like this compound dehydrogenase to catalyze a reaction that produces a measurable product (e.g., NADH).[6][7][8]

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net electrical charge and is favored for its high precision in amino acid composition analysis.[7]

Q4: What is the impact of by-products like acetic acid on this compound fermentation?

A4: Acetic acid is a known inhibitory metabolite in E. coli cultivation. Its accumulation can significantly inhibit cell growth and this compound formation.[1] Monitoring and controlling its concentration is crucial for a successful fermentation.

Q5: Can metabolic engineering improve this compound yield?

A5: Yes, metabolic engineering plays a significant role in optimizing this compound production. Key strategies include:

  • Removing feedback inhibition: Modifying key enzymes in the biosynthesis pathway, such as aspartokinase, to prevent inhibition by this compound.[2][5]

  • Blocking competing pathways: Deleting genes that divert precursors away from the this compound pathway.[5]

  • Enhancing precursor supply: Overexpressing genes that increase the availability of precursors for this compound synthesis.

  • Deleting genes for threonine degradation: Preventing the loss of the final product.[5]

Data Presentation

Table 1: Comparison of Different Feeding Strategies for this compound Production

Feeding StrategyFinal this compound Titer (g/L)Productivity (g/L/h)Key FeatureReference
DO-Control Pulse Fed-Batch1183.1Maintains glucose between 5-20 g/L.[3][4][3]
Pseudo-exponential + Glucose-stat124.57Not SpecifiedHigh cell density and low by-product accumulation.[1][1]
Intermittent Glucose Feeding77.11.37Simple feeding strategy based on glucose consumption.[5][5]

Table 2: Optimal Fermentation Conditions for this compound Production by E. coli

ParameterOptimal RangeReference
Temperature36-37°C[1][2]
pH6.5 - 7.2[1][2][5]
Dissolved Oxygen (DO)20-40% of air saturation[1][2][5]
Initial Carbon Source (Sucrose)70 g/L[3][4]
C/N Ratio (Ammonium Sulfate to Sucrose)30 (g/g)[3][4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a flask containing seed medium with a single colony of the this compound producing strain.
  • Incubate at 37°C on a rotary shaker until the culture reaches the exponential growth phase.[9]

2. Bioreactor Setup and Batch Phase:

  • Prepare and sterilize the production medium in the bioreactor. A typical medium might contain glucose, (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements.[2]
  • Inoculate the fermentor with the seed culture (e.g., 10% v/v).[1]
  • Maintain temperature, pH, and DO at optimal levels (see Table 2).[1][2][5]

3. Fed-Batch Phase:

  • Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding strategy.
  • Prepare a sterile, concentrated feed solution (e.g., 500 g/L glucose).[5][9]
  • Feed the solution to the bioreactor based on the chosen strategy (e.g., DO-stat, pre-determined rate). The goal is to maintain a low but non-limiting substrate concentration.[3][4]

4. Sampling and Analysis:

  • Aseptically collect samples from the bioreactor at regular intervals.
  • Measure cell density (e.g., OD₆₀₀), and concentrations of this compound, glucose, and major by-products.

Protocol 2: Quantification of this compound using an Enzymatic Assay

Objective: To determine the concentration of this compound in fermentation broth samples.

Principle: this compound is oxidized by this compound Dehydrogenase (TDH) in the presence of NAD⁺, which is concurrently reduced to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the this compound concentration.[6][8]

Methodology:

  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with buffer as needed to bring the this compound concentration within the linear range of the assay.

  • Reagent Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 9.0) and NAD⁺ solution.[6]

  • Reaction: Add the prepared sample to the reaction mixture in a cuvette or microplate well.

  • Initiation and Measurement: Initiate the reaction by adding this compound Dehydrogenase solution. Measure the absorbance at 340 nm at time zero and after a fixed incubation period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[6]

  • Calculation: The change in absorbance is used to calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Visualizations

Troubleshooting_Low_Yield Low this compound Yield Low this compound Yield Inhibitory By-products Inhibitory By-products Low this compound Yield->Inhibitory By-products Caused by Feedback Inhibition Feedback Inhibition Low this compound Yield->Feedback Inhibition Caused by Inefficient Carbon Use Inefficient Carbon Use Low this compound Yield->Inefficient Carbon Use Caused by Unfavorable C/N Ratio Unfavorable C/N Ratio Low this compound Yield->Unfavorable C/N Ratio Caused by Product Degradation Product Degradation Low this compound Yield->Product Degradation Caused by Suboptimal Feeding Suboptimal Feeding Low this compound Yield->Suboptimal Feeding Caused by Monitor & Control By-products Monitor & Control By-products Inhibitory By-products->Monitor & Control By-products Troubleshoot with Metabolic Engineering (Enzymes) Metabolic Engineering (Enzymes) Feedback Inhibition->Metabolic Engineering (Enzymes) Troubleshoot with Optimize Carbon Source Optimize Carbon Source Inefficient Carbon Use->Optimize Carbon Source Troubleshoot with Adjust C/N Ratio Adjust C/N Ratio Unfavorable C/N Ratio->Adjust C/N Ratio Troubleshoot with Metabolic Engineering (Degradation) Metabolic Engineering (Degradation) Product Degradation->Metabolic Engineering (Degradation) Troubleshoot with Implement Controlled Feeding Implement Controlled Feeding Suboptimal Feeding->Implement Controlled Feeding Troubleshoot with Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Inoculum Prep Inoculum Prep Batch Phase Batch Phase Inoculum Prep->Batch Phase Bioreactor Sterilization Bioreactor Sterilization Bioreactor Sterilization->Batch Phase Medium Prep Medium Prep Medium Prep->Batch Phase Fed-Batch Phase Fed-Batch Phase Batch Phase->Fed-Batch Phase Substrate Depletion Process Monitoring Process Monitoring Fed-Batch Phase->Process Monitoring Sampling Sampling Fed-Batch Phase->Sampling Process Monitoring->Fed-Batch Phase Parameter Control This compound Quantification This compound Quantification Sampling->this compound Quantification Data Analysis Data Analysis This compound Quantification->Data Analysis

References

Technical Support Center: Stability of L-Threonine in Complex Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of L-Threonine in complex cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in cell culture media?

A1: this compound is an essential amino acid crucial for protein synthesis and overall cell health. Its degradation in cell culture media can lead to nutrient depletion, the formation of potentially cytotoxic byproducts, and variability in experimental results. While more stable than some other amino acids like L-Glutamine, this compound can degrade under certain conditions, impacting cell growth, viability, and protein production.

Q2: What are the primary pathways of this compound degradation in cell culture media?

A2: this compound can degrade through two main routes:

  • Chemical Degradation: This non-enzymatic breakdown can be accelerated by factors such as high temperatures, extreme pH levels, and exposure to light.[1] The primary chemical degradation pathways include:

    • Deamination: The removal of the amino group, which can form α-ketobutyrate.[1]

    • Decarboxylation: The removal of the carboxyl group as carbon dioxide.[1]

    • Retro-aldol Condensation: Cleavage of the carbon-carbon bond, yielding glycine and acetaldehyde.[1]

    • Dehydration: Removal of a water molecule from the hydroxyl group in the side chain.[1]

  • Metabolic (Enzymatic) Degradation: Cells themselves, or microbial contaminants, can enzymatically degrade this compound. The main metabolic pathways are:

    • Threonine Dehydrogenase Pathway: this compound is oxidized to 2-amino-3-ketobutyrate, which is then converted to glycine and acetyl-CoA.[2]

    • Threonine Dehydratase (Deaminase) Pathway: this compound is converted to α-ketobutyrate and ammonia.[3][4]

    • Threonine Aldolase Pathway: this compound is cleaved into glycine and acetaldehyde.[5]

Q3: What factors influence the stability of this compound in liquid media?

A3: Several factors can impact the stability of this compound in your cell culture media:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]

  • pH: Extreme pH values (both acidic and alkaline) can promote the degradation of amino acids. A neutral pH range of 6-8 is generally optimal for stability.[6]

  • Light Exposure: Prolonged exposure to light can contribute to the degradation of media components, including amino acids.

  • Presence of Other Components: Interactions with other media components, such as metal ions, can potentially affect this compound stability.

  • Microbial Contamination: Bacteria or other microorganisms can introduce enzymes that rapidly degrade this compound.[6]

Q4: How can I monitor the concentration of this compound in my cell culture medium?

A4: Several analytical methods can be used to quantify this compound concentration:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for amino acid analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the separation and quantification of volatile compounds, often requiring derivatization of the amino acids.

  • Enzymatic Assays: These assays use specific enzymes, such as this compound dehydrogenase, to quantify this compound.[6]

  • Amino Acid Analyzers: These are dedicated instruments for the automated analysis of amino acid composition.

Troubleshooting Guides

Issue 1: Inconsistent Cell Growth or Productivity

Possible Cause: Degradation of this compound leading to nutrient limitation.

Troubleshooting StepsRecommended Actions
1. Verify Media Preparation and Storage Ensure that the powdered medium was dissolved correctly and the final medium was sterile-filtered. Store liquid media protected from light at 2-8°C. Avoid repeated warming and cooling cycles.
2. Monitor this compound Concentration Use HPLC or an amino acid analyzer to measure the this compound concentration in your fresh media and in spent media over the course of your experiment.
3. Implement a Feeding Strategy For long-term cultures, such as fed-batch processes, implement a feeding strategy to replenish this compound and other consumed nutrients.
4. Evaluate Media Stability Perform a stability study on your prepared media by incubating it under your standard culture conditions (e.g., 37°C) without cells and measuring the this compound concentration at different time points.
Issue 2: Unexpected pH Shift in the Culture Medium

Possible Cause: this compound degradation can lead to the formation of acidic or basic byproducts. For instance, the conversion of this compound to α-ketobutyrate and ammonia will release a basic compound into the medium.[3][4]

Troubleshooting StepsRecommended Actions
1. Monitor pH Regularly Implement regular pH monitoring of your cell culture.
2. Analyze for Byproducts If possible, use analytical techniques like LC-MS to identify and quantify potential degradation byproducts such as ammonia or α-ketobutyrate.
3. Optimize Media Buffering Ensure your cell culture medium has adequate buffering capacity. Consider using a medium with a more robust buffering system, such as HEPES, if compatible with your cell line.
4. Control Microbial Contamination Aseptic technique is critical to prevent microbial growth, which can significantly alter the pH of the culture medium.
Issue 3: Precipitate Formation in the Medium

Possible Cause: Changes in pH or temperature can affect the solubility of this compound, leading to precipitation.

Troubleshooting StepsRecommended Actions
1. Control Media pH Ensure the pH of your medium is within the optimal range for this compound solubility (generally avoiding its isoelectric point). Use a buffered system to maintain a stable pH.[1]
2. Manage Temperature Fluctuations Avoid preparing media at elevated temperatures and then storing it at a much lower temperature, as this can cause precipitation of less soluble components.[1]
3. Check for Interactions with Other Components High concentrations of salts or other components could potentially lead to the "salting-out" of this compound.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Conditions

The following data is illustrative and intended to demonstrate general trends. Actual degradation rates will vary depending on the specific media formulation and experimental conditions.

ConditionTemperature (°C)pHIncubation Time (days)Estimated this compound Degradation (%)Potential Degradation Products
Standard Culture377.2 - 7.475 - 15%Glycine, Acetyl-CoA, α-ketobutyrate, Ammonia
Elevated Temperature507.2720 - 40%Increased levels of all degradation products
Acidic Condition375.0710 - 25%Primarily α-ketobutyrate and ammonia
Alkaline Condition378.5715 - 30%Increased deamination and other reactions
Light Exposure377.275 - 10% (additional)Various photo-oxidation products
Microbial Contamination37Variable2> 50%Rapid and varied degradation products

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • Your complex cell culture medium of interest

  • Sterile, conical tubes (50 mL)

  • 0.22 µm sterile filters

  • Incubator set to 37°C and 5% CO₂

  • HPLC system with a suitable column for amino acid analysis

  • This compound standard

  • Reagents for sample derivatization (if required by your HPLC method)

Methodology:

  • Media Preparation: Prepare your cell culture medium according to your standard protocol.

  • Aseptic Aliquoting: Aseptically dispense 10 mL of the prepared medium into several sterile 15 mL conical tubes.

  • Time Zero Sample (T=0): Immediately take one tube and store it at -80°C. This will serve as your baseline this compound concentration.

  • Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 24, 48, 72, 96, 120, 144, and 168 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples (including the T=0 sample) simultaneously.

    • Prepare the samples for HPLC analysis according to your established protocol. This may involve a protein precipitation step if the medium contains serum.

    • Analyze the this compound concentration in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation profile.

Visualizations

L_Threonine_Degradation_Pathways This compound Degradation Pathways L_Threonine This compound Alpha_Ketobutyrate α-Ketobutyrate + NH₃ L_Threonine->Alpha_Ketobutyrate Threonine Dehydratase Amino_Ketobutyrate 2-Amino-3-Ketobutyrate L_Threonine->Amino_Ketobutyrate Threonine Dehydrogenase Glycine_Acetaldehyde Glycine + Acetaldehyde L_Threonine->Glycine_Acetaldehyde Threonine Aldolase Propionyl_CoA Propionyl-CoA Alpha_Ketobutyrate->Propionyl_CoA Glycine_AcetylCoA Glycine + Acetyl-CoA Amino_Ketobutyrate->Glycine_AcetylCoA 2-Amino-3-Ketobutyrate CoA Ligase Stability_Testing_Workflow This compound Stability Testing Workflow start Start: Prepare Cell Culture Medium aliquot Aseptically Aliquot Medium start->aliquot t0_sample Collect T=0 Sample (Store at -80°C) aliquot->t0_sample incubate Incubate Samples at 37°C, 5% CO₂ aliquot->incubate analyze Analyze this compound Concentration (HPLC) t0_sample->analyze time_points Collect Samples at Defined Time Points incubate->time_points store_samples Store Samples at -80°C time_points->store_samples store_samples->analyze After all samples collected data_analysis Calculate % Degradation and Plot Data analyze->data_analysis end End: Determine Stability Profile data_analysis->end

References

Quality control measures for ensuring the purity of L-Threonine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of L-Threonine reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for a high-purity this compound reagent?

A1: High-purity this compound reagents should meet established pharmacopeial standards. Key specifications include appearance, solubility, optical rotation, and limits on various impurities.[1][2][3] A summary of typical specifications is provided in the table below.

Q2: What are the most common impurities found in this compound reagents?

A2: Common impurities can include other amino acids such as glycine, serine, valine, and leucine.[2][4] The D-enantiomer (D-Threonine) is another potential impurity that can arise during manufacturing.[2] Additionally, inorganic impurities like chlorides, sulfates, heavy metals, and ammonium may be present.[1][3]

Q3: How can I detect impurities in my this compound reagent?

A3: Several analytical methods can be employed to detect impurities. High-Performance Liquid Chromatography (HPLC) is a robust method for identifying and quantifying other amino acids and stereoisomeric impurities.[2][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the amino acid.[5][6] Simple tests for inorganic impurities are often described in pharmacopeial monographs.[1]

Q4: My this compound solution appears cloudy or has changed color. What could be the cause?

A4: A clear and colorless solution is a primary indicator of purity.[1] Cloudiness or discoloration can suggest several issues, including microbial contamination, the presence of insoluble impurities, or degradation of the this compound. It is recommended to perform a visual inspection of the solution upon preparation.

Q5: What are the primary degradation pathways for this compound?

A5: this compound can degrade through several metabolic pathways. The two primary routes are initiated by the enzymes this compound 3-dehydrogenase and threonine deaminase. The dehydrogenase pathway leads to the formation of glycine and acetyl-CoA.[7][8] The deaminase pathway results in the production of α-ketobutyrate, which can be further metabolized.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound reagents in your experiments.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Reagent Purity. The presence of impurities in your this compound reagent could be interfering with your experiment. Other amino acids could compete in biological assays, or metal ions could affect enzyme kinetics.

    • Troubleshooting Step: Verify the purity of your this compound reagent using an appropriate analytical method, such as HPLC. Compare the results against the Certificate of Analysis provided by the manufacturer.

  • Possible Cause 2: Reagent Degradation. this compound in solution can degrade over time, especially if not stored properly.[10][11]

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If you must store solutions, keep them at low temperatures (-20°C or -80°C) and for a limited time.[10] Perform a stability study under your experimental conditions if you suspect degradation.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: this compound has a defined solubility in water. Attempting to create a solution with a concentration exceeding its solubility limit will result in undissolved solid.

    • Troubleshooting Step: Consult the manufacturer's specifications for the solubility of your this compound reagent. Ensure you are not exceeding this limit. Gentle heating and stirring can aid dissolution, but avoid excessive heat which could promote degradation.

Issue 3: Observed microbial growth in this compound solutions.

  • Possible Cause: this compound solutions, especially at neutral pH, can be susceptible to microbial contamination.

    • Troubleshooting Step: Prepare solutions using sterile water and under aseptic conditions if your application is sensitive to microbial contamination. Consider filter-sterilizing the solution through a 0.22 µm filter. Store solutions at 4°C for short-term use, but for longer storage, freezing is recommended.[10]

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Assay99.0% to 101.0%Titration or HPLC
AppearanceWhite crystalline powderVisual Inspection
SolubilitySoluble in waterVisual Inspection
Specific Optical Rotation-27.6° to -29.0°Polarimetry
Loss on DryingNot more than 0.20%Gravimetry
Residue on IgnitionNot more than 0.10%Gravimetry
Chloride (Cl)Not more than 0.020%Limit Test
Sulfate (SO₄)Not more than 0.020%Limit Test
Ammonium (NH₄)Not more than 0.02%Limit Test
Iron (Fe)Not more than 10 ppmLimit Test
Heavy Metals (as Pb)Not more than 10 ppmLimit Test

Note: Specifications can vary slightly between different pharmacopeias and manufacturers.[1][3]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and identifying other amino acid impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of sodium phosphate in HPLC-grade water, and adjust the pH to 7.8 with sodium hydroxide. Filter and degas.

    • Mobile Phase B: A mixture of acetonitrile, methanol, and water (e.g., 45:45:10, v/v/v). Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade water to create a stock solution.

    • Prepare a series of working standards by diluting the stock solution to various concentrations.

  • Sample Preparation:

    • Accurately weigh the this compound reagent to be tested and dissolve it in HPLC-grade water to a concentration within the range of the working standards.

  • Derivatization (Pre-column):

    • This step is often necessary to allow for UV or fluorescence detection of amino acids. A common derivatizing agent is o-phthalaldehyde (OPA).

    • Mix a specific volume of the standard or sample solution with a borate buffer and the OPA reagent. Allow the reaction to proceed for a set amount of time at room temperature.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Detection: UV detector at 338 nm or a fluorescence detector with excitation at 340 nm and emission at 450 nm.

    • Injection Volume: 10 - 20 µL.

    • Gradient Elution: A gradient program is used to separate the amino acids, starting with a low percentage of Mobile Phase B and gradually increasing it.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

    • Identify and quantify any impurity peaks by comparing their retention times to known standards of other amino acids.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Weigh this compound Sample & Standard dissolve Dissolve in HPLC-grade Water start->dissolve derivatize Derivatize with OPA Reagent dissolve->derivatize inject Inject onto C18 Column derivatize->inject separate Gradient Elution Separation inject->separate detect UV or Fluorescence Detection separate->detect identify Identify Peaks by Retention Time detect->identify quantify Quantify using Standard Curve identify->quantify report Report Purity & Impurity Profile quantify->report

Caption: Workflow for this compound purity analysis by HPLC.

degradation_pathways cluster_dehydrogenase Threonine Dehydrogenase Pathway cluster_deaminase Threonine Deaminase Pathway l_threonine This compound ketobutyrate 2-Amino-3-ketobutyrate l_threonine->ketobutyrate This compound 3-dehydrogenase alpha_ketobutyrate α-Ketobutyrate l_threonine->alpha_ketobutyrate Threonine deaminase glycine Glycine ketobutyrate->glycine acetyl_coa Acetyl-CoA ketobutyrate->acetyl_coa propionyl_coa Propionyl-CoA alpha_ketobutyrate->propionyl_coa

Caption: Major degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Enzymatic and Chromatographic Assays for L-Threonine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of L-Threonine, an essential amino acid, is fundamental in diverse research fields, including drug development, nutritional science, and metabolic studies. The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of two primary techniques for this compound quantification: enzymatic assays and chromatographic assays, specifically High-Performance Liquid Chromatography (HPLC). We present an objective comparison of their performance characteristics, supported by detailed experimental protocols, to assist researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Analytical Methods

The selection of an analytical technique for this compound quantification is often a balance between specificity, sensitivity, sample throughput, and the complexity of the sample matrix. Enzymatic assays are renowned for their high specificity to this compound, while chromatographic methods offer versatility and are often used as a reference method.

ParameterEnzymatic AssayChromatographic Assay (HPLC)
Principle Specific enzymatic conversion of this compound, leading to a measurable product (e.g., NADH).[1]Separation based on the differential partitioning of the analyte between a mobile and a stationary phase, often with chemical derivatization for detection.[1]
Specificity Very high for the specific this compound enantiomer.[1]Good; can be improved with mass spectrometry (MS) detection.[1]
Derivatization Not required.[1]Often required (pre- or post-column) to enhance UV or fluorescence detection.[1][2]
Linearity (R²) Typically linear over a specific concentration range (e.g., 10 to 3,000 µM).[1][3]Excellent, generally >0.99.[1] A validated method for this compound reported a range of 50-200 µg/mL.[4][5]
Accuracy (% Recovery) High due to specificity; a recovery rate of 99.5% has been reported.[3]Good; reported ranges for amino acids are between 87.18% and 118.08%.[1] A specific method for this compound showed recoveries of 97.91% to 101.11%.[4][5]
Precision (%RSD) Generally low Relative Standard Deviation (RSD).[1]Good; intra- and inter-day precision for amino acids is typically <15%.[1] A specific method reported an RSD between 0.28% and 1.92%.[4][5]
Limit of Detection (LOD) Dependent on enzyme kinetics; can be as low as 2 µM.[1][6]Method-dependent; a reported HPLC-UV method for Threonine had an LOD of 0.55 µg/mL.[2]
Limit of Quantification (LOQ) Dependent on enzyme kinetics and detection method.[1]Method-dependent; a reported HPLC-UV method for Threonine had an LOQ of 1.6 µg/mL.[2]
Sample Throughput High, especially when adapted to a microplate format.[1]Moderate to high, dependent on run time and automation.[1]
Instrumentation Cost Low to moderate (requires a spectrophotometer or microplate reader).[1]Moderate to high (requires a full HPLC system).[1]
Primary Advantage High specificity and ideal for high-throughput screening.[1]Versatility with various detection methods and well-established as a reference technique.[1]
Primary Disadvantage Potential for interference from matrix components affecting enzyme activity.Derivatization can add complexity and potential for variability.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for each technique.

Enzymatic Assay Protocol using this compound Dehydrogenase (TDH)

This assay is highly specific for this compound and is based on the NAD+-dependent oxidation of this compound to 2-amino-3-oxobutyrate. The concurrent reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm.[1][3]

Materials and Reagents:

  • This compound Dehydrogenase (TDH) from a suitable source (e.g., Cupriavidus necator).[1][3]

  • Nicotinamide adenine dinucleotide (NAD+) solution (e.g., 2.5 mM).[3]

  • Buffer solution (e.g., 100 mM Glycine-KCl-KOH buffer, pH 10.0).[3]

  • This compound standard solutions (e.g., 0-3000 µM).[3]

  • Deproteinized samples (e.g., via ultrafiltration).[3]

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure (Microplate Assay):

  • Sample Preparation: Prepare this compound standards in the appropriate concentration range. Deproteinize biological samples using ultrafiltration to prevent interference.[3]

  • Reaction Setup: In a 96-well microplate, add the deproteinized sample or standard solution.

  • Reagent Addition: Add the buffer solution and NAD+ solution to each well.[3]

  • Reaction Initiation: Initiate the reaction by adding the this compound Dehydrogenase solution to each well. The total reaction volume is typically 200 µL.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed time interval (e.g., 10-30 minutes).[1][3]

  • Measurement: Measure the end-point absorbance at 340 nm. The change in absorbance is proportional to the this compound concentration.[3]

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Use the linear regression equation from the standard curve to determine the this compound concentration in the unknown samples.

Chromatographic Assay Protocol (HPLC with Pre-column Derivatization)

This method involves the pre-column derivatization of this compound with o-Phthalaldehyde (OPA) to form a fluorescent product, which is then separated by reversed-phase HPLC and quantified.[2][7]

Materials and Reagents:

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: Buffer solution (e.g., sodium acetate).[2]

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).[2]

  • Derivatizing Reagent: o-Phthalaldehyde (OPA) solution.

  • This compound standard solutions.

  • 0.1 M HCl for sample dilution.

Procedure:

  • Sample Preparation:

    • For total this compound analysis in protein-containing samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 20 hours).[1]

    • Prepare a standard solution of this compound in a suitable solvent like 0.1 M HCl.[2]

  • Derivatization:

    • In an autosampler vial or microcentrifuge tube, mix a known volume of the sample or standard with the OPA derivatizing reagent.[2]

    • Allow the reaction to proceed for a specific, controlled time (e.g., 1-2 minutes) at room temperature.[2] Note that OPA derivatives can have limited stability.[7]

  • Chromatographic Analysis:

    • Inject the derivatized sample into the HPLC system immediately after derivatization.[2]

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.[2]

      • Mobile Phase: Use a gradient elution program with Mobile Phases A and B to achieve separation.[2]

      • Flow Rate: Typically 1.0 - 2.0 mL/min.[2][7]

      • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm) or UV detector (e.g., 338 nm).[2]

  • Data Analysis:

    • Identify the this compound derivative peak based on its retention time compared to the standard.

    • Quantify the concentration based on the peak area relative to a calibration curve generated from the this compound standards.

Methodology and Workflow Diagrams

To better illustrate the logical flow of a comparative validation study and the principles of each assay, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Enzymatic Assay cluster_2 Chromatographic Assay (HPLC) cluster_3 Data Analysis Sample Test Sample Prep Homogenization & Deproteinization Sample->Prep Enzyme_Assay TDH Enzyme Reaction (Microplate) Prep->Enzyme_Assay Deriv OPA Derivatization Prep->Deriv Enzyme_Read Absorbance Reading (340 nm) Enzyme_Assay->Enzyme_Read Compare Compare Results: Accuracy, Precision, Linearity Enzyme_Read->Compare HPLC_Sep HPLC Separation (C18 Column) Deriv->HPLC_Sep HPLC_Detect Fluorescence Detection HPLC_Sep->HPLC_Detect HPLC_Detect->Compare

Caption: Cross-validation workflow for analytical methods.

G cluster_reactants Reactants cluster_products Products L_Threonine This compound Enzyme This compound Dehydrogenase (TDH) L_Threonine->Enzyme NAD NAD+ NAD->Enzyme Product 2-Amino-3-oxobutyrate NADH NADH (Measured at 340 nm) Measurement Absorbance Reader NADH->Measurement Spectrophotometric Detection Enzyme->Product Enzyme->NADH

Caption: Principle of the this compound Dehydrogenase enzymatic assay.

G A 1. Sample Preparation (e.g., Hydrolysis) B 2. Pre-column Derivatization (e.g., with OPA) A->B C 3. HPLC Injection B->C D 4. Chromatographic Separation (Reversed-Phase C18 Column) C->D E 5. Detection (UV or Fluorescence) D->E F 6. Data Analysis (Peak Integration & Quantification) E->F

Caption: General experimental workflow for HPLC analysis.

References

L-Threonine's Role in mTOR Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of individual amino acids in activating the mechanistic target of rapamycin (mTOR) signaling pathway is critical for developing targeted therapeutic strategies. This guide provides an objective comparison of L-Threonine's role in mTOR activation against other key amino acids, supported by experimental data and detailed protocols.

This compound, an essential amino acid, plays a distinct and crucial role in the activation of the mTORC1 signaling pathway. Unlike the potent and direct activation induced by branched-chain amino acids such as L-Leucine, this compound primarily functions as a "priming" agent. This priming step is a prerequisite for the subsequent robust activation of mTORC1 by "activating" amino acids.[1] This guide will delve into the experimental evidence validating this unique role, compare its effects with other amino acids, and provide detailed experimental protocols for researchers to investigate these mechanisms further.

Comparative Analysis of mTORC1 Activation

Experimental evidence indicates that amino acids can be broadly categorized into two groups concerning mTORC1 activation: "priming" and "activating". This compound falls into the priming category, which includes other amino acids like L-Asparagine, L-Glutamine, and L-Serine. The primary "activating" amino acid is L-Leucine.[1]

The priming step prepares the mTORC1 complex to be receptive to activating signals. Without this priming, the subsequent stimulation by activating amino acids is significantly blunted. The following table summarizes quantitative data from studies investigating the effects of different amino acids on the phosphorylation of key mTORC1 downstream targets.

Treatment Condition Target Protein Fold Change in Phosphorylation (Relative to Control) Cell Type/System
L-Leucine (Activating Amino Acid) p-mTOR (Ser2448)~2.5-fold increaseL6 Myoblasts
p-p70S6K1 (Thr389)~2.0-fold increaseHuman Myotubes
This compound (Priming Amino Acid) p-mTOR, p-p70S6K, p-4E-BP1Time-dependent increaseMouse Embryonic Stem Cells
This compound (High Concentration) p-mTORDecreased activityHuman Cerebral Organoids
Priming with this compound followed by L-Leucine p-S6K (Thr389)Synergistic increase (data relative to primed and activated state)HeLa Cells

Note: Direct fold-change comparisons for this compound alone are not as readily available as for L-Leucine, reflecting its primary role as a priming agent rather than a potent direct activator. The effect of this compound can also be context-dependent, with high concentrations showing inhibitory effects in certain models.

Signaling Pathways and Experimental Workflows

The activation of mTORC1 by amino acids is a complex process involving the translocation of mTORC1 to the lysosomal surface. This compound, as a priming amino acid, facilitates this process, allowing for subsequent activation by L-Leucine.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Amino Acids Amino Acids This compound (Priming) This compound (Priming) mTORC1 mTORC1 This compound (Priming)->mTORC1 Primes L-Leucine (Activating) L-Leucine (Activating) Rheb Rheb L-Leucine (Activating)->Rheb Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Rheb->mTORC1 Activates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Diagram 1: mTORC1 signaling pathway highlighting the roles of this compound and L-Leucine.

A typical experimental workflow to validate the role of this compound in mTOR signaling involves cell culture, amino acid starvation and stimulation, followed by protein extraction and Western blot analysis.

Experimental_Workflow start Cell Culture (e.g., HEK293, HeLa, or specific cell line of interest) starvation Amino Acid Starvation (Incubate in amino acid-free medium) start->starvation stimulation Amino Acid Stimulation (Add this compound, L-Leucine, or combination) starvation->stimulation lysis Cell Lysis (Protein Extraction) stimulation->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification western_blot Western Blot Analysis (p-p70S6K, p-4E-BP1, total proteins) quantification->western_blot analysis Densitometry and Data Analysis (Quantify band intensities) western_blot->analysis end Conclusion analysis->end

Diagram 2: Experimental workflow for validating this compound's role in mTOR signaling.

Experimental Protocols

Protocol 1: Amino Acid Starvation and Stimulation

This protocol is designed to assess the effect of specific amino acids on the mTORC1 pathway.

Materials:

  • Complete cell culture medium

  • Amino acid-free medium (e.g., DMEM without amino acids)

  • This compound solution (sterile, stock solution)

  • L-Leucine solution (sterile, stock solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to 70-80% confluency in complete medium.

  • Aspirate the complete medium and wash the cells twice with sterile PBS.

  • Incubate the cells in amino acid-free medium for 1-2 hours to induce amino acid starvation and downregulate mTORC1 activity.

  • For "priming" experiments, add this compound to the amino acid-free medium at the desired concentration (e.g., physiological or higher) and incubate for 30-60 minutes.

  • Following the priming step (or directly after starvation for single amino acid stimulation), add the "activating" amino acid, L-Leucine, at the desired concentration.

  • For single stimulation, add only this compound or L-Leucine to the starved cells.

  • Incubate for the desired time points (e.g., 15, 30, 60 minutes).

  • Immediately after incubation, place the culture plates on ice and proceed to cell lysis for Western blot analysis.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol details the steps for detecting the phosphorylation status of key mTORC1 downstream targets.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After amino acid stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control like β-actin.

Conclusion

The available evidence strongly supports a model where this compound functions as a crucial "priming" agent in the amino acid-mediated activation of the mTORC1 signaling pathway. Its role is distinct from that of "activating" amino acids like L-Leucine, which deliver the primary activating signal. For researchers in cell signaling and drug development, understanding this two-step activation mechanism is paramount. The provided experimental protocols offer a robust framework for further dissecting the intricate roles of individual amino acids in mTOR signaling and for identifying potential therapeutic targets within this critical cellular pathway. Further quantitative studies directly comparing the individual effects of a wider range of amino acids will be invaluable in refining our understanding of this complex regulatory network.

References

L-Threonine vs. Branched-Chain Amino Acids: A Comparative Guide to Their Roles in Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of muscle protein synthesis (MPS) is a complex process fundamental to muscle maintenance, growth, and repair. Among the key nutritional regulators of MPS are the essential amino acids (EAAs), which must be obtained from the diet.[1] Within this group, the branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — have garnered significant attention for their purported anabolic properties. L-Threonine, another essential amino acid, is also indispensable for protein synthesis, yet its specific regulatory role in muscle tissue is less frequently highlighted. This guide provides an objective comparison of this compound and BCAAs in the context of muscle protein synthesis, supported by experimental data and detailed methodologies, to inform research and development in nutrition and therapeutics.

Branched-Chain Amino Acids (BCAAs) and Muscle Protein Synthesis

BCAAs, and particularly leucine, are recognized for their dual function in muscle metabolism: they serve as substrates for the synthesis of new proteins and as signaling molecules that initiate the MPS cascade.[1]

Mechanism of Action: The mTORC1 Signaling Pathway

The primary mechanism by which BCAAs, especially leucine, stimulate muscle protein synthesis is through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] mTORC1 is a central kinase that regulates cell growth and proliferation in response to various stimuli, including nutrients and growth factors. Leucine acts as a key signaling molecule that, through a series of intracellular protein interactions, activates mTORC1. Activated mTORC1 then phosphorylates downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to enhance the translation of messenger RNA (mRNA) into protein.[2]

BCAA_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell BCAAs BCAAs (Leucine) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Translation Translation Initiation (Protein Synthesis) S6K1->Translation eIF4E_BP1->Translation Inhibits

Caption: BCAA (Leucine) signaling to mTORC1 to initiate muscle protein synthesis.

Quantitative Data on BCAA Supplementation and Muscle Protein Synthesis

Several studies have quantified the impact of BCAA supplementation on MPS. The data consistently show that while BCAAs can stimulate MPS, their effect is transient and ultimately limited by the availability of the other essential amino acids.

StudyInterventionOutcome
Jackman et al. (2017)5.6 g BCAAs post-resistance exercise22% greater muscle protein synthesis rate compared to placebo over 4 hours.
Wolfe (2017) - ReviewIntravenous BCAA infusionDecreased muscle protein synthesis and breakdown, indicating reduced muscle protein turnover.
Moberg et al. (2016)Leucine vs. BCAAs vs. EAAs post-exercisemTORC1 activation is potentiated by the presence of all BCAAs and further enhanced by all EAAs.
Experimental Protocol: Jackman et al. (2017)
  • Objective: To determine the response of myofibrillar protein synthesis to the ingestion of BCAAs alone after a bout of resistance exercise in humans.

  • Participants: Ten young, resistance-trained men.

  • Design: A randomized, double-blind, placebo-controlled crossover study.

  • Protocol:

    • Participants performed a bout of resistance exercise (leg press and leg extension).

    • Immediately post-exercise, participants ingested either 5.6 g of BCAAs (in a 2:1:1 leucine:isoleucine:valine ratio) dissolved in water or a placebo (flavored water).

    • A primed, continuous infusion of L-[ring-¹³C₆]phenylalanine was administered to measure the rate of muscle protein synthesis.

    • Muscle biopsies were obtained from the vastus lateralis at rest and at 1, 2, and 4 hours post-exercise.

  • Primary Outcome Measure: Myofibrillar protein fractional synthetic rate (FSR).

This compound and Muscle Protein Synthesis

This compound is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained through diet. Its primary and undisputed role in muscle protein synthesis is as a fundamental building block for new proteins.

Role as an Essential Amino Acid

For muscle protein synthesis to occur, all nine essential amino acids must be available in adequate amounts. A deficiency in any single EAA, including this compound, will halt protein synthesis. Therefore, this compound is absolutely necessary for the formation of muscle tissue.

Evidence from Essential Amino Acid (EAA) Mixture Studies

While direct studies on the independent signaling effects of this compound on human muscle protein synthesis are lacking, its importance is highlighted by its inclusion in EAA formulations that have been shown to effectively stimulate MPS, particularly in older adults who may exhibit anabolic resistance.

StudyEAA Mixture Composition (per dose)Outcome
Katsanos et al. (2006)6.7 g EAAs with 26% Leucine. Included this compound.Stimulated muscle protein synthesis in older individuals more effectively than whey protein.
Dillon et al. (2009)7.5 g EAAs twice daily. Included 1.10 g this compound per dose.Increased lean body mass and basal muscle protein synthesis in older women over 3 months.[3]
Børsheim et al. (2002)6 g EAAs. Included this compound.Stimulated net muscle protein balance in healthy young and elderly individuals.
Signaling Potential of this compound

Research in non-human models suggests that this compound may have a role in regulating protein synthesis pathways. For instance, studies in fish have shown that dietary this compound can up-regulate the expression of genes in the Akt/mTOR signaling pathway.[4] However, it is crucial to note that these findings have not been replicated in human muscle, and the primary role of this compound in humans is currently understood to be as a substrate for protein synthesis.

Experimental Protocol: Dillon et al. (2009)
  • Objective: To determine if chronic EAA supplementation improves postabsorptive muscle protein fractional synthesis rate (FSR), lean body mass (LBM), and muscle strength in older women.[3]

  • Participants: Older women (average age 69).[3]

  • Design: A 3-month randomized, controlled trial.[3]

  • Protocol:

    • Participants were randomized to receive either a twice-daily supplement of 7.5 g of EAAs (containing 1.10 g of this compound per dose) or a non-nutritive placebo.[3]

    • Muscle protein synthesis was measured at baseline and after 3 months using a primed, constant infusion of L-[¹⁵N]phenylalanine.

    • Lean body mass was assessed using dual-energy X-ray absorptiometry (DEXA).

    • Muscle strength was measured using one-repetition maximum (1RM) testing.

  • Primary Outcome Measures: Change in basal muscle protein FSR, LBM, and muscle strength.[3]

Comparative Analysis and Conclusion

A direct comparison of the efficacy of this compound versus BCAAs for stimulating muscle protein synthesis is hampered by a lack of head-to-head clinical trials in humans. However, based on the available evidence, a clear distinction in their primary roles can be made.

  • BCAAs (Leucine): Act as primary signaling molecules that "turn on" the machinery for muscle protein synthesis via the mTORC1 pathway.

  • This compound: Serves as an essential building block, without which the synthesis of new proteins cannot proceed, regardless of the signaling activity.

The relationship can be conceptualized as BCAAs initiating the process, while a complete profile of all EAAs, including this compound, is necessary to sustain it.

Logical_Relationship cluster_stimulus Anabolic Stimulus cluster_process Muscle Protein Synthesis cluster_substrate Required Substrates BCAAs BCAAs (Leucine) Initiation Initiation of MPS (mTORC1 Activation) BCAAs->Initiation Triggers Elongation Sustained MPS (Protein Elongation) Initiation->Elongation Requires All_EAAs All Essential Amino Acids (including this compound and BCAAs) All_EAAs->Elongation Provides building blocks for

Caption: Logical relationship between BCAA signaling and the need for all EAAs.

For researchers and drug development professionals, the key takeaway is that focusing solely on BCAAs for promoting muscle anabolism is an incomplete strategy. While leucine is a potent activator of mTORC1, the absence of other EAAs, including this compound, will create a bottleneck, limiting the overall rate and duration of muscle protein synthesis. Future research should aim to elucidate any potential independent signaling roles of this compound and other individual essential amino acids in human skeletal muscle to refine nutritional and therapeutic strategies for combating muscle wasting and promoting muscle health.

References

Comparative Metabolomics of L-Threonine Supplementation in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of L-Threonine supplementation on two distinct, hypothetical cell line models: a "Normal Proliferating Cell Line" and a "Cancer Cell Line." The objective is to illustrate the differential metabolic reprogramming induced by an increased availability of this compound, supported by established biochemical pathways and detailed experimental protocols. The quantitative data presented is illustrative to highlight potential metabolic shifts and should be considered within the context of the provided experimental framework for validation in specific cell lines of interest.

Data Presentation: Comparative Metabolite Fold-Change Analysis

The following table summarizes the hypothetical fold-change in key intracellular metabolites following supplementation with 5 mM this compound for 24 hours. The data represents a plausible outcome based on the known metabolic differences between normal and cancerous cells, such as the Warburg effect and increased anabolic demands in cancer.

Metabolite ClassMetaboliteNormal Proliferating Cell Line (Fold Change)Cancer Cell Line (Fold Change)
Amino Acids This compound3.54.2
Glycine1.82.5
Serine1.21.5
TCA Cycle Intermediates Acetyl-CoA1.52.1
α-Ketobutyrate2.03.0
Propionyl-CoA1.72.8
Succinyl-CoA1.32.2
Glycolysis Pyruvate1.10.9
Pentose Phosphate Pathway Ribose-5-phosphate1.11.4
Nucleotides ATP1.21.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Culture and this compound Supplementation
  • Cell Lines: A normal proliferating cell line (e.g., human fibroblasts) and a cancer cell line (e.g., HeLa, a human cervical cancer cell line) are cultured.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Supplementation Protocol:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • The standard culture medium is removed, and cells are washed once with phosphate-buffered saline (PBS).

    • Cells are then incubated in a custom DMEM medium with either a physiological concentration of this compound (control) or supplemented with 5 mM this compound (treatment) for 24 hours.

Metabolite Extraction
  • Quenching Metabolism: After incubation, the medium is rapidly aspirated, and the cell monolayer is washed with 1 mL of ice-cold 0.9% NaCl solution.

  • Metabolite Extraction: 1 mL of ice-cold 80% methanol (-80°C) is added to each well. The plate is incubated at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Cell Lysis and Collection: The cells are scraped from the wells into the methanol solution. The cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: The supernatant containing the metabolites is transferred to a new tube and stored at -80°C until analysis.

LC-MS Based Metabolomics Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used.

  • Chromatographic Separation: Metabolites are separated on a reverse-phase C18 column.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.

  • Data Analysis: Raw data is processed using specialized software for peak detection, alignment, and integration. Metabolite identification is performed by matching the accurate mass and retention time to a standard library. Relative quantification is based on the integrated peak areas, normalized to the total protein content of the cell pellet.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Supplementation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells cell_growth Grow to 70-80% Confluency cell_seeding->cell_growth supplementation This compound Supplementation (24h) cell_growth->supplementation quenching Quench Metabolism supplementation->quenching extraction Extract with 80% Methanol quenching->extraction collection Collect Supernatant extraction->collection lcms LC-MS Analysis collection->lcms data_processing Data Processing lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

Caption: Experimental workflow for comparative metabolomics.

This compound Metabolic Pathways

threonine_metabolism cluster_pathway1 Threonine Dehydrogenase Pathway cluster_pathway2 Serine/Threonine Dehydratase Pathway Thr This compound AKB 2-Amino-3-ketobutyrate Thr->AKB TDH aKB α-Ketobutyrate Thr->aKB SDH Gly Glycine AKB->Gly AcCoA Acetyl-CoA AKB->AcCoA OneCarbon One-Carbon Metabolism Gly->OneCarbon TCA TCA Cycle AcCoA->TCA PropCoA Propionyl-CoA aKB->PropCoA SuccCoA Succinyl-CoA PropCoA->SuccCoA SuccCoA->TCA mtor_pathway AminoAcids This compound & other Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Validating L-Threonine Transporter Specificity: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods for validating the specificity of L-Threonine transporters. Understanding the specific mechanisms of this compound transport is crucial for various fields, including drug development, metabolic engineering, and neuroscience. This document outlines key experimental protocols and presents comparative data to aid in the selection of appropriate validation strategies.

Comparison of this compound Transporter Kinetics

The specificity of a transporter is primarily determined by its affinity (Km) and maximum transport velocity (Vmax) for its substrate compared to other potential substrates. The following table summarizes the kinetic parameters of several known and putative this compound transporters from both mammalian and bacterial systems.

Transporter SystemOrganism/Cell TypeSubstrateKm (mM)Vmax (relative units)Other Key Substrates/InhibitorsReference(s)
System ASC Human FibroblastsThis compound 0.05 High-affinity componentL-Alanine, L-Serine, L-Cysteine[1]
Human FibroblastsThis compound 3 Low-affinity componentMeAIB (inhibitor of System A)[1]
ASCT2 (SLC1A5) Rat Renal Apical Plasma MembraneL-Alanine~0.02-L-Serine, this compound, L-Cysteine, L-Glutamine[2]
CHO cellsL-Serine0.350 ± 0.060-L-Alanine, L-Glutamine[3][4]
LAT1 (SLC7A5) Xenopus OocytesL-Phenylalanine0.01422.88 pmol/oocyte/minLarge neutral amino acids (Leucine, Isoleucine, Valine)[5]
System L Human FibroblastsThis compound -Saturable, Na+-independentBCH (inhibitor)[1]
YifK (ThrP) Escherichia coliThis compound ~0.01 -L-Serine[6][7]
Escherichia coliL-Serine~0.0764.5x higher than for this compound-[7]
LIV-I Escherichia coliThis compound -Significant contributor to uptakeBranched-chain amino acids (Leucine, Isoleucine, Valine)[6]

Experimental Protocols

Accurate validation of this compound transporter specificity relies on robust and well-controlled in vitro assays. Below are detailed protocols for common methodologies.

Protocol 1: Radiolabeled Amino Acid Uptake Assay in Mammalian Cells

This protocol is a gold-standard method for quantifying the transport of a specific amino acid into cells.

Materials:

  • Mammalian cell line expressing the transporter of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled L-[¹⁴C]Threonine or L-[³H]Threonine

  • Unlabeled this compound and other competing amino acids

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Methodology:

  • Cell Seeding:

    • Seed the mammalian cells onto multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Uptake:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.

    • Add pre-warmed transport buffer to each well and incubate for a short period (e.g., 10-15 minutes) to equilibrate the cells.

  • Uptake Assay:

    • Prepare uptake solutions containing a fixed concentration of radiolabeled this compound and varying concentrations of either unlabeled this compound (for determining Km and Vmax) or other potential competing amino acids (for specificity analysis).

    • Aspirate the equilibration buffer from the cells.

    • Initiate the transport by adding the uptake solution to each well.

    • Incubate for a predetermined time (e.g., 1-10 minutes) at the desired temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • To stop the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabeled substrate.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well or to the cell number.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For competition assays, compare the uptake of radiolabeled this compound in the presence and absence of competing amino acids.

Protocol 2: Transporter Activity Assay in Proteoliposomes

This method involves reconstituting the purified transporter protein into artificial lipid vesicles, allowing for the study of transport in a controlled, cell-free environment.

Materials:

  • Purified this compound transporter protein

  • Lipids (e.g., E. coli polar lipids or a defined mixture of synthetic lipids)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM) or octylglucoside)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Internal buffer (for encapsulation within liposomes)

  • External transport buffer

  • Radiolabeled L-[¹⁴C]Threonine or L-[³H]Threonine

  • Unlabeled this compound and other amino acids

  • Filtration apparatus with appropriate membrane filters (e.g., 0.22 µm pore size)

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by drying the lipids from a chloroform solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film with the internal buffer to form multilamellar vesicles (MLVs).

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Reconstitution of the Transporter:

    • Solubilize the purified transporter protein in a detergent-containing buffer.

    • Mix the solubilized transporter with the prepared LUVs at a specific lipid-to-protein ratio.

    • Remove the detergent gradually using Bio-Beads or dialysis to allow the transporter to insert into the liposome bilayer, forming proteoliposomes.

  • Transport Assay:

    • Separate the proteoliposomes from unincorporated protein and external buffer by size-exclusion chromatography or ultracentrifugation.

    • Resuspend the proteoliposomes in the external transport buffer.

    • Initiate the transport by adding radiolabeled this compound to the external buffer.

    • At various time points, take aliquots of the reaction mixture and immediately filter them through a membrane filter to separate the proteoliposomes from the external medium.

    • Wash the filter rapidly with ice-cold external buffer to remove any non-transported substrate.

  • Quantification and Analysis:

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

    • Plot the amount of transported substrate over time to determine the initial rate of transport.

    • Perform kinetic and competition experiments as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Transporter Specificity Validation

G cluster_analysis Data Analysis cell_culture Cell Culture/ Transporter Expression kinetic_assay Kinetic Assay (Varying [this compound]) cell_culture->kinetic_assay competition_assay Competition Assay (+ Other Amino Acids) cell_culture->competition_assay proteoliposome_prep Proteoliposome Preparation proteoliposome_prep->kinetic_assay proteoliposome_prep->competition_assay data_quant Quantification (e.g., Scintillation Counting) kinetic_assay->data_quant competition_assay->data_quant kinetic_params Determine Km & Vmax data_quant->kinetic_params specificity Assess Substrate Specificity data_quant->specificity

Caption: Workflow for in vitro validation of this compound transporter specificity.

Generalized Amino Acid Transporter Mechanism

G cluster_membrane Cell Membrane T_out Transporter (Outward-facing) T_bound Transporter-Substrate Complex T_out->T_bound 2. Conformational   Change T_in Transporter (Inward-facing) T_bound->T_in 3. Translocation T_in->T_out 5. Reset Intracellular Intracellular Space Substrate_in This compound T_in->Substrate_in 4. Release Extracellular Extracellular Space Substrate_out This compound Substrate_out->T_out 1. Binding

Caption: A simplified model of a facilitated diffusion amino acid transporter mechanism.

References

A comparative study of L-Threonine's effect on intestinal barrier function in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Threonine, an essential amino acid, plays a pivotal role in maintaining intestinal barrier integrity across various animal species. Its influence extends from bolstering the mucosal layer to modulating complex signaling pathways that govern gut health. This guide provides a comparative analysis of this compound's effects on intestinal barrier function in key animal models—poultry, swine, rodents, and fish—supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound supplementation on intestinal barrier function in different animal models.

Table 1: Effects of this compound on Intestinal Morphology
Animal ModelThis compound Dosage/LevelVillus HeightCrypt DepthVillus Height:Crypt Depth RatioReference
Poultry (Broiler) 0.75% of diet in heat-stressed broilersIncreasedNo significant effectIncreased[1]
Poultry (Broiler) Supplementation to reverse LPS-induced damageIncreased (Jejunum)No significant effectIncreased (Jejunum)[2]
Swine (Nursery Pigs) 115% of NRC (2012) requirementNo significant effectNo significant effectNo significant effect[3]
Fish (Jian Carp) 7.4–25.2 g/kg dietIncreasedNot specifiedNot specified[4]
Table 2: Effects of this compound on Mucin Production and Goblet Cell Density
Animal ModelThis compound Dosage/LevelMucin Gene Expression (e.g., MUC2)Goblet Cell Density/NumberFecal/Intestinal Mucin ContentReference
Poultry (Broiler) Supplementation to reverse LPS-induced damageNormalized MUC2 mRNA expressionIncreased (Ileum)Not specified[2]
Swine (Pigs) Deficiency (0.37%) or Excess (1.11%)ReducedNot specifiedReduced intestinal mucosal protein and mucins[5]
Swine (Pigs) High Fiber Diet + Thr SupplementationTendency for increased MUC2 expressionIncreasedIncreased[6]
Rodents (Mice) DSS-induced colitis model with Thr supplementationAltered mucin-encoding gene expressionAltered goblet cell countsNot specified[7]
Table 3: Effects of this compound on Tight Junction Protein Expression

| Animal Model | this compound Dosage/Level | Key Tight Junction Proteins | Method of Measurement | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Poultry (Broiler) | Supplementation with LPS challenge | Claudin-3, Zonula occludens-1 (ZO-1) | mRNA expression | Normalized expression levels |[2] | | Swine (Nursery Pigs) | 115% of NRC (2012) requirement | Occludin | Gene expression | Upregulated |[3] |

Table 4: Effects of this compound on Immune Response

| Animal Model | this compound Dosage/Level | Immune Parameter | Outcome | Reference | | :--- | :--- | :--- | :--- | | Poultry (Broiler) | Supplementation with LPS challenge | Pro-inflammatory cytokines (IL-1β, IFN-γ, TNF-α) | Reduced concentrations in serum, spleen, and intestinal mucosa |[2] | | Poultry | General supplementation | Immunoglobulin A (IgA) | Enhances synthesis |[8] | | Swine (Starter Pigs) | 0.90% vs. 0.85% | Serum IgG | Increased |[9] | | Swine (Weanling Pigs) | 0.66% true ileal digestible threonine | Intestinal mucosa IgG and IgA | Increased |[9] | | Porcine Intestinal Epithelial Cells (IPEC-J2) | 1 mM for 24h | β-defensins (pBD-1, pBD-2, pBD-3) | Significantly increased expression |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly employed in studies investigating the effects of this compound on intestinal barrier function.

Animal Models and Dietary Supplementation
  • Animals: Specific pathogen-free (SPF) animals of a defined age and weight are typically used (e.g., 1-day-old broiler chicks, weaned piglets, adult mice).

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

  • Dietary Groups:

    • Control Group: Fed a basal diet meeting standard nutritional requirements.

    • Treatment Groups: Fed the basal diet supplemented with varying levels of this compound.

    • Challenge Groups: In some studies, animals are challenged with pathogens (e.g., E. coli, Salmonella Typhimurium) or inflammatory agents (e.g., lipopolysaccharide - LPS) to induce intestinal barrier dysfunction.[2][6]

  • Duration: The experimental period varies depending on the animal model and study objectives, typically ranging from a few days to several weeks.

Intestinal Morphology Analysis (Histology)
  • Sample Collection: Segments of the small intestine (duodenum, jejunum, ileum) and large intestine are collected.

  • Fixation: Samples are fixed in 10% neutral buffered formalin.

  • Processing: Fixed tissues are dehydrated, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology or with specific stains like Alcian Blue/Periodic acid-Schiff (PAS) to identify goblet cells and mucins.

  • Measurement: Villus height and crypt depth are measured using a light microscope equipped with an imaging system. At least 10 well-oriented villi and their associated crypts are measured per sample.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is extracted from intestinal mucosal scrapings using commercial kits.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target genes (e.g., MUC2, occludin, claudins, cytokines) are quantified using qPCR with specific primers. A housekeeping gene (e.g., β-actin, GAPDH) is used for normalization.

Intestinal Permeability Assay
  • In vivo: Animals are orally gavaged with a marker molecule, such as fluorescein isothiocyanate-dextran (FITC-dextran). After a specific time, blood is collected, and the concentration of FITC-dextran in the serum is measured using a fluorometer. Higher concentrations indicate increased intestinal permeability.

  • Ussing Chamber (ex vivo): Intestinal segments are mounted in an Ussing chamber, and the transepithelial electrical resistance (TEER) is measured. A lower TEER value is indicative of increased permeability.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound influences intestinal barrier function through intricate signaling pathways. The diagrams below illustrate key mechanisms.

L_Threonine_Mucin_Synthesis This compound This compound Intestinal Epithelial Cells Intestinal Epithelial Cells This compound->Intestinal Epithelial Cells Uptake Mucin Synthesis Mucin Synthesis Intestinal Epithelial Cells->Mucin Synthesis Primary substrate Mucus Layer Mucus Layer Mucin Synthesis->Mucus Layer Formation Intestinal Barrier Intestinal Barrier Mucus Layer->Intestinal Barrier Strengthens

Caption: this compound's role in mucin synthesis and strengthening the intestinal barrier.

L_Threonine_NFkB_Pathway cluster_cell Porcine Intestinal Epithelial Cell This compound This compound SIRT1 SIRT1 This compound->SIRT1 Suppresses expression NF-kB (p65) NF-kB (p65) This compound->NF-kB (p65) Activates pathway SIRT1->NF-kB (p65) Deacetylates (inhibits) Acetylated p65 Acetylated p65 NF-kB (p65)->Acetylated p65 Acetylation p65 Translocation to Nucleus p65 Translocation to Nucleus Acetylated p65->p65 Translocation to Nucleus β-defensin Expression β-defensin Expression p65 Translocation to Nucleus->β-defensin Expression Upregulates

Caption: this compound enhances β-defensin expression via the NF-κB pathway.[10]

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_analysis Analyses Animal Model Selection Animal Model Selection Diet Formulation & Acclimation Diet Formulation & Acclimation Animal Model Selection->Diet Formulation & Acclimation Experimental Treatment Experimental Treatment Diet Formulation & Acclimation->Experimental Treatment Challenge (optional) Challenge (optional) Experimental Treatment->Challenge (optional) Sample Collection Sample Collection Experimental Treatment->Sample Collection Challenge (optional)->Sample Collection Intestinal Morphology Intestinal Morphology Sample Collection->Intestinal Morphology Gene Expression Gene Expression Sample Collection->Gene Expression Protein Expression Protein Expression Sample Collection->Protein Expression Microbiota Analysis Microbiota Analysis Sample Collection->Microbiota Analysis Data Analysis Data Analysis Intestinal Morphology->Data Analysis Gene Expression->Data Analysis Protein Expression->Data Analysis Microbiota Analysis->Data Analysis

Caption: General experimental workflow for this compound studies.

Concluding Remarks

The evidence across multiple animal models strongly supports the critical role of this compound in maintaining and enhancing intestinal barrier function. In poultry, this compound is crucial for gut morphology and immunity, particularly under stress conditions.[2][8][11] For swine, it is vital for modulating tight junction proteins and supporting gut integrity, which can prevent conditions like "leaky gut" syndrome.[8][12] While research in dedicated rodent models for intestinal barrier function is extensive, studies specifically focusing on this compound highlight its complex role in mucus production and inflammation, with effects being context-dependent.[7] In aquaculture, this compound is essential for growth, immune function, and intestinal health, contributing to overall productivity.[13][14][15]

The primary mechanism of action involves its role as a key component of mucin, the main protein in the protective mucus layer of the intestine.[8][16][17][18] Furthermore, this compound influences the expression of tight junction proteins and modulates immune responses, often mitigating inflammation.[2][3][10] The signaling pathways, such as the NF-κB pathway, are directly implicated in its immunomodulatory effects.[10]

For researchers and drug development professionals, understanding these comparative effects is crucial for designing effective nutritional strategies and therapeutic interventions aimed at improving gut health and integrity. Future research should focus on elucidating the dose-dependent effects of this compound in different disease models and further unraveling the intricate molecular mechanisms underlying its protective actions.

References

A Comparative Guide to L-Threonine Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of L-Threonine metabolic pathways across different species, with a focus on humans, rats, and the bacterium Escherichia coli. By presenting key enzymatic differences, quantitative data, and detailed experimental protocols, this document aims to support research and development activities in cellular metabolism, drug discovery, and nutritional science.

Introduction to this compound Metabolism

This compound is an essential amino acid for animals, meaning it cannot be synthesized de novo and must be obtained from the diet. It plays a crucial role as a building block for protein synthesis and serves as a precursor for other important biomolecules, including glycine and acetyl-CoA. The metabolic fate of this compound varies significantly across different species, primarily due to the presence and activity of different key enzymes. Understanding these differences is critical for translating findings from model organisms to humans and for developing targeted therapeutic strategies.

Key Metabolic Pathways of this compound

There are three primary pathways for this compound catabolism that show significant variation across species:

  • This compound Dehydrogenase (TDH) Pathway: This pathway converts this compound to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.

  • This compound Dehydratase (TDHT) Pathway (also known as Threonine Deaminase): This enzyme catalyzes the deamination of this compound to produce α-ketobutyrate and ammonia.

  • This compound Aldolase (TA) Pathway: This pathway involves the cleavage of this compound into glycine and acetaldehyde.

The relative importance of these pathways differs substantially between mammals and bacteria.

Cross-species Comparison of this compound Catabolism

SpeciesPrimary this compound Catabolic Pathway(s)Key EnzymesNotes
Human This compound Dehydratase PathwayThis compound Dehydratase (Serine Dehydratase)The this compound Dehydrogenase gene is an inactive pseudogene in humans, making this pathway a minor contributor to threonine degradation (7-11% of total catabolism)[1][2]. The dehydratase pathway is the major route.[1] The human liver this compound-L-serine dehydratase is an allosteric enzyme regulated by ATP and AMP.[3][4]
Rat This compound Dehydrogenase Pathway, this compound Dehydratase PathwayThis compound Dehydrogenase, this compound DehydrataseIn normally-fed rats, the this compound Dehydrogenase pathway is the major route of threonine degradation.[5] However, under different metabolic states, the this compound Dehydratase pathway can become the major catabolic route.[5] Two isoenzymes of serine/threonine dehydratase with different kinetic properties have been identified in rat liver.[6]
E. coli This compound Dehydrogenase Pathway, this compound Dehydratase Pathway, this compound Aldolase PathwayThis compound Dehydrogenase, this compound Dehydratase (biosynthetic and catabolic), this compound AldolaseE. coli possesses multiple pathways for this compound degradation, allowing for metabolic flexibility.[7] It has both a biosynthetic and a catabolic form of threonine dehydratase.[8]

Quantitative Comparison of Enzyme Kinetics

Directly comparable kinetic data for the key enzymes across these three species, determined under identical experimental conditions, is scarce in the literature. The following table summarizes available data from various studies. Researchers should interpret these values with caution due to potential variations in assay conditions.

EnzymeSpeciesKm for this compoundVmaxReference
This compound Dehydrogenase Chicken (liver mitochondria)8.4 mMNot specified[9]
This compound Dehydratase Human (liver)Allosteric kineticsInfluenced by ATP and AMP[3][4]
This compound Aldolase Rat (liver)Michaelis constants determinedNot specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is for the quantification of amino acids in cell culture media or plasma, and can be adapted for tissue homogenates.

Materials:

  • LC-MS/MS system (e.g., SCIEX QTRAP® 6500+ with ExionLC™ system)[3]

  • Reversed-phase column (e.g., Phenomenex Kinetex® F5, 150 mm x 2.1 mm, 2.6 µm)[3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Amino acid standards

  • Internal standards (stable isotope-labeled amino acids)

  • Acetonitrile

  • Formic acid

  • Methanol

  • Water (LC-MS grade)

Sample Preparation (Cell Culture Media): [3]

  • Dilute the cell culture medium 5-fold with a solution of 0.1% formic acid in 50% acetonitrile.

  • Centrifuge the diluted sample to pellet any precipitates.

  • Further dilute the supernatant 60-fold with 0.1% formic acid in water.

  • Transfer the final dilution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method: [3]

  • Column: Phenomenex Kinetex® F5 (150 mm x 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Flow Rate: 200 µL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient of Mobile Phase A and B to separate the amino acids of interest.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) in positive ion mode. Optimize MRM transitions for each amino acid and internal standard.

Data Analysis:

  • Generate a standard curve for each amino acid using the peak area ratios of the analyte to its corresponding internal standard.

  • Quantify the concentration of each amino acid in the samples by interpolating their peak area ratios from the standard curve.

This compound Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the production of NADH.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4

  • This compound solution (substrate)

  • NAD+ solution

  • Cell or tissue lysate

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • In a cuvette, mix the Assay Buffer, NAD+ solution, and the cell/tissue lysate.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the TDH activity.

Calculation:

Use the Beer-Lambert law (A = εbc) to calculate the rate of NADH formation, where ε for NADH at 340 nm is 6220 M-1cm-1.

This compound Dehydratase (TDHT) Activity Assay

This protocol is adapted from a method for detecting threonine deaminase activity in yeast cell lysates.[11]

Materials:

  • Spectrophotometer

  • Assay Buffer: 50 mM borate-KOH buffer, pH 8.3[8]

  • Pyridoxal 5'-phosphate (PLP) solution

  • This compound solution

  • Reagents for measuring 2-oxo acid production (e.g., a colorimetric method)[8]

  • Cell lysate

Procedure:

  • Prepare cell lysates from the desired species.

  • Set up a reaction mixture containing Assay Buffer, PLP, and the cell lysate.

  • Initiate the reaction by adding the this compound solution.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, stop the reaction and measure the amount of 2-ketobutyrate produced using a suitable colorimetric assay.[8]

This compound Aldolase (TA) Activity Assay

This assay measures the formation of acetaldehyde from the cleavage of this compound.

Materials:

  • HPLC system with a suitable column for separating acetaldehyde

  • Assay Buffer: e.g., phosphate buffer, pH 7.5-7.7[10]

  • This compound solution

  • Cell or tissue lysate

Procedure:

  • Prepare cell or tissue lysates.

  • Set up a reaction mixture containing the Assay Buffer and cell/tissue lysate.

  • Initiate the reaction by adding the this compound solution.

  • Incubate at a controlled temperature (e.g., 37°C).

  • At different time points, stop the reaction (e.g., by adding a quenching agent).

  • Analyze the reaction mixture by HPLC to quantify the amount of acetaldehyde produced.

Visualization of Metabolic Pathways and Workflows

To facilitate a clearer understanding of the complex relationships in this compound metabolism and the experimental procedures, the following diagrams are provided.

L_Threonine_Metabolism cluster_human Human cluster_rat Rat cluster_ecoli E. coli L-Threonine_H This compound TDHT_H This compound Dehydratase (Major) L-Threonine_H->TDHT_H TDH_H This compound Dehydrogenase (Minor, Pseudogene) L-Threonine_H->TDH_H alpha_Ketobutyrate_H α-Ketobutyrate TDHT_H->alpha_Ketobutyrate_H 2_Amino_3_ketobutyrate_H 2-Amino-3-ketobutyrate TDH_H->2_Amino_3_ketobutyrate_H Glycine_H Glycine 2_Amino_3_ketobutyrate_H->Glycine_H Acetyl_CoA_H Acetyl-CoA 2_Amino_3_ketobutyrate_H->Acetyl_CoA_H L-Threonine_R This compound TDH_R This compound Dehydrogenase (Major) L-Threonine_R->TDH_R TDHT_R This compound Dehydratase L-Threonine_R->TDHT_R 2_Amino_3_ketobutyrate_R 2-Amino-3-ketobutyrate TDH_R->2_Amino_3_ketobutyrate_R alpha_Ketobutyrate_R α-Ketobutyrate TDHT_R->alpha_Ketobutyrate_R Glycine_R Glycine 2_Amino_3_ketobutyrate_R->Glycine_R Acetyl_CoA_R Acetyl-CoA 2_Amino_3_ketobutyrate_R->Acetyl_CoA_R L-Threonine_E This compound TDH_E This compound Dehydrogenase L-Threonine_E->TDH_E TDHT_E This compound Dehydratase L-Threonine_E->TDHT_E TA_E This compound Aldolase L-Threonine_E->TA_E 2_Amino_3_ketobutyrate_E 2-Amino-3-ketobutyrate TDH_E->2_Amino_3_ketobutyrate_E alpha_Ketobutyrate_E α-Ketobutyrate TDHT_E->alpha_Ketobutyrate_E Acetaldehyde_E Acetaldehyde TA_E->Acetaldehyde_E Glycine_E2 Glycine TA_E->Glycine_E2 Glycine_E1 Glycine 2_Amino_3_ketobutyrate_E->Glycine_E1 Acetyl_CoA_E Acetyl-CoA 2_Amino_3_ketobutyrate_E->Acetyl_CoA_E

Figure 1. Comparative overview of the major this compound catabolic pathways in humans, rats, and E. coli.

LCMS_Workflow Sample Cell Culture Media / Plasma Dilution1 Dilute 5-fold with 0.1% FA in 50% ACN Sample->Dilution1 Centrifugation1 Centrifuge Dilution1->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Dilution2 Dilute 60-fold with 0.1% FA in Water Supernatant1->Dilution2 LCMS_Analysis LC-MS/MS Analysis Dilution2->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Figure 2. Workflow for the quantification of this compound and its metabolites using LC-MS/MS.

Enzyme_Assay_Workflow cluster_TDH TDH Assay cluster_TDHT TDHT Assay cluster_TA TA Assay Lysate_TDH Cell/Tissue Lysate Reaction_Mix_TDH Mix with Assay Buffer and NAD+ Lysate_TDH->Reaction_Mix_TDH Start_Reaction_TDH Add this compound Reaction_Mix_TDH->Start_Reaction_TDH Measure_TDH Monitor NADH production at 340 nm Start_Reaction_TDH->Measure_TDH Lysate_TDHT Cell Lysate Reaction_Mix_TDHT Mix with Assay Buffer and PLP Lysate_TDHT->Reaction_Mix_TDHT Start_Reaction_TDHT Add this compound Reaction_Mix_TDHT->Start_Reaction_TDHT Measure_TDHT Measure α-ketobutyrate production Start_Reaction_TDHT->Measure_TDHT Lysate_TA Cell/Tissue Lysate Reaction_Mix_TA Mix with Assay Buffer Lysate_TA->Reaction_Mix_TA Start_Reaction_TA Add this compound Reaction_Mix_TA->Start_Reaction_TA Measure_TA Quantify Acetaldehyde by HPLC Start_Reaction_TA->Measure_TA

Figure 3. General workflows for the enzymatic activity assays of the key this compound metabolizing enzymes.

References

L-Threonine as a Biomarker for Specific Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Threonine, an essential amino acid, plays a crucial role in various metabolic pathways. Alterations in its concentration can be indicative of underlying metabolic dysregulation, making it a candidate biomarker for certain inborn errors of metabolism (IEMs). This guide provides a comparative analysis of this compound against other biomarkers for the diagnosis and monitoring of specific metabolic disorders, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Biomarkers

The following tables summarize the quantitative data for this compound and alternative biomarkers in Propionic Acidemia, Nonketotic Hyperglycinemia, and Maple Syrup Urine Disease.

Propionic Acidemia (PA)

Propionic Acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of propionyl-CoA and its metabolites.[1] The catabolism of this compound is a source of propionyl-CoA, and therefore, its dietary intake is restricted in patients with PA.[2] While plasma this compound levels are monitored, other metabolites are considered more direct and reliable biomarkers for diagnosis and management.

BiomarkerFluidPatient PopulationConcentration Range (µmol/L)Control/Reference Range (µmol/L)Citation
This compound PlasmaPatients with PADecreased 72 - 185 (1Y to <13Y); 54 - 208 (>19Y)[3][4]
Propionylcarnitine (C3)Dried Blood SpotNewborns with PAElevated Not specified (used in newborn screening)[5]
Methylcitric AcidUrinePatients with PAElevated Not specified[6]
GlycinePlasmaPatients with PAElevated 176 - 398 (1Y to <13Y); 141 - 432 (>19Y)[4][5]

Note: While a specific quantitative range for this compound in PA patients was not found in the search results, multiple sources confirm its concentration is often decreased due to dietary restrictions.[3]

Nonketotic Hyperglycinemia (NKH)

Nonketotic Hyperglycinemia is an inherited disorder characterized by a defect in the glycine cleavage enzyme system, leading to the accumulation of glycine in the body, particularly in the brain.[7]

BiomarkerFluidPatient PopulationConcentration Range (µmol/L)Control/Reference Range (µmol/L)Citation
This compound CSFPatients with NKH80.6 ± 32.758.8 ± 19.9[8]
GlycineCSFPatients with NKH233 ± 1279.9 ± 3.4[8]
GlycinePlasmaPatients with NKHOften elevated but less diagnostic than CSF levelsVaries with age[9]
L-SerineCSFPatients with NKH52.6 ± 17.965.4 ± 14.1[8]
CSF/Plasma Glycine Ratio-Patients with NKHElevated (>0.08)<0.02[9]
Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an inborn error of metabolism affecting the breakdown of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[10]

BiomarkerFluidPatient PopulationConcentration Range (µmol/L)Control/Reference Range (µmol/L)Citation
This compound PlasmaPatients with MSUDGenerally within normal limits72 - 185 (1Y to <13Y); 54 - 208 (>19Y)[4]
LeucinePlasmaPatients with MSUDElevated (>400 can be neurotoxic)39 - 190 (4-12 months); Varies with age[11][12]
IsoleucinePlasmaPatients with MSUDElevated 9 - 93 (4-12 months); Varies with age[12]
ValinePlasmaPatients with MSUDElevated 71 - 282 (4-12 months); Varies with age[12]
Allo-isoleucinePlasmaPatients with MSUDElevated (>5 is pathognomonic)0.3 - 2.0

Experimental Protocols

Plasma Amino Acid Analysis by HPLC-MS/MS

This method is suitable for the quantification of this compound and other amino acids in plasma for the evaluation of Propionic Acidemia and Maple Syrup Urine Disease.

a. Sample Collection and Preparation:

  • Collect whole blood in a heparinized tube.

  • Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma to a clean microcentrifuge tube.

  • For protein precipitation, add 100 µL of 10% sulfosalicylic acid to 500 µL of plasma.

  • Vortex for 10 seconds and incubate at 4°C for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.[12]

b. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically around 0.5 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each amino acid.

  • Internal Standards: Stable isotope-labeled amino acids are used as internal standards to ensure accuracy.

Cerebrospinal Fluid (CSF) Amino Acid Analysis

This protocol is essential for the diagnosis of Nonketotic Hyperglycinemia by measuring this compound, glycine, and serine levels in the CSF.

a. Sample Collection:

  • CSF is collected via lumbar puncture by a trained medical professional.

  • It is crucial to collect a concurrent plasma sample for the calculation of the CSF/plasma glycine ratio.[5]

  • The CSF sample should be clear and colorless. Any blood contamination can invalidate the results.[5]

  • Immediately after collection, the CSF should be placed on ice and centrifuged to remove any cells.

  • The supernatant is then transferred to a clean tube and frozen at -20°C or lower until analysis.[5]

b. Analytical Method: The analytical procedure for CSF amino acids is similar to that of plasma, typically employing HPLC with pre-column derivatization followed by fluorescence or UV detection, or more commonly, LC-MS/MS for higher sensitivity and specificity. The sample preparation for CSF may not require a protein precipitation step if the protein content is low.

Mandatory Visualization

This compound Catabolism Pathway

This diagram illustrates the major metabolic pathways of this compound in humans.

L_Threonine_Catabolism L_Threonine This compound Threonine_Dehydratase Threonine Dehydratase L_Threonine->Threonine_Dehydratase Major pathway in humans Threonine_Aldolase Threonine Aldolase L_Threonine->Threonine_Aldolase Minor pathway Alpha_Ketobutyrate α-Ketobutyrate Threonine_Dehydratase->Alpha_Ketobutyrate Propionyl_CoA Propionyl-CoA Alpha_Ketobutyrate->Propionyl_CoA Glycine Glycine Threonine_Aldolase->Glycine Acetaldehyde Acetaldehyde Threonine_Aldolase->Acetaldehyde

Caption: Major metabolic pathways of this compound in humans.

Glycine Cleavage System and its Relation to Threonine

This diagram shows the core components of the Glycine Cleavage System (GCS), which is deficient in Nonketotic Hyperglycinemia, and its indirect relationship with this compound metabolism.

Glycine_Cleavage_System cluster_GCS Glycine Cleavage System (Mitochondrion) cluster_Threonine Threonine Metabolism (Cytosol) Glycine_in Glycine P_protein P-protein (GLDC) Glycine_in->P_protein Decarboxylation H_protein H-protein (GCSH) P_protein->H_protein Aminomethyl transfer CO2 CO2 P_protein->CO2 T_protein T-protein (AMT) NH3 NH3 T_protein->NH3 Methylene_THF 5,10-Methylene-THF T_protein->Methylene_THF H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein Regeneration L_protein->P_protein Regeneration L_Threonine This compound Threonine_Aldolase Threonine Aldolase L_Threonine->Threonine_Aldolase Glycine_out Glycine Glycine_out->Glycine_in Enters Mitochondrion Threonine_Aldolase->Glycine_out

Caption: The Glycine Cleavage System and its link to this compound metabolism.

References

Safety Operating Guide

Proper Disposal of L-Threonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of responsible research. This guide provides detailed procedures for the proper disposal of L-Threonine, catering to researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, adherence to institutional and local regulations is paramount.[1][2][3][4]

Initial Assessment and Waste Identification

The first crucial step in any chemical disposal procedure is to accurately identify the substance and its potential hazards.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound consistently indicates that it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1][2] It is not considered to be flammable, corrosive, reactive, or toxic.[1]

  • Check for Contamination: If the this compound waste is mixed with other chemicals, the entire mixture must be treated as hazardous waste. In such cases, the disposal procedure for the most hazardous component of the mixture must be followed.[1]

Disposal Procedures for Uncontaminated this compound

For pure, uncontaminated this compound, the following disposal procedures are recommended. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.[1]

Solid this compound:

  • Containerization: Place the solid this compound waste in a clearly labeled and sealed container.[1] Plastic containers are often preferred for waste storage.[1]

  • Labeling: The container should be labeled as "Non-Hazardous Waste" and clearly identify the contents as "this compound." Include the quantity and the date of generation.[1]

  • Disposal Options:

    • EHS Collection: The most recommended and prudent approach is to dispose of the container through your institution's EHS or hazardous waste program, even if the substance is not classified as hazardous.[1] This ensures a documented and compliant disposal route.[1]

    • Regular Trash (with explicit approval): In some instances, and only with explicit permission from your EHS department, small quantities of non-hazardous chemicals may be permissible for disposal in the regular trash.[1]

Aqueous Solutions of this compound:

  • Dilution: For small quantities, dilute the solution with a large amount of water.[1]

  • Drain Disposal (with explicit permission ONLY): The disposal of any chemical down the drain is strictly regulated and requires written permission from your institution's EHS department.[1] Generally, only small amounts of readily biodegradable, non-toxic substances are considered for drain disposal.[1] Do not pour any chemical down the drain without prior approval.[1]

  • EHS Collection: As with solid this compound, the safest and most compliant method for disposing of aqueous solutions is through your institution's EHS program.[1] The solution should be in a sealed, clearly labeled container.

Disposal of Contaminated this compound

If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste.[1]

  • Waste Segregation: Do not mix contaminated this compound with non-hazardous waste.[1]

  • Containerization and Labeling:

    • Use a compatible, leak-proof waste container with a secure screw-on cap.[1]

    • Attach a "Hazardous Waste" tag provided by your EHS department.[1]

    • List all chemical constituents of the mixture on the tag, including their concentrations.[1]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[1]

  • Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.[1]

Spill Management

In the event of an this compound spill, follow these steps:

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Containment: For larger spills, contain the spill to prevent it from spreading.

  • Cleanup:

    • Sweep up the spilled solid material and place it in a sealed bag or container for disposal.[2]

    • Wipe the spill site with a damp cloth.[2]

  • Disposal: Dispose of the contained spill material and any contaminated cleaning materials according to the procedures outlined above for solid this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Threonine_Disposal_Workflow cluster_assessment Initial Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal start Start: this compound Waste check_contamination Is the this compound contaminated with a hazardous substance? start->check_contamination containerize_non_hazardous Place in a sealed container. Label as 'Non-Hazardous Waste: This compound'. check_contamination->containerize_non_hazardous No containerize_hazardous Place in a sealed, leak-proof hazardous waste container. check_contamination->containerize_hazardous Yes consult_ehs Consult Institutional EHS Guidelines containerize_non_hazardous->consult_ehs ehs_pickup Dispose via EHS Pickup consult_ehs->ehs_pickup trash_disposal Dispose in Regular Trash (with EHS approval) consult_ehs->trash_disposal drain_disposal Drain Disposal (with explicit EHS approval) consult_ehs->drain_disposal For aqueous solutions label_hazardous Attach 'Hazardous Waste' tag. List all constituents. containerize_hazardous->label_hazardous store_hazardous Store in designated Satellite Accumulation Area. label_hazardous->store_hazardous ehs_hazardous_pickup Arrange for EHS/ Licensed Contractor Pickup store_hazardous->ehs_hazardous_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount when handling chemical compounds. While L-Threonine is not classified as a hazardous substance, adhering to proper handling and disposal protocols is a critical component of responsible laboratory practice.[1][2][3] This guide provides essential safety and logistical information for managing this compound from receipt to disposal.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.[1]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Nitrile rubber gloves and a lab coat or other protective clothing to prevent skin contact.[1]EN 374[1]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary.[1]EN 143[1] or NIOSH/MSHA approved respirator[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures both safety and the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product information on the label matches the order details.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • The recommended storage temperature is typically between 15–25 °C.[1]

  • Keep the container tightly closed to prevent moisture absorption.[1]

2. Handling and Use:

  • Practice good laboratory hygiene. Avoid eating, drinking, or smoking in areas where chemicals are handled.[1]

  • Minimize dust generation when handling the powdered form.[1]

  • Wash hands thoroughly with soap and water after handling the substance.[1]

3. First Aid Measures:

  • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If irritation persists, get medical aid.[3]

  • Skin: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1]

For Uncontaminated this compound:

  • Solid Waste: Place the solid this compound waste in a clearly labeled, sealed container.[4]

  • Labeling: The container should be labeled as "Non-Hazardous Waste" and clearly identify the contents as "this compound," including the quantity and date of generation.[4]

  • Disposal Route: The most prudent approach is to dispose of the container through your institution's hazardous waste program, even if the substance is not classified as hazardous. This ensures a documented and compliant disposal route.[4] Some institutions, with explicit permission from the Environmental Health and Safety (EHS) department, may allow for disposal in regular trash for small quantities.[4]

For Contaminated this compound:

  • If this compound is contaminated with a hazardous substance, the entire mixture must be treated as hazardous waste.[4]

  • Follow the disposal procedure for the most hazardous component of the mixture.[4]

  • Use a compatible, leak-proof waste container with a secure closure.[4]

  • Attach a "Hazardous Waste" tag provided by your EHS department and list all chemical constituents and their concentrations.[4]

  • Store the hazardous waste container in a designated satellite accumulation area and arrange for collection by your institution's EHS or a licensed hazardous waste contractor.[4]

Visualizing the Handling Workflow

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.

L_Threonine_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->don_ppe handle Handle this compound (Minimize Dust) don_ppe->handle decontaminate Decontaminate Work Area & Wash Hands handle->decontaminate dispose_ppe Doff and Dispose of PPE decontaminate->dispose_ppe assess_waste Assess Waste: Contaminated or Uncontaminated? dispose_ppe->assess_waste uncontaminated_waste Uncontaminated this compound Waste assess_waste->uncontaminated_waste Uncontaminated contaminated_waste Contaminated this compound Waste assess_waste->contaminated_waste Contaminated label_uncontaminated Label as 'Non-Hazardous Waste: This compound' uncontaminated_waste->label_uncontaminated label_contaminated Label as 'Hazardous Waste' (List all constituents) contaminated_waste->label_contaminated dispose_uncontaminated Dispose via Institutional EHS Program label_uncontaminated->dispose_uncontaminated end End dispose_uncontaminated->end dispose_contaminated Dispose via Licensed Hazardous Waste Contractor label_contaminated->dispose_contaminated dispose_contaminated->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Threonine
Reactant of Route 2
L-Threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.